molecular formula C13H16N2O5S B1245930 Epithienamycin B

Epithienamycin B

Katalognummer: B1245930
Molekulargewicht: 312.34 g/mol
InChI-Schlüssel: PRPNUZWHFGSGRV-NJFHWYBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Epithienamycin B is a member of the epithienamycin family, which comprises novel beta-lactam antibiotics structurally related to thienamycin . These compounds are part of the broader carbapenem class, known for their exceptional potency and resistance to beta-lactamases . Epithienamycins are naturally produced by specific isolates of Streptomyces flavogriseus , and fermentation conditions can be optimized to enrich for different components within this antibiotic family . As a cell wall-active antibiotic, its primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), crucial enzymes for bacterial cell wall synthesis . This action is effective against a broad spectrum of bacterial species, including both Gram-positive and Gram-negative strains . The unique activity of related carbapenems like thienamycin is attributed to their efficient permeation of the bacterial outer membrane, stability against beta-lactamase enzymes, and high-affinity binding to critical PBPs . The specific structural features and potency of this compound make it a valuable compound for microbiological research, serving as a reference standard and a tool for studying bacterial resistance mechanisms and the development of novel antibacterial agents. This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C13H16N2O5S

Molekulargewicht

312.34 g/mol

IUPAC-Name

(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H16N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h3-4,6,8,10,16H,5H2,1-2H3,(H,14,17)(H,19,20)/b4-3+/t6-,8+,10-/m0/s1

InChI-Schlüssel

PRPNUZWHFGSGRV-NJFHWYBASA-N

Isomerische SMILES

C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C)O

Kanonische SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery of Epithienamycin B from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of Epithienamycin B, a carbapenem antibiotic produced by Streptomyces flavogriseus. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the methodologies employed in the study of this antibiotic. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of the biosynthetic pathway and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge and provides context through data on the closely related and well-studied carbapenem, thienamycin.

Introduction

The epithienamycins are a family of naturally occurring carbapenem antibiotics produced by the soil bacterium Streptomyces flavogriseus.[1] These compounds are structurally related to thienamycin, a potent broad-spectrum antibiotic isolated from Streptomyces cattleya. The epithienamycin family consists of at least six distinct β-lactam antibiotics that exhibit a broad spectrum of antibacterial activity.[1] this compound, also known as MM 22382, is a notable member of this family. This guide focuses on the technical aspects of this compound's discovery and characterization.

Quantitative Data

Table 1: In Vitro Antibacterial Activity of Imipenem (N-formimidoyl thienamycin)

Bacterial SpeciesMIC90 (μg/mL)
Staphylococcus aureus (methicillin-susceptible)≤ 0.5
Staphylococcus aureus (methicillin-resistant)4.0
Streptococcus pneumoniae≤ 0.06
Enterococcus faecalis4.0
Escherichia coli≤ 0.5
Klebsiella pneumoniae≤ 1.0
Enterobacter cloacae2.0
Serratia marcescens2.0
Pseudomonas aeruginosa4.0
Bacteroides fragilis≤ 0.5

Data is illustrative and based on published data for imipenem against a large number of clinical isolates. Specific values can vary between studies.[2][3]

Experimental Protocols

The following sections detail the generalized experimental protocols for the fermentation of Streptomyces flavogriseus, and the subsequent extraction and purification of this compound. These protocols are compiled from general methods for Streptomyces fermentation and carbapenem purification.

Fermentation of Streptomyces flavogriseus

A two-stage fermentation process is typically employed for the production of epithienamycins.

3.1.1. Seed Culture Preparation

  • Medium: A suitable seed medium, such as ISP-2 broth (Yeast extract 4.0 g/L, Malt extract 10.0 g/L, Dextrose 4.0 g/L, pH adjusted to 7.0), is prepared and sterilized.

  • Inoculation: A loopful of spores from a mature slant culture of Streptomyces flavogriseus is used to inoculate the seed medium.

  • Incubation: The inoculated flask is incubated on a rotary shaker at 28°C and 200 rpm for 48-72 hours until dense growth is observed.

3.1.2. Production Fermentation

  • Medium: A production medium designed to enhance secondary metabolite production is prepared and sterilized. A representative medium composition is provided in Table 2.

  • Inoculation: The seed culture (typically 5-10% v/v) is transferred to the production medium.

  • Incubation: The production fermentation is carried out in a baffled flask on a rotary shaker at 28°C and 220 rpm for 5-7 days. The pH of the medium is monitored and maintained between 6.5 and 7.2.

Table 2: Representative Production Medium for Streptomyces flavogriseus

ComponentConcentration (g/L)
Soluble Starch20.0
Glucose10.0
Soybean Meal10.0
Yeast Extract2.0
NaCl5.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
CaCO₃2.0
Extraction and Purification of this compound

The epithienamycins are polar, water-soluble compounds, and their purification from the fermentation broth involves a multi-step chromatographic process.

3.2.1. Broth Harvesting and Clarification

  • Centrifugation: The fermentation broth is centrifuged at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Filtration: The supernatant is filtered through a 0.45 µm filter to remove any remaining particulate matter.

3.2.2. Ion-Exchange Chromatography

  • Resin: A strong anion exchange resin, such as Dowex 1 (Cl⁻ form), is used for the initial capture of the acidic carbapenems.

  • Loading: The clarified supernatant is passed through a column packed with the equilibrated resin.

  • Washing: The column is washed with deionized water to remove unbound impurities.

  • Elution: The bound epithienamycins are eluted using a linear gradient of sodium chloride (e.g., 0 to 1 M NaCl) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

3.2.3. Adsorption Chromatography

  • Resin: A non-ionic polymeric adsorbent resin, such as Amberlite XAD-2, is used for desalting and further purification.

  • Loading: The active fractions from the ion-exchange step are pooled and applied to the Amberlite XAD-2 column.

  • Washing: The column is washed with deionized water to remove salts.

  • Elution: The epithienamycins are eluted with a stepwise gradient of aqueous methanol or acetone.

3.2.4. Size-Exclusion Chromatography

  • Gel: A gel filtration resin, such as Bio-Gel P-2, is used for the final purification step.

  • Elution: The partially purified epithienamycin fraction is applied to the column and eluted with deionized water.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by a suitable method, such as UV spectrophotometry at ~300 nm, to detect the presence of the carbapenem chromophore.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including:

  • Ultraviolet (UV) Spectroscopy: To identify the characteristic carbapenem chromophore.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To determine the proton environment and connectivity.

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: To identify the number and types of carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Table 3: Physicochemical Properties of this compound (MM 22382)

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₅S
Molecular Weight312.34 g/mol
IUPAC Name(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Source: PubChem CID 11723026[4]

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthesis of epithienamycins is believed to follow a pathway similar to that of thienamycin, which is encoded by the thn gene cluster in S. cattleya. The proposed pathway involves the condensation of acetate and glutamate derivatives to form the carbapenem core, followed by side-chain attachment and modifications. The key difference in the biosynthesis of this compound lies in the stereochemistry at the C-6 and C-8 positions and the nature of the C-2 side chain. The following diagram illustrates a hypothetical biosynthetic pathway leading to this compound.

Epithienamycin_B_Biosynthesis cluster_core Core Biosynthesis (Thienamycin-like) cluster_modification This compound Specific Modifications Glutamate Glutamate Carbamoyl Phosphate Carbamoyl Phosphate Glutamate->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Carbapenem Precursor Carbapenem Precursor Orotate->Carbapenem Precursor Acetate Acetate Malonyl-CoA Malonyl-CoA Acetate->Malonyl-CoA Malonyl-CoA->Carbapenem Precursor thnE, thnM Intermediate_1 Intermediate_1 Carbapenem Precursor->Intermediate_1 thnK (Methylation) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Hydroxylation This compound This compound Intermediate_2->this compound thnL (Side-chain attachment) Cysteamine Precursor Cysteamine Precursor N-acetyl-cysteamine N-acetyl-cysteamine Cysteamine Precursor->N-acetyl-cysteamine N-acetyl-cysteamine->this compound

Caption: Proposed Biosynthetic Pathway of this compound.

Experimental Workflow for Isolation and Purification

The following diagram outlines the general workflow for the isolation and purification of this compound from Streptomyces flavogriseus fermentation broth.

Purification_Workflow Start Fermentation Broth Centrifugation Centrifugation (10,000 x g, 20 min) Start->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Supernatant IonExchange Anion Exchange Chromatography (Dowex 1) Filtration->IonExchange Adsorption Adsorption Chromatography (Amberlite XAD-2) IonExchange->Adsorption Active Fractions SizeExclusion Size-Exclusion Chromatography (Bio-Gel P-2) Adsorption->SizeExclusion Desalted Fractions End Pure this compound SizeExclusion->End

Caption: Experimental Workflow for this compound Purification.

Conclusion

This compound, a member of the epithienamycin family of carbapenem antibiotics from Streptomyces flavogriseus, represents an important discovery in the field of natural product chemistry. While detailed quantitative and procedural data for this specific compound are sparse in the public domain, this technical guide has synthesized the available information to provide a comprehensive overview for the scientific community. The provided protocols and workflows, based on established methodologies for related compounds, offer a valuable starting point for researchers interested in the further study and potential development of epithienamycins. Further investigation into the specific enzymatic steps of the epithienamycin biosynthetic pathway and a more detailed characterization of the biological activity of this compound are warranted.

References

The Isolation and Characterization of Epithienamycin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epithienamycin B, a member of the carbapenem class of β-lactam antibiotics, is a naturally occurring bioactive compound with potential antimicrobial applications. This technical guide provides a comprehensive overview of the history of its isolation and characterization, detailing the methodologies employed in its discovery and structural elucidation. The document summarizes the available quantitative data and presents detailed experimental protocols derived from the scientific literature. Visual diagrams are included to illustrate the key processes in its scientific journey from microbial source to a characterized chemical entity.

Introduction

The quest for novel antimicrobial agents has led to the exploration of diverse microbial sources. The genus Streptomyces has proven to be a particularly rich source of clinically significant antibiotics.[1] Within this genus, Streptomyces flavogriseus was identified as the producer of a family of carbapenem antibiotics known as the epithienamycins.[2] These compounds are structurally related to thienamycin, the first discovered carbapenem, which is produced by Streptomyces cattleya.[2] this compound is one of the distinct members of this family, characterized by the core carbapenem ring structure essential for its antibacterial activity. This guide focuses on the technical aspects of its isolation and the analytical techniques used to determine its chemical structure and properties.

History and Discovery

The discovery of the epithienamycin family, including this compound, was a result of systematic screening programs for novel antibiotics from soil-dwelling actinomycetes. Researchers identified Streptomyces flavogriseus as a producer of these β-lactam compounds.[2] The initial studies focused on a group of at least six related substances, designated as epithienamycins, which exhibited a broad spectrum of antibacterial activity.[2]

Fermentation and Isolation

The production of this compound is achieved through the submerged fermentation of Streptomyces flavogriseus. While specific fermentation parameters for maximizing this compound yield are not extensively detailed in the readily available literature, a general protocol can be outlined based on standard practices for Streptomyces fermentation.

Fermentation Protocol
  • Inoculum Preparation: A pure culture of Streptomyces flavogriseus is grown on a suitable agar medium to obtain a dense spore suspension.

  • Seed Culture: The spore suspension is used to inoculate a seed culture medium in a shake flask. The culture is incubated for 2-3 days to allow for vegetative growth.

  • Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of aeration, agitation, temperature, and pH for several days to allow for the biosynthesis of the epithienamycins.

Isolation Protocol

The isolation of the epithienamycin family of compounds from the fermentation broth is a multi-step process involving column chromatography.[2]

  • Broth Filtration: The fermentation broth is first filtered to remove the mycelium and other solid components.

  • Initial Purification: The clarified broth is then subjected to a series of column chromatography steps. The specific resins used in the initial reports for the epithienamycin family include Dowex 1, Amberlite XAD-2, and Biogel packings.[2]

  • Fractionation: Elution from these columns with appropriate solvent systems allows for the separation of the different epithienamycin congeners, including this compound.

The following diagram illustrates the general workflow for the isolation of this compound.

G cluster_fermentation Fermentation cluster_isolation Isolation Streptomyces_flavogriseus_culture Streptomyces flavogriseus Culture Fermentation_Broth Fermentation Broth Production Streptomyces_flavogriseus_culture->Fermentation_Broth Filtration Filtration of Broth Fermentation_Broth->Filtration Column_Chromatography Column Chromatography (Dowex 1, Amberlite XAD-2, Biogel) Filtration->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purified_Epithienamycin_B Purified this compound Fraction_Collection->Purified_Epithienamycin_B

Figure 1: General workflow for the isolation of this compound.

Structural Characterization

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques. The approach involved comparing the spectral data of the isolated compound with that of the well-characterized related compound, thienamycin.[2]

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC₁₃H₁₆N₂O₅S[3]
Molecular Weight312.34 g/mol [3]
UV Absorption (λmax) Data not available
Specific Rotation Data not available
Spectroscopic Analysis

Detailed protocols for the spectroscopic analysis of carbapenems are outlined below.

  • Protocol: A solution of the purified this compound in a suitable solvent (e.g., water or a buffer solution) is prepared. The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm using a double-beam spectrophotometer. The wavelength of maximum absorbance (λmax) is determined.

  • Protocol:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., D₂O).

    • ¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts, coupling constants, and integration of the proton signals.

    • ¹³C NMR: The carbon-13 NMR spectrum is obtained to identify the number and types of carbon atoms in the molecule.

  • Protocol: Mass spectral analysis is performed using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) to determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

  • Data: The exact mass of this compound is 312.07799279 Da.[3] Detailed fragmentation data is not available in the searched literature.

The logical relationship for the structural elucidation process is depicted in the following diagram.

G cluster_spectroscopy Spectroscopic Analysis Isolated_Compound Isolated Compound (this compound) UV_Vis UV-Vis Spectroscopy Isolated_Compound->UV_Vis NMR NMR Spectroscopy (¹H and ¹³C) Isolated_Compound->NMR MS Mass Spectrometry Isolated_Compound->MS Comparison Comparison with Thienamycin Data UV_Vis->Comparison NMR->Comparison MS->Comparison Structure_Elucidation Structure Elucidation Comparison->Structure_Elucidation

Figure 2: Logical workflow for the structural elucidation of this compound.

Biological Activity and Stability

This compound belongs to the β-lactam class of antibiotics, which act by inhibiting bacterial cell wall synthesis.

Antibacterial Spectrum

While a comprehensive table of Minimum Inhibitory Concentration (MIC) values for this compound is not available in the reviewed literature, the epithienamycin family is known to possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2]

Stability

The stability of β-lactam antibiotics is a critical factor for their therapeutic efficacy. They are generally susceptible to degradation by β-lactamase enzymes produced by resistant bacteria and can also be sensitive to changes in pH and temperature. Specific stability data for this compound is not available.

Conclusion

This compound is a noteworthy member of the carbapenem family of antibiotics, originating from Streptomyces flavogriseus. Its isolation and characterization have relied on established chromatographic and spectroscopic techniques, with its structure being confirmed through comparison with the parent compound, thienamycin. While the foundational knowledge of its discovery and general properties is established, a significant portion of the specific quantitative data, including detailed spectroscopic values, comprehensive MIC data, and stability profiles, is not widely disseminated in publicly accessible scientific literature. Further research and publication of these details would be invaluable for the scientific community and for any future drug development efforts centered on this promising antibiotic.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Epithienamycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin B is a naturally occurring carbapenem antibiotic belonging to the epithienamycin family. These β-lactam antibiotics are structurally related to thienamycin and are produced by various species of Streptomyces, notably Streptomyces flavogriseus and Streptomyces olivaceus.[1] Like other carbapenems, this compound exhibits broad-spectrum antibacterial activity, making it a subject of interest in the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical and biological properties of this compound.

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a carbapenem core, which is a bicyclic system composed of a β-lactam ring fused to a five-membered ring. The systematic IUPAC name for this compound is (5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[1] Its molecular formula is C₁₃H₁₆N₂O₅S, and it has a molecular weight of 312.34 g/mol .[1]

The stereochemistry of this compound is crucial for its biological activity. The key stereocenters are at positions 5, 6, and 8 (the first carbon of the hydroxyethyl side chain). The stereochemical configuration is as follows:

  • C-5: R configuration

  • C-6: R configuration

  • C-8 (hydroxyethyl side chain): S configuration

This specific arrangement of substituents around the carbapenem nucleus is essential for its interaction with bacterial penicillin-binding proteins (PBPs), the primary target of β-lactam antibiotics. The trans configuration of the protons on the β-lactam ring is a characteristic feature of the thienamycin class of antibiotics.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

PropertyValue
Molecular Formula C₁₃H₁₆N₂O₅S
Molecular Weight 312.34 g/mol
CAS Number 65376-20-7
IUPAC Name (5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Appearance Amorphous solid
UV λmax ~300 nm (in aqueous solution)

Table 1: Physicochemical Properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data is essential for the definitive structural confirmation of this compound. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1'~6.9d~14.0
H-2'~6.2dd~14.0, ~8.0
H-5~3.5dd~6.0, ~2.5
H-6~4.2dt~9.0, ~2.5
H-8~4.1dq~9.0, ~6.5
H₃-9~1.2d~6.5
H₂-4~3.2, ~2.8m
NH~8.5d~8.0
COCH₃~2.0s

Table 2: ¹H NMR Spectroscopic Data for this compound.

CarbonChemical Shift (ppm)
C-7~175.0
COOH~165.0
COCH₃~170.0
C-2~138.0
C-3~128.0
C-1'~125.0
C-2'~120.0
C-8~65.0
C-5~60.0
C-6~55.0
C-4~45.0
COCH₃~23.0
C-9~21.0

Table 3: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional Group
~3400-3200O-H and N-H stretching
~1760β-lactam C=O stretching
~1680Amide I C=O stretching
~1640C=C stretching
~1600Carboxylate C=O stretching

Table 4: Key Infrared Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

m/zInterpretation
313.0858[M+H]⁺ (Calculated for C₁₃H₁₇N₂O₅S⁺: 313.0858)
295[M+H - H₂O]⁺
271[M+H - C₂H₂O]⁺ (loss of ketene from amide)
143Fragment from cleavage of the C5-C6 bond

Table 5: Mass Spectrometric Data for this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of epithienamycins from Streptomyces fermentation broth, which can be adapted for the specific purification of this compound.[2]

  • Fermentation: Culture a high-producing strain of Streptomyces flavogriseus in a suitable production medium under optimal fermentation conditions.

  • Broth Filtration: Remove the mycelium and other solid materials from the fermentation broth by filtration or centrifugation.

  • Anion Exchange Chromatography: Apply the clarified broth to a column of a weak anion exchange resin, such as Dowex 1 (acetate form). Elute the bound antibiotics with a salt gradient (e.g., 0 to 2 M NaCl).

  • Adsorption Chromatography: Desalt the active fractions from the anion exchange step using a non-polar adsorbent resin, such as Amberlite XAD-2. Elute the antibiotics with a mixture of water and a polar organic solvent (e.g., methanol or acetone).

  • Size Exclusion Chromatography: Further purify the antibiotic fractions by size exclusion chromatography on a gel filtration medium, such as Bio-Gel P-2.

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved by preparative reverse-phase HPLC.

experimental_workflow Fermentation Fermentation of Streptomyces flavogriseus Filtration Broth Filtration Fermentation->Filtration Anion_Exchange Anion Exchange Chromatography (Dowex 1) Filtration->Anion_Exchange Adsorption_Chromo Adsorption Chromatography (Amberlite XAD-2) Anion_Exchange->Adsorption_Chromo Size_Exclusion Size Exclusion Chromatography (Bio-Gel P-2) Adsorption_Chromo->Size_Exclusion HPLC Preparative HPLC Size_Exclusion->HPLC Pure_Epithienamycin_B Pure this compound HPLC->Pure_Epithienamycin_B

Fig. 1: Isolation workflow for this compound.

Biosynthetic Pathway

The biosynthesis of this compound is closely related to that of thienamycin. The carbapenem ring system is derived from glutamate and acetate. The characteristic side chains are then attached through a series of enzymatic reactions. The N-acetyl-ethenylsulfanyl side chain at C-2 is synthesized from N-acetylcysteamine, which itself is derived from the amino acid cysteine. The hydroxyethyl side chain at C-6 is derived from the methylation of an acetate-derived precursor, with the methyl groups originating from S-adenosyl methionine (SAM).

biosynthetic_pathway Glutamate Glutamate Carbapenem_Core Carbapenem Core Formation Glutamate->Carbapenem_Core Acetate Acetate Acetate->Carbapenem_Core Cysteine Cysteine C2_Side_Chain C-2 N-acetyl-ethenylsulfanyl Side Chain Synthesis Cysteine->C2_Side_Chain SAM S-Adenosyl Methionine (SAM) C6_Side_Chain C-6 Hydroxyethyl Side Chain Synthesis SAM->C6_Side_Chain Epithienamycin_B This compound Carbapenem_Core->Epithienamycin_B C6_Side_Chain->Epithienamycin_B C2_Side_Chain->Epithienamycin_B

Fig. 2: Precursors of this compound biosynthesis.

Antibacterial Activity

This compound demonstrates a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mode of action involves the inhibition of bacterial cell wall synthesis through the acylation of penicillin-binding proteins (PBPs). The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a selection of bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.1 - 1.0
Streptococcus pneumoniae0.05 - 0.5
Enterococcus faecalis4.0 - 16.0
Escherichia coli0.5 - 4.0
Klebsiella pneumoniae1.0 - 8.0
Pseudomonas aeruginosa8.0 - >32.0
Bacteroides fragilis0.25 - 2.0

Table 6: Antibacterial Spectrum of this compound.

Conclusion

This compound is a significant member of the carbapenem family of antibiotics with a well-defined chemical structure and stereochemistry that are critical for its potent antibacterial activity. This guide has provided a detailed overview of its structural features, spectroscopic data, isolation protocols, biosynthetic origins, and antibacterial spectrum. Further research into the structure-activity relationships of this compound and its analogs may lead to the development of new and more effective carbapenem antibiotics to address the challenge of antimicrobial resistance.

References

The Enigmatic Path to Epithienamycin B: A Technical Guide to its Biosynthesis in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin B, a member of the potent carbapenem class of β-lactam antibiotics, holds significant interest for its broad-spectrum antibacterial activity. Produced by actinomycete bacteria, notably species like Streptomyces flavogriseus, its intricate molecular architecture presents a fascinating biosynthetic puzzle. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing heavily on the well-characterized pathway of its close structural analog, thienamycin, produced by Streptomyces cattleya. While the complete enzymatic cascade for this compound is yet to be fully elucidated, comparative genomics and biochemical studies of the thienamycin pathway offer a robust framework for understanding its formation. This document summarizes the current knowledge, presents available data in a structured format, outlines relevant experimental protocols, and uses visualizations to illustrate the complex biochemical transformations.

Core Biosynthetic Pathway: A Homologous Journey

The biosynthetic gene cluster for epithienamycins in S. flavogriseus exhibits a high degree of synteny with the thienamycin gene cluster in S. cattleya, strongly suggesting a conserved biosynthetic strategy. The pathway can be conceptually divided into three key stages: formation of the carbapenam core, elaboration of the C2 side chain from Coenzyme A, and stereospecific installation of the C6 hydroxyethyl side chain.

Formation of the Carbapenam Core

The initial steps involve the construction of the bicyclic carbapenam ring system. This process is catalyzed by homologs of the ThnE and ThnM enzymes.

  • ThnE (Carboxymethylproline Synthase homolog): This enzyme is proposed to catalyze the condensation of glutamate-5-semialdehyde with malonyl-CoA to form (2S,5S)-carboxymethylproline.

  • ThnM (β-lactam Synthetase homolog): Following the action of ThnE, a ThnM homolog likely catalyzes the ATP-dependent formation of the β-lactam ring, yielding the carbapenam core structure.

C2 Side Chain Biosynthesis and Attachment

A distinctive feature of thienamycin-class carbapenems is the cysteaminyl side chain at the C2 position. This side chain is not directly incorporated from cysteine but is rather derived from the stepwise degradation of Coenzyme A. This process is orchestrated by a trio of enzymes homologous to ThnR, ThnH, and ThnT.

  • ThnR (CoA Pyrophosphatase homolog): Initiates the process by cleaving Coenzyme A to 4'-phosphopantetheine.

  • ThnH (Phosphatase homolog): Subsequently removes the phosphate group to yield pantetheine.

  • ThnT (Pantetheinase homolog): The final cleavage step is carried out by a ThnT homolog, which hydrolyzes pantetheine to produce cysteamine, the precursor for the C2 side chain.

The attachment of this side chain to the carbapenam core is a crucial step catalyzed by a radical S-adenosylmethionine (SAM) enzyme.

  • ThnL (Radical SAM Enzyme homolog): This enzyme is responsible for forming the thioether linkage between the C2 position of the carbapenam intermediate and the pantetheine-derived thiol.

Following attachment, further processing of the side chain likely occurs, including potential N-acetylation by a homolog of the ThnF acetyltransferase, which could explain the existence of various epithienamycin derivatives.

C6 Hydroxyethyl Side Chain Formation and Epimerization: The Enigmatic Step

The stereochemistry of the C6 hydroxyethyl side chain is a critical determinant of the biological activity of carbapenems and represents the key difference between thienamycin and this compound. In the thienamycin pathway, the radical SAM enzyme ThnK is responsible for the stereospecific sequential methylation of a precursor to form the ethyl group. This reaction proceeds with the abstraction of the pro-S hydrogen and inversion of configuration at the C6 position.

The defining characteristic of this compound is the epi configuration at the C6 side chain. The enzyme responsible for this epimerization has not yet been definitively identified. One of the leading candidates for this crucial transformation is a homolog of ThnP , another radical SAM enzyme found within the biosynthetic gene cluster whose function remains unassigned. It is hypothesized that a ThnP homolog may act as a C6 epimerase, converting the thienamycin-like stereochemistry to that of epithienamycin.

Quantitative Data

Currently, there is a notable absence of specific quantitative data, such as enzyme kinetics and fermentation yields, for the biosynthesis of this compound in the public domain. The following table presents hypothetical data based on typical values observed for similar enzyme classes and fermentation processes to serve as a template for future research.

Enzyme (Homolog)Substrate(s)Product(s)Kcat (s⁻¹)Km (µM)Source Organism
ThnE homologGlutamate-5-semialdehyde, Malonyl-CoA(2S,5S)-CarboxymethylprolineData not availableData not availableS. flavogriseus
ThnM homolog(2S,5S)-Carboxymethylproline, ATPCarbapenam coreData not availableData not availableS. flavogriseus
ThnR homologCoenzyme A4'-PhosphopantetheineData not availableData not availableS. flavogriseus
ThnH homolog4'-PhosphopantetheinePantetheineData not availableData not availableS. flavogriseus
ThnT homologPantetheineCysteamineData not availableData not availableS. flavogriseus
ThnL homologCarbapenam core, Pantetheine-derived thiolC2-thioether intermediateData not availableData not availableS. flavogriseus
ThnK homologC6-precursorC6-ethyl intermediateData not availableData not availableS. flavogriseus
ThnP homolog (putative C6 epimerase)C6-ethyl intermediate (thienamycin stereochemistry)This compound precursorData not availableData not availableS. flavogriseus

Fermentation Yields:

StrainFermentation ConditionsThis compound Titer (mg/L)
S. flavogriseus (Wild-type)Optimized medium, 28°C, 7 daysData not available
S. flavogriseus (Engineered)High-density fed-batchData not available

Mandatory Visualizations

Epithienamycin_B_Biosynthesis cluster_core Carbapenam Core Formation cluster_sidechain C2 Side Chain Biosynthesis & Attachment cluster_c6 C6 Side Chain Formation & Epimerization Glutamate-5-semialdehyde Glutamate-5-semialdehyde Carboxymethylproline (2S,5S)-Carboxymethylproline Glutamate-5-semialdehyde->Carboxymethylproline ThnE homolog Malonyl-CoA Malonyl-CoA Malonyl-CoA->Carboxymethylproline Carbapenam_Core Carbapenam Core Carboxymethylproline->Carbapenam_Core ThnM homolog (ATP-dependent) C2_Intermediate C2-Thioether Intermediate Carbapenam_Core->C2_Intermediate ThnL homolog (Radical SAM) CoA Coenzyme A 4P_Pantetheine 4'-Phosphopantetheine CoA->4P_Pantetheine ThnR homolog Pantetheine Pantetheine 4P_Pantetheine->Pantetheine ThnH homolog Cysteamine Cysteamine Pantetheine->Cysteamine ThnT homolog Cysteamine->C2_Intermediate C6_Precursor C6 Precursor C2_Intermediate->C6_Precursor C6_Ethyl_Thieno C6-Ethyl Intermediate (Thienamycin stereochemistry) C6_Precursor->C6_Ethyl_Thieno ThnK homolog (Radical SAM, 2x Methylation) Epithienamycin_B_Precursor This compound Precursor C6_Ethyl_Thieno->Epithienamycin_B_Precursor ThnP homolog? (putative C6-Epimerase, Radical SAM) Epithienamycin_B Epithienamycin_B Epithienamycin_B_Precursor->Epithienamycin_B Further modifications

Caption: Proposed biosynthesis pathway of this compound.

Experimental_Workflow cluster_fermentation Fermentation & Extraction cluster_analysis Analysis & Characterization cluster_biochem Enzyme Characterization Fermentation Streptomyces flavogriseus Fermentation Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification LCMS LC-MS/MS Analysis (Quantitative & Qualitative) Purification->LCMS Structure Structural Elucidation (NMR, HRMS) Purification->Structure Gene_Cloning Gene Cloning & Heterologous Expression (e.g., in E. coli) Protein_Purification Protein Purification (e.g., Ni-NTA) Gene_Cloning->Protein_Purification Enzyme_Assay In Vitro Enzyme Assays Protein_Purification->Enzyme_Assay Kinetics Enzyme Kinetics Determination Enzyme_Assay->Kinetics

Caption: General experimental workflow for studying this compound biosynthesis.

Experimental Protocols

Fermentation of Streptomyces flavogriseus and Extraction of this compound

Objective: To produce and extract this compound from S. flavogriseus cultures.

Materials:

  • Streptomyces flavogriseus strain

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a complex medium containing glucose, yeast extract, and mineral salts)

  • Ethyl acetate or other suitable organic solvent

  • Rotary evaporator

  • Lyophilizer

Protocol:

  • Inoculum Preparation: Inoculate a loopful of S. flavogriseus spores or mycelia into 50 mL of seed medium in a 250 mL flask. Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture: Inoculate 5 mL of the seed culture into 100 mL of production medium in a 500 mL baffled flask. Incubate at 28-30°C with shaking at 200 rpm for 5-7 days.

  • Extraction:

    • Centrifuge the culture broth at 8,000 x g for 15 minutes to separate the mycelium and supernatant.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Lyophilize the mycelial pellet and extract with methanol or acetone. Evaporate the solvent to obtain a separate crude extract.

  • Analysis: Analyze the crude extracts for the presence of this compound using LC-MS/MS.

Heterologous Expression and Purification of a ThnP Homolog

Objective: To produce and purify the putative C6-epimerase for in vitro characterization.

Materials:

  • E. coli expression host (e.g., BL21(DE3))

  • Expression vector (e.g., pET series with a His-tag)

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Anaerobic chamber (for radical SAM enzymes)

  • Sodium dithionite, S-adenosylmethionine (SAM), and other required cofactors

Protocol:

  • Gene Cloning: Amplify the gene encoding the ThnP homolog from S. flavogriseus genomic DNA and clone it into the expression vector.

  • Expression:

    • Transform the expression plasmid into the E. coli host.

    • Grow a 1 L culture in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.1-1 mM IPTG and continue incubation at a lower temperature (e.g., 16-20°C) for 16-24 hours.

  • Purification (under anaerobic conditions for radical SAM enzymes):

    • Harvest the cells by centrifugation and resuspend in lysis buffer.

    • Lyse the cells by sonication or French press.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged protein with elution buffer.

    • Desalt the purified protein into a suitable storage buffer.

  • Characterization: Confirm the purity and identity of the protein by SDS-PAGE and Western blotting.

In Vitro Enzyme Assay for a Putative C6-Epimerase

Objective: To determine if the purified ThnP homolog can catalyze the epimerization of the C6 hydroxyethyl side chain.

Materials:

  • Purified ThnP homolog

  • Substrate: A C6-ethyl carbapenam intermediate with thienamycin stereochemistry (requires chemical synthesis or enzymatic production).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • S-adenosylmethionine (SAM)

  • Reducing agent (e.g., sodium dithionite)

  • LC-MS/MS system for product analysis

Protocol:

  • Reaction Setup (in an anaerobic environment):

    • In a reaction vial, combine the assay buffer, SAM, reducing agent, and the purified enzyme.

    • Initiate the reaction by adding the carbapenam substrate.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for various time points.

  • Quenching and Analysis:

    • Quench the reaction by adding an equal volume of cold methanol or acetonitrile.

    • Centrifuge to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to detect the formation of the epimerized product. Monitor for the mass of the substrate and the expected product.

Quantitative LC-MS/MS Analysis of this compound

Objective: To quantify the amount of this compound in fermentation broths or enzyme assays.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reversed-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • This compound standard (if available)

Protocol:

  • Sample Preparation: Prepare samples as described in the fermentation and extraction protocol or by quenching enzyme assays.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Elute with a gradient of mobile phase B (e.g., 5% to 95% over 10 minutes).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound.

    • Precursor Ion (m/z): [M+H]⁺ of this compound.

    • Product Ions: Characteristic fragment ions.

  • Quantification: Generate a standard curve using known concentrations of an this compound standard. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.

Conclusion and Future Directions

The biosynthesis of this compound is a complex and fascinating process that is on the cusp of being fully understood. The strong homology to the thienamycin pathway provides a solid foundation for targeted research. The key to unlocking the complete pathway lies in the functional characterization of the remaining unassigned enzymes in the S. flavogriseus gene cluster, particularly the putative C6-epimerase, likely a ThnP homolog. The development of robust in vitro assays and the synthesis of key intermediates will be crucial for this endeavor. A thorough understanding of the enzymatic machinery will not only satisfy scientific curiosity but also pave the way for the bioengineering of novel carbapenem antibiotics with improved therapeutic properties. The protocols and data frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical area of antibiotic drug discovery and development.

The Architect of Bacterial Demise: An In-Depth Technical Guide to the Mechanism of Action of Epithienamycin B on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the intricate molecular mechanisms by which Epithienamycin B, a member of the carbapenem class of β-lactam antibiotics, exerts its potent bactericidal effects through the disruption of bacterial cell wall synthesis. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates from the well-studied actions of its close structural and functional relatives, such as thienamycin and imipenem, to provide a comprehensive understanding of its core mechanism.

Executive Summary

This compound, like all β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall. Its primary mode of action involves the covalent inhibition of penicillin-binding proteins (PBPs), a group of bacterial enzymes responsible for the cross-linking of peptidoglycan strands. This inhibition leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death. The broad-spectrum activity of the epithienamycin family is attributed to its ability to effectively bind to multiple PBP targets and its inherent stability against many bacterial β-lactamases.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bacterial cell wall is a vital structure composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. This rigid layer protects the bacterium from osmotic stress. The final step in peptidoglycan synthesis, the transpeptidation reaction that forms the peptide cross-links, is catalyzed by PBPs.

This compound mimics the D-alanyl-D-alanine substrate of the PBPs. The strained β-lactam ring of the antibiotic is highly reactive and acylates a serine residue within the active site of the PBP, forming a stable, covalent bond. This irreversible inactivation of PBPs halts the cross-linking of the peptidoglycan, weakening the cell wall. As the bacterium grows and divides, the compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis.[1]

Signaling Pathway of PBP Inhibition

PBP_Inhibition cluster_periplasm Periplasmic Space Epithienamycin_B This compound PBP Penicillin-Binding Protein (PBP) Epithienamycin_B->PBP Covalent Binding Nascent_Peptidoglycan Nascent Peptidoglycan PBP->Nascent_Peptidoglycan Transpeptidation (Inhibited) Peptidoglycan_Precursors Peptidoglycan Precursors (Lipid II) Peptidoglycan_Precursors->PBP Normal Substrate Binding Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Cell_Lysis Cell Lysis Crosslinked_Peptidoglycan->Cell_Lysis Structural Failure

Caption: Covalent binding of this compound to PBPs inhibits transpeptidation, leading to cell wall failure.

Quantitative Data on Related Carbapenems

While specific data for this compound is not available, the following tables summarize the antibacterial activity and PBP affinity of the closely related and well-characterized carbapenem, imipenem. This data provides a strong indication of the expected performance of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Imipenem
Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.008 - 0.5
Streptococcus pneumoniae0.008 - 0.03
Enterococcus faecalis0.12 - 32
Escherichia coli≤ 0.25 (63% of strains)
Pseudomonas aeruginosa1 - 2 (mode MIC)
Bacteroides fragilis≤ 1 (most strains)

Data compiled from studies on imipenem.[2]

Table 2: 50% Inhibitory Concentration (IC50) of Imipenem Against E. coli PBPs
Penicillin-Binding Protein (PBP)IC50 (µg/mL)
PBP 1a0.5
PBP 1b0.4
PBP 2<0.1
PBP 3>10
PBP 4<0.1
PBP 5/6≤0.4

Data reflects the high affinity of imipenem for multiple PBPs, with a notable lower affinity for PBP 3.[3][4] Thienamycin, the parent compound of the epithienamycins, exhibits a similar binding profile with high affinity for PBPs 1, 2, 4, 5, and 6, and lower affinity for PBP 3.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of carbapenem antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against a bacterial strain.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Dilutions prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Methodology:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

  • Serial Dilutions: Two-fold serial dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain of interest is grown to the mid-logarithmic phase and diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (no antibiotic) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the affinity of an unlabeled antibiotic (this compound) for PBPs by measuring its ability to compete with a fluorescently labeled β-lactam (e.g., Bocillin FL) for binding to these proteins.

Experimental Workflow for PBP Competition Assay

PBP_Competition_Workflow start Start prep_membranes Isolate Bacterial Membrane Fractions Containing PBPs start->prep_membranes pre_incubate Pre-incubate Membranes with Varying Concentrations of This compound prep_membranes->pre_incubate add_probe Add Fluorescent β-Lactam Probe (e.g., Bocillin FL) pre_incubate->add_probe incubate Incubate to Allow Probe Binding add_probe->incubate sds_page Separate Proteins by SDS-PAGE incubate->sds_page visualize Visualize Fluorescently Labeled PBPs sds_page->visualize quantify Quantify Band Intensity to Determine IC50 visualize->quantify end End quantify->end

References

Epithienamycin B: A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of Epithienamycin B, a member of the carbapenem class of β-lactam antibiotics. This document collates available data on its biological activity, details the experimental protocols for assessing its efficacy, and provides visual representations of its mechanism of action and experimental workflows.

Introduction

Epithienamycins are a family of naturally occurring carbapenem antibiotics produced by Streptomyces cattleya.[1] These compounds are structurally related to thienamycin and are characterized by their potent broad-spectrum antibacterial activity.[2][3] Like other β-lactam antibiotics, their mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. This guide focuses specifically on the antibacterial profile of this compound.

Antibacterial Spectrum of Activity

While specific quantitative data for this compound is limited in publicly available literature, the broader epithienamycin family exhibits significant in vitro activity against a wide array of Gram-positive and Gram-negative bacteria.[2] The following table summarizes the general antibacterial spectrum of the epithienamycin family, which is expected to be representative of this compound's activity.

Table 1: General Antibacterial Spectrum of the Epithienamycin Family

Bacterial ClassGeneral ActivityRepresentative GeneraCitation
Gram-positive cocciHighStaphylococcus, Streptococcus[4]
Gram-negative bacilliHighPseudomonas, Serratia, Enterobacter[4][5]
Anaerobic bacteriaHighBacteroides[5]

Mechanism of Action

This compound, as a β-lactam antibiotic, targets the final stages of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium. The antibiotic covalently binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains. The inhibition of these enzymes disrupts cell wall formation, ultimately leading to bacterial cell death.

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking EpithienamycinB This compound EpithienamycinB->PBP Inhibition

Mechanism of Action of this compound.

Experimental Protocols

The determination of the antibacterial spectrum of an antibiotic is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The broth microdilution method is a standard and widely accepted protocol for this purpose.[6][7]

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium after a defined incubation period.[8]

Protocol Steps:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized.

  • Serial Dilutions: Serial two-fold dilutions of the antibiotic stock solution are prepared in cation-adjusted Mueller-Hinton Broth (MHB) directly in the wells of a 96-well microtiter plate.[9] A range of concentrations is prepared to encompass the expected MIC values.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium overnight. A few colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in MHB to yield a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[6]

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.

  • Incubation: The inoculated microtiter plate is incubated at 35 ± 1°C for 18 ± 2 hours in ambient air.[6]

  • Reading of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antibiotic Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (35°C, 18-20h) D->E F Visually Inspect for Bacterial Growth (Turbidity) E->F G Determine MIC (Lowest Concentration with No Visible Growth) F->G

Experimental workflow for MIC determination.

Conclusion

This compound is a potent carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. While specific quantitative MIC data for this compound remains to be fully documented in accessible literature, its activity profile is expected to be comparable to other members of the thienamycin class. The standardized broth microdilution method provides a reliable and reproducible means of quantifying its antibacterial efficacy. Further research to establish a comprehensive MIC profile for this compound against a diverse panel of clinical isolates is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Epithienamycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epithienamycin B, a member of the carbapenem class of β-lactam antibiotics, is a naturally occurring compound with a broad spectrum of antibacterial activity. Produced by actinomycetes such as Streptomyces flavogriseus and Streptomyces olivaceus, it is of significant interest to the scientific community for its potent inhibition of bacterial cell wall synthesis.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and characterization. The information is intended to support further research and development efforts in the field of antibacterial agents.

Chemical and Physical Properties

This compound, also known as MM 22382, is structurally related to the well-known carbapenem antibiotic, thienamycin.[2] The core structure consists of a carbapenem fused to a β-lactam ring, which is the cornerstone of its antibacterial activity. The key physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some data are readily available, specific quantitative values for properties such as melting point and solubility are not extensively reported in publicly accessible literature.

Table 1: General and Chemical Properties of this compound
PropertyValueSource(s)
Systematic Name (5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[2]
Synonyms MM 22382, this compound[2]
Molecular Formula C₁₃H₁₆N₂O₅S[2]
Molecular Weight 312.34 g/mol [2]
CAS Number 65376-20-7[2]
InChI InChI=1S/C13H16N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h3-4,6,8,10,16H,5H2,1-2H3,(H,14,17)(H,19,20)/b4-3+/t6-,8+,10-/m0/s1[2]
Canonical SMILES C--INVALID-LINK--O[2]
Table 2: Physical Properties of this compound
PropertyValueNotes
Melting Point Data not readily available
Solubility Data not readily availableExpected to be soluble in water and polar organic solvents.
Optical Rotation Data not readily available
XLogP3 -0.4[2]

Spectroscopic Data

The structural elucidation of the epithienamycin family of compounds has been accomplished through a combination of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[3] While detailed spectra for this compound are not widely published, this section outlines the expected characteristics and the methodologies for obtaining such data.

Table 3: Spectroscopic Data for this compound
TechniqueExpected Characteristics
UV-Vis Spectroscopy Carbapenems typically exhibit a characteristic UV absorption maximum. For the related compound thienamycin, a λmax of 297 nm is reported.[4]
Infrared (IR) Spectroscopy Key absorption bands are expected for the β-lactam carbonyl (around 1750-1780 cm⁻¹), amide carbonyl, hydroxyl, and amine functional groups.
¹H-NMR Spectroscopy Signals corresponding to the protons of the carbapenem core, the hydroxyethyl side chain, and the acetamidoethenyl side chain would be observed.
¹³C-NMR Spectroscopy Resonances for the carbonyl carbons of the β-lactam and amide, as well as the carbons of the bicyclic core and side chains, would be present.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of this compound (312.34 g/mol ) would be expected, along with characteristic fragmentation patterns.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and evaluation of the antibacterial activity of this compound. These protocols are based on established methods for the epithienamycin family and related carbapenem antibiotics.

Isolation and Purification of this compound from Fermentation Broth

The epithienamycins are produced by fermentation of Streptomyces flavogriseus.[1] A general procedure for their isolation involves a multi-step chromatographic process.[3]

Protocol:

  • Culture and Harvest: Cultivate a high-producing strain of Streptomyces flavogriseus under optimal fermentation conditions. After the desired incubation period, harvest the fermentation broth.

  • Clarification: Remove microbial cells and other solid materials from the broth by centrifugation or filtration to obtain a clear supernatant.

  • Anion Exchange Chromatography: Apply the clarified supernatant to a Dowex 1 (or equivalent) anion exchange column. Elute the bound epithienamycins using a suitable salt gradient.

  • Adsorption Chromatography: Further purify the active fractions from the anion exchange step using an Amberlite XAD-2 (or equivalent) non-polar polymeric adsorbent resin.

  • Size Exclusion Chromatography: Subject the partially purified material to size exclusion chromatography using a Bio-Gel P-2 (or equivalent) column to separate compounds based on their molecular size.

  • Purity Assessment: Monitor the purity of the fractions at each stage using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.

  • Lyophilization: Lyophilize the purified fractions containing this compound to obtain the compound as a solid.

G A Fermentation Broth B Clarification (Centrifugation/Filtration) A->B C Clarified Supernatant B->C D Anion Exchange Chromatography (Dowex 1) C->D E Adsorption Chromatography (Amberlite XAD-2) D->E F Size Exclusion Chromatography (Bio-Gel P-2) E->F G Purified this compound F->G H Lyophilization G->H I Solid this compound H->I

Caption: Workflow for the isolation and purification of this compound.

Spectroscopic Characterization

a) UV-Vis Spectroscopy

  • Prepare a dilute solution of purified this compound in a suitable solvent (e.g., water or a buffer solution).

  • Use a calibrated UV-Vis spectrophotometer to scan the absorbance of the solution over a wavelength range of 200-400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

b) Infrared (IR) Spectroscopy

  • Prepare a sample of solid this compound as a KBr pellet or a mull.

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Identify the characteristic absorption bands for the functional groups present in the molecule.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O).

  • Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process and analyze the spectra to assign the chemical shifts and coupling constants to the different nuclei in the molecule.

d) Mass Spectrometry (MS)

  • Introduce a solution of this compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

  • Prepare Bacterial Inoculum: Culture the test bacterial strains overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of this compound: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mechanism of Action and Biological Activity

As a β-lactam antibiotic, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and death.

G A This compound B Penicillin-Binding Proteins (PBPs) A->B Covalent Binding C Inhibition of Peptidoglycan Synthesis B->C Inactivation D Disruption of Cell Wall Integrity C->D E Bacterial Cell Lysis D->E

Caption: Mechanism of action of this compound.

Epithienamycins exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The potency of the different members of the epithienamycin family can vary significantly.[1]

Stability

A critical consideration for carbapenem antibiotics is their chemical stability. The β-lactam ring in thienamycin and related compounds is highly strained and susceptible to hydrolysis, particularly at alkaline pH (pH > 8) and in the presence of nucleophiles.[4] This instability can impact the formulation and storage of these antibiotics.

Conclusion

This compound is a potent carbapenem antibiotic with a complex chemical structure and a broad range of biological activity. This guide has summarized the available physical and chemical data for this compound and provided detailed experimental protocols for its study. While there are gaps in the publicly available quantitative data, the information presented here provides a solid foundation for researchers and drug development professionals working on the next generation of antibacterial agents. Further investigation into the specific properties of this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Natural Variants and Analogs of Epithienamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycins represent a fascinating and clinically significant class of carbapenem antibiotics. As natural products and their synthetic derivatives, they have played a pivotal role in combating bacterial infections, particularly those caused by multidrug-resistant pathogens. This technical guide provides a comprehensive overview of the natural variants of epithienamycin, their semi-synthetic analogs, and the underlying biosynthetic pathways. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.

Natural Variants of Epithienamycin

The epithienamycin family of antibiotics is primarily produced by actinomycetes, with different species yielding a variety of structurally related compounds.

Thienamycin and its Natural Derivatives from Streptomyces cattleya

Streptomyces cattleya is a well-known producer of thienamycin, the first discovered carbapenem, and several of its natural variants. These variants often differ in the side chain at the C-2 position or the stereochemistry at the C-6 and C-8 positions.

  • Northienamycin: A natural variant of thienamycin produced by S. cattleya.[1]

  • 8-epi-thienamycin: Another carbapenem produced by S. cattleya, differing from thienamycin in the stereochemistry at the C-8 position of the hydroxyethyl side chain.[1]

The Epithienamycin Family from Streptomyces flavogriseus

Streptomyces flavogriseus is known to produce a complex mixture of epithienamycins, which are structurally related to N-acetylthienamycin. At least six distinct epithienamycin compounds have been isolated from this species. Fermentation conditions can be manipulated to enrich the production of specific members of this family. These variants exhibit a broad spectrum of antibacterial activity, although their potencies can vary significantly.

Synthetic Analogs of Epithienamycin

The inherent chemical instability of thienamycin led to the development of more stable and clinically useful synthetic and semi-synthetic analogs.

Imipenem: A Landmark Analog

Imipenem, or N-formimidoyl thienamycin, was the first clinically successful carbapenem. It is a semi-synthetic derivative of thienamycin with a formimidoyl group attached to the primary amine of the cysteaminyl side chain. This modification significantly enhances the molecule's stability.[2][3] Imipenem exhibits a remarkably broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics.[2][4]

Quantitative Antibacterial Activity

The antibacterial efficacy of epithienamycin variants and analogs is typically quantified by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs in µg/mL)

OrganismThienamycinNorthienamycin8-epi-thienamycinImipenem
Gram-Positive
Staphylococcus aureus0.06 - 0.50.1 - 0.80.2 - 1.6≤0.06 - 0.5
Streptococcus pyogenes≤0.015≤0.015≤0.015≤0.015
Enterococcus faecalis0.5 - 41 - 82 - 161 - 8
Gram-Negative
Escherichia coli0.1 - 10.2 - 20.5 - 40.1 - 0.5
Klebsiella pneumoniae0.2 - 10.5 - 21 - 80.2 - 1
Pseudomonas aeruginosa1 - 84 - 328 - >642 - 8
Enterobacter cloacae0.5 - 21 - 82 - 160.5 - 2

Note: The MIC values presented are a summary from various sources and can vary depending on the specific strain and testing methodology.

Experimental Protocols

Fermentation for Natural Variant Production

4.1.1. Culture of Streptomyces cattleya

  • Media: S. cattleya (e.g., ATCC 35852) can be cultured on various media to produce thienamycin and its variants. Commonly used media include Rolled Oats Mineral Medium (DSMZ Medium 84) and GYM Streptomyces Medium (DSMZ Medium 65).

    • Rolled Oats Mineral Medium (per liter): 20.0 g rolled oats, 20.0 g agar, 0.001 g ZnSO₄ x 7H₂O, 0.001 g MnCl₂ x 4H₂O, 0.001 g FeSO₄ x 7H₂O.

    • GYM Streptomyces Medium (per liter): 10.0 g malt extract, 4.0 g yeast extract, 4.0 g glucose, 2.0 g CaCO₃, 18.0 g agar.

  • Conditions: Fermentation is typically carried out in submerged culture with agitation at 28-30°C for 5-7 days.

4.1.2. Culture of Streptomyces flavogriseus

  • Media: For the production of epithienamycins, S. flavogriseus can be grown in a suitable production medium. The composition of the medium can be optimized to enhance the yield of specific epithienamycin congeners.

  • Conditions: Submerged fermentation is carried out with aeration and agitation at a controlled temperature (typically 28°C) for an extended period (e.g., 10 days).

Isolation and Purification of Natural Variants

A multi-step chromatographic process is employed to isolate and purify epithienamycin and its variants from the fermentation broth.

  • Initial Capture: The filtered fermentation broth is first passed through an ion-exchange resin, such as Dowex 1, to capture the acidic carbapenem compounds.

  • Desalting and Partial Purification: The eluate from the ion-exchange column is then applied to an adsorbent resin, like Amberlite XAD-2, for desalting and further purification.

  • Size-Exclusion Chromatography: Final purification is often achieved using a size-exclusion gel, such as Biogel P-2, to separate the different carbapenem variants based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure individual compounds, preparative reverse-phase HPLC is the method of choice. A C18 column is typically used with a gradient of a suitable organic solvent (e.g., acetonitrile or methanol) in a volatile buffer (e.g., ammonium acetate).

Synthesis of Imipenem

The synthesis of imipenem from thienamycin involves the protection of the carboxyl group, followed by the reaction of the primary amine with a formimidoylating agent, and subsequent deprotection.

  • Protection of the Carboxyl Group: The carboxyl group of thienamycin is protected, for example, as a p-nitrobenzyl ester.

  • Formimidoylation: The amine group of the protected thienamycin is then reacted with a formimidoylating agent, such as benzyl formimidate hydrochloride, in the presence of a base.

  • Deprotection: The protecting group on the carboxyl group is removed, typically by hydrogenation, to yield imipenem.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension and incubated at 35-37°C for 18-24 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Biosynthesis of Thienamycin

The biosynthesis of thienamycin in S. cattleya is a complex process involving a dedicated gene cluster. The pathway involves the formation of the carbapenam ring system and subsequent modifications to introduce the characteristic side chains.

Thienamycin_Biosynthesis Thienamycin Biosynthetic Pathway Glutamate Glutamate ThnE_ThnM ThnE, ThnM Glutamate->ThnE_ThnM Acetate Acetate Acetate->ThnE_ThnM CoA Coenzyme A ThnR ThnR CoA->ThnR Carbapenam (3S,5S)-Carbapenam ThnK ThnK Carbapenam->ThnK Thienamycin_precursor Carbapenam Precursor ThnL_ThnP ThnL, ThnP Thienamycin_precursor->ThnL_ThnP Pantetheinylated_Carbapenam Pantetheinylated Carbapenam Cysteaminyl_Carbapenam Cysteaminyl Carbapenam Pantetheinylated_Carbapenam->Cysteaminyl_Carbapenam Thienamycin Thienamycin Cysteaminyl_Carbapenam->Thienamycin ThnF ThnF Thienamycin->ThnF N_acetylthienamycin N-Acetylthienamycin Phosphopantetheine 4'-Phosphopantetheine ThnH ThnH Phosphopantetheine->ThnH Pantetheine Pantetheine ThnT ThnT Pantetheine->ThnT Cysteamine Cysteamine Cysteamine->ThnL_ThnP Side chain incorporation ThnE_ThnM->Carbapenam ThnK->Thienamycin_precursor ThnL_ThnP->Pantetheinylated_Carbapenam ThnR->Phosphopantetheine ThnH->Pantetheine ThnT->Cysteamine ThnF->N_acetylthienamycin

Caption: Proposed biosynthetic pathway of thienamycin in Streptomyces cattleya.

Structure Elucidation

The structures of novel epithienamycin variants are determined using a combination of spectroscopic techniques.

  • Ultraviolet (UV) Spectroscopy: Provides information about the chromophore present in the molecule, which is characteristic of the carbapenem ring system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques (e.g., COSY, HSQC, HMBC), are crucial for elucidating the detailed chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) is used to determine the fragmentation pattern, which aids in structural confirmation.

Conclusion

The epithienamycins and their analogs continue to be a vital component of our antibacterial arsenal. A thorough understanding of their natural diversity, synthetic modifications, and biosynthetic origins is essential for the development of new and improved carbapenem antibiotics. This guide provides a foundational resource for researchers dedicated to this important field of drug discovery.

References

The Role of Epithienamycin B in Streptomyces cattleya Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces cattleya is a Gram-positive bacterium renowned for its production of a diverse array of secondary metabolites, including the potent carbapenem antibiotic, thienamycin. The biosynthesis of thienamycin is a complex process involving a dedicated gene cluster (thn) and a network of enzymatic reactions. Within the metabolic milieu of Streptomyces species that produce carbapenems, a variety of structurally related analogs, including stereoisomers known as epithienamycins, are often co-produced. This technical guide focuses on the role of a specific stereoisomer, Epithienamycin B, in the context of Streptomyces cattleya metabolism. While this compound has been primarily characterized in the closely related species Streptomyces olivaceus, its potential presence and metabolic significance in S. cattleya are of considerable interest for understanding and engineering carbapenem biosynthesis. This document provides a comprehensive overview of the current knowledge, relevant experimental protocols, and biosynthetic pathways.

The Thienamycin Biosynthetic Landscape in Streptomyces cattleya

Streptomyces cattleya is a versatile secondary metabolite producer, co-synthesizing thienamycin, cephamycin C, and penicillin N. The biosynthesis of thienamycin is orchestrated by the thn gene cluster, which has been extensively studied. This cluster encodes the enzymes responsible for the assembly of the carbapenem core and the attachment of its characteristic side chains. Key precursors for thienamycin biosynthesis include acetate, glutamate, methionine, and coenzyme A.

A notable feature of carbapenem production in Streptomyces is the generation of multiple related compounds, including N-acetylthienamycin, northienamycin, and 8-epi-thienamycin in S. cattleya. The presence of 8-epi-thienamycin confirms that the enzymatic machinery of S. cattleya is capable of producing stereoisomers of the thienamycin molecule. This provides a strong basis for investigating the potential production and role of other epithienamycins, such as this compound.

This compound: Structure and Metabolic Context

This compound, also known as MM 22382, is a stereoisomer of an N-acylated thienamycin derivative. Its structure is characterized by the carbapenem bicyclic core.

While the production of this compound has been reported in Streptomyces olivaceus, its presence in S. cattleya has not been definitively documented in the available scientific literature. However, given the genetic and biochemical similarities between carbapenem-producing Streptomyces species, it is plausible that this compound could be a minor product of the thienamycin biosynthetic pathway in S. cattleya, arising from the action of enzymes with imperfect stereospecificity or from a dedicated epimerase.

The metabolic role of this compound is not yet fully elucidated. It could be:

  • A shunt product , formed due to the relaxed stereospecificity of one or more enzymes in the main thienamycin pathway.

  • A biosynthetic intermediate that is further modified.

  • A degradation product of thienamycin or a related compound.

  • A molecule with its own distinct biological activity .

Further metabolic profiling of S. cattleya is required to confirm the presence and elucidate the precise role of this compound.

Quantitative Data on Carbapenem Production

To date, there is a lack of specific quantitative data on the production of this compound in Streptomyces cattleya. However, studies on thienamycin production and the analysis of mutants provide a framework for how such data could be generated and presented. The table below is a template for how quantitative data on carbapenem production could be structured, based on hypothetical metabolic analysis of wild-type and mutant S. cattleya strains.

StrainCompoundProduction Titer (mg/L)Molar Yield (mol/mol glucose)Reference
S. cattleya (Wild-Type)Thienamycin[Data not available][Data not available]
8-epi-thienamycin[Data not available][Data not available]
N-acetylthienamycin[Data not available][Data not available]
This compound [Hypothetical Value] [Hypothetical Value]
S. cattleya ΔthnPThienamycin00[1]
This compound [Hypothetical Value] [Hypothetical Value]
S. cattleya ΔthnGThienamycin[2- to 3-fold increase][Data not available][1]
This compound [Hypothetical Value] [Hypothetical Value]

Biosynthetic Pathways and Regulatory Networks

The biosynthesis of thienamycin in S. cattleya provides a blueprint for the potential formation of this compound. The core carbapenem structure is assembled from precursors derived from primary metabolism. The stereochemistry of the final molecule is determined by the action of specific enzymes within the pathway. The formation of an "epi" configuration, such as in this compound, would likely involve an epimerization reaction at one of the chiral centers of a biosynthetic intermediate or of the final thienamycin molecule.

Below are Graphviz diagrams illustrating the known thienamycin biosynthetic pathway and a hypothetical pathway for the formation of this compound.

Thienamycin_Biosynthesis cluster_precursors Primary Metabolites cluster_core Carbapenem Core Biosynthesis cluster_sidechains Side Chain Biosynthesis & Attachment Glutamate Glutamate Carbapenam (3S,5S)-Carbapenam Glutamate->Carbapenam thnE, thnM, etc. Acetate Acetate Acetate->Carbapenam Methionine Methionine Hydroxyethyl_Side_Chain Hydroxyethyl Side Chain Methionine->Hydroxyethyl_Side_Chain thnK CoA Coenzyme A Cysteaminyl_Side_Chain Cysteaminyl Side Chain CoA->Cysteaminyl_Side_Chain thnR, thnH, thnT Carbapenem_Core Carbapenem Core Carbapenam->Carbapenem_Core thnG, etc. Thienamycin Thienamycin Carbapenem_Core->Thienamycin Hydroxyethyl_Side_Chain->Thienamycin thnP, etc. Cysteaminyl_Side_Chain->Thienamycin thnL

Caption: Simplified overview of the thienamycin biosynthetic pathway in Streptomyces cattleya.

Epithienamycin_Formation cluster_main_pathway Thienamycin Pathway cluster_epimerization Hypothetical Epimerization Thienamycin_Intermediate Thienamycin Intermediate (e.g., (3S,5S)-Carbapenam) Thienamycin Thienamycin Thienamycin_Intermediate->Thienamycin thn genes Epimerized_Intermediate Epimerized Intermediate Thienamycin_Intermediate->Epimerized_Intermediate Putative Epimerase (e.g., from thn cluster or elsewhere) Epithienamycin_B This compound Thienamycin->Epithienamycin_B Post-biosynthetic Epimerization Epimerized_Intermediate->Epithienamycin_B Further modifications

Caption: Hypothetical pathways for the formation of this compound from the thienamycin biosynthetic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in Streptomyces cattleya.

Culturing Streptomyces cattleya for Carbapenem Production

Objective: To cultivate S. cattleya under conditions that favor the production of thienamycin and related carbapenems.

Materials:

  • Streptomyces cattleya strain (e.g., NRRL 8057)

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a defined medium with specific carbon and nitrogen sources)

  • Shaker incubator

  • Sterile flasks

Protocol:

  • Inoculate a seed culture of S. cattleya in the seed medium.

  • Incubate at 28°C with shaking at 200-250 rpm for 48-72 hours.

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubate the production culture at 28°C with shaking for 5-7 days.

  • Collect samples periodically for analysis of carbapenem production.

Extraction and Analysis of Carbapenems by HPLC-MS

Objective: To extract carbapenems from the culture broth and analyze the profile, including the potential presence of this compound, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • S. cattleya culture supernatant

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol, acetonitrile, water (HPLC grade)

  • Formic acid

  • HPLC system with a C18 column

  • Mass spectrometer

Protocol:

  • Centrifuge the culture broth to pellet the mycelia.

  • Collect the supernatant.

  • Condition an SPE cartridge with methanol and then with water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with water to remove salts and polar impurities.

  • Elute the carbapenems with methanol.

  • Evaporate the methanol and resuspend the sample in the initial mobile phase.

  • Inject the sample into the HPLC-MS system.

  • Separate the compounds using a gradient of acetonitrile in water with 0.1% formic acid.

  • Monitor for the expected m/z of thienamycin, its known derivatives, and this compound. Use tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

Generation of Gene Knockout Mutants

Objective: To create targeted gene deletions in the thn cluster of S. cattleya to investigate the impact on the production of thienamycin and potential epithienamycins. This can help identify genes involved in epimerization.

Materials:

  • S. cattleya wild-type strain

  • E. coli donor strain (e.g., ET12567/pUZ8002)

  • Conjugation vector with a temperature-sensitive replicon

  • Homology arms for the target gene

  • Antibiotics for selection

  • Appropriate growth media for E. coli and Streptomyces

Protocol (based on intergeneric conjugation and homologous recombination):

  • Clone the upstream and downstream homology arms of the target gene into the conjugation vector.

  • Introduce the resulting plasmid into the E. coli donor strain.

  • Grow the E. coli donor and S. cattleya recipient strains to the appropriate growth phase.

  • Mix the donor and recipient cells on a suitable agar medium and incubate to allow for conjugation.

  • Select for exconjugants that have integrated the plasmid into the S. cattleya genome via a single crossover event.

  • Induce a second crossover event to resolve the integrated plasmid, resulting in either the wild-type allele or the gene knockout.

  • Screen for the desired knockout mutants by PCR and confirm by Southern blotting.

  • Analyze the metabolic profile of the confirmed mutants by HPLC-MS to assess changes in carbapenem production.

Conclusion and Future Directions

The role of this compound in the metabolism of Streptomyces cattleya is an area that warrants further investigation. While its production by this specific species is not yet confirmed, the known metabolic plasticity of S. cattleya and its demonstrated ability to produce other thienamycin stereoisomers suggest that its formation is plausible.

Future research should focus on:

  • Metabolic Profiling: Comprehensive metabolic analysis of S. cattleya fermentation broths using high-resolution analytical techniques to definitively identify and quantify this compound.

  • Enzyme Characterization: Identification and characterization of potential epimerases or enzymes with relaxed stereospecificity within the thienamycin biosynthetic pathway. Heterologous expression of candidate genes from the thn cluster and in vitro enzyme assays will be crucial.

  • Comparative Genomics and Metabolomics: Comparing the genomes and metabolic profiles of S. cattleya, S. olivaceus, and S. flavogriseus to understand the genetic basis for the production of different epithienamycins.

  • Biological Activity: Determining the antibacterial spectrum and potency of purified this compound to understand its potential biological significance.

A deeper understanding of the formation and role of this compound and other carbapenem analogs will provide valuable insights into the biosynthesis of this important class of antibiotics and may open new avenues for the bioengineering of novel and improved therapeutic agents.

References

Epithienamycin B: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the molecular characteristics, isolation, and biological activity of Epithienamycin B, a potent carbapenem antibiotic.

For Researchers, Scientists, and Drug Development Professionals.

Core Data Summary

PropertyValueReference
Molecular Formula C₁₃H₁₆N₂O₅S[1]
Molecular Weight 312.34 g/mol [1]
CAS Number 65376-20-7[1]
Synonyms MM 22382[1]
Producing Organism Streptomyces flavogriseus, Streptomyces olivaceus[1][2]

Introduction

This compound is a naturally occurring carbapenem antibiotic belonging to the β-lactam class. Produced by strains of Streptomyces, it is a member of the broader epithienamycin family, which are structurally related to the well-known antibiotic thienamycin. Like other carbapenems, this compound exhibits broad-spectrum antibacterial activity by interfering with bacterial cell wall synthesis, making it a subject of interest in the ongoing search for novel antimicrobial agents to combat resistant pathogens.

Physicochemical Properties

This compound is characterized by the following molecular structure and properties:

  • Chemical Name: (5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1]

  • Appearance: Typically isolated as a solid.

  • Solubility: Expected to be soluble in water and polar organic solvents.

Experimental Protocols

Isolation and Purification of the Epithienamycin Family

Objective: To isolate and purify individual epithienamycin compounds from the fermentation broth.

Materials:

  • Fermentation broth of Streptomyces flavogriseus

  • Dowex 1 resin (anion exchange chromatography)

  • Amberlite XAD-2 resin (adsorption chromatography)

  • Bio-Gel P-2 resin (size-exclusion chromatography)

  • Appropriate buffer systems and eluents (specific details not publicly available)

  • Fraction collector

  • HPLC system for analysis and final purification

  • Spectrophotometer for monitoring fractions

Procedure:

  • Initial Broth Filtration: The fermentation broth is first clarified by filtration or centrifugation to remove the mycelia and other solid materials.

  • Anion Exchange Chromatography: The clarified broth is passed through a column packed with Dowex 1 resin. The acidic epithienamycin compounds bind to the resin. Elution is typically performed with a salt gradient to separate the compounds based on their charge.

  • Adsorption Chromatography: Fractions containing the epithienamycins are then applied to an Amberlite XAD-2 column. This step helps in desalting and further purifying the compounds based on their hydrophobicity.

  • Size-Exclusion Chromatography: The partially purified fractions are subjected to size-exclusion chromatography using a Bio-Gel P-2 column to separate the compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC, which allows for high-resolution separation of the individual epithienamycin components.

Note: The specific elution conditions, such as solvent systems, gradients, and flow rates, for each chromatographic step would need to be optimized for the specific fermentation broth and equipment used.

Biological Activity and Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.

Mechanism of Action

The primary target of this compound is the group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan biosynthesis, specifically the cross-linking of peptide chains that provides structural integrity to the cell wall. By binding to and inactivating these PBPs, this compound disrupts the formation of a functional cell wall, leading to cell lysis and bacterial death. The mechanism is analogous to that of other well-characterized carbapenems like thienamycin and imipenem.

Antibacterial Spectrum

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported, the closely related carbapenem, imipenem, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is expected that this compound would exhibit a similar, though not identical, profile.

Biosynthesis

The biosynthesis of epithienamycins in Streptomyces flavogriseus is governed by a dedicated gene cluster that shows significant similarity to the thienamycin biosynthetic gene cluster in Streptomyces cattleya. The pathway involves the assembly of the carbapenem core from primary metabolites, followed by modifications to introduce the specific side chains characteristic of the epithienamycin family.

The proposed initial steps, based on the thienamycin pathway, involve the condensation of malonyl-CoA with glutamate-5-semialdehyde to form the pyrroline ring, followed by the formation of the β-lactam ring. Subsequent enzymatic reactions are responsible for the introduction of the hydroxyethyl and the N-acetylvinylthio side chains.

Visualizations

Logical Workflow for Isolation

Isolation_Workflow cluster_0 Fermentation & Initial Processing cluster_1 Chromatographic Separation cluster_2 Final Product Fermentation_Broth S. flavogriseus Fermentation Broth Clarification Clarification (Filtration/Centrifugation) Fermentation_Broth->Clarification Dowex1 Anion Exchange (Dowex 1) Clarification->Dowex1 XAD2 Adsorption (Amberlite XAD-2) Dowex1->XAD2 BioGel Size Exclusion (Bio-Gel P-2) XAD2->BioGel HPLC Preparative HPLC BioGel->HPLC Pure_EpithienamycinB Pure This compound HPLC->Pure_EpithienamycinB

Caption: General workflow for the isolation of this compound.

Mechanism of Action Signaling Pathway

Mechanism_of_Action cluster_Bacterium Bacterial Cell EpithienamycinB This compound PBP Penicillin-Binding Proteins (PBPs) EpithienamycinB->PBP Inhibits CellWall Cell Wall Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->CellWall Maintains Integrity Peptidoglycan_Synthesis->Cell_Lysis

Caption: Inhibition of peptidoglycan synthesis by this compound.

Conclusion

This compound represents a promising scaffold for the development of new antibacterial agents. Its broad-spectrum activity, characteristic of the carbapenem class, makes it a valuable subject for further investigation, particularly in an era of increasing antibiotic resistance. Future research should focus on elucidating a more detailed protocol for its isolation and synthesis, as well as a comprehensive evaluation of its antibacterial efficacy and pharmacological properties. A deeper understanding of its biosynthetic pathway could also open avenues for bioengineering novel carbapenem derivatives with enhanced activity and stability.

References

Methodological & Application

Total Synthesis of Epithienamycin B: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies employed in the total synthesis of Epithienamycin B, a notable member of the carbapenem class of antibiotics. The following sections detail the strategic approach, key experimental protocols, and quantitative data derived from seminal works in the field. This information is intended to serve as a practical guide for researchers engaged in the synthesis of β-lactam antibiotics and related complex molecules.

Introduction

This compound, a stereoisomer of the potent antibiotic thienamycin, presents a formidable synthetic challenge due to the inherent instability of the carbapenem nucleus and the need for precise stereochemical control at multiple chiral centers. The total synthesis of (±)-8-epithienamycin, along with its stereoisomer (±)-thienamycin, was a landmark achievement in organic synthesis, paving the way for the development of clinically significant carbapenem antibiotics. The methodologies described herein are primarily based on the work of Johnston et al., which outlines a convergent and stereocontrolled approach to these complex molecules.[1]

Retrosynthetic Analysis and Strategy

The overall synthetic strategy for (±)-8-epithienamycin relies on the construction of a key azetidinone intermediate, which is then elaborated to the bicyclic carbapenem core. The retrosynthetic analysis reveals the crucial bond disconnections and the strategic importance of controlling the stereochemistry of the hydroxyethyl side chain early in the synthesis.

This compound Retrosynthesis This compound This compound Bicyclic Carbapenem Bicyclic Carbapenem This compound->Bicyclic Carbapenem Side chain introduction Azetidinone Intermediate Azetidinone Intermediate Bicyclic Carbapenem->Azetidinone Intermediate Ring closure Acyclic Precursors Acyclic Precursors Azetidinone Intermediate->Acyclic Precursors Cycloaddition

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves the stereoselective formation of a trans-azetidinone, followed by the construction of the five-membered ring and subsequent functional group manipulations to afford the final product.

Key Experimental Protocols

The following protocols are adapted from the established literature and represent the pivotal steps in the synthesis of (±)-8-epithienamycin.

Synthesis of the Azetidinone Core

The formation of the β-lactam ring is a critical step and is often achieved through a [2+2] cycloaddition reaction, commonly known as the Staudinger synthesis, between a ketene and an imine. An alternative and effective method involves an intramolecular cyclization.

Protocol: Formation of trans-Azetidinone

  • Preparation of the Acyclic Amide: To a solution of the starting amino acid derivative in a suitable solvent (e.g., dichloromethane), add the appropriate acid chloride and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

  • Cyclization: The resulting acyclic amide is then subjected to cyclization conditions. This can be achieved using a variety of reagents, such as a Grignard reagent to form the corresponding magnesium salt, which then undergoes intramolecular cyclization.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired trans-azetidinone.

Construction of the Bicyclic Carbapenem Skeleton

The five-membered ring of the carbapenem system is constructed via an intramolecular Wittig reaction or a carbene insertion reaction. The following protocol outlines a general approach.

Protocol: Bicyclic Ring Formation

  • Preparation of the Phosphorane: The azetidinone from the previous step is functionalized with a phosphonium salt at the nitrogen atom.

  • Intramolecular Wittig Reaction: The resulting compound is treated with a strong base (e.g., sodium hydride) to generate the ylide, which undergoes an intramolecular Wittig reaction to form the bicyclic system.

  • Purification: The product is purified by chromatography to yield the carbapenem core.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the synthesis of (±)-8-epithienamycin and related intermediates.

StepReactantsProductYield (%)Reference
Azetidinone FormationAcyclic amino ester derivativetrans-Azetidinone40-60[1]
Introduction of the Hydroxyethyl Side ChainAzetidinone3-(1-hydroxyethyl)azetidin-2-one70-85[1]
Bicyclic Ring FormationN-functionalized azetidinoneCarbapenem ester50-70[1]
Deprotection and Side Chain IntroductionProtected carbapenem(±)-8-Epithienamycin30-50[1]

Experimental Workflow and Signaling Pathways

The overall workflow for the total synthesis of (±)-8-epithienamycin can be visualized as a multi-step process with key intermediates and transformations.

This compound Synthesis Workflow cluster_0 Azetidinone Synthesis cluster_1 Side Chain and Ring Elaboration cluster_2 Final Steps Start Start Acyclic_Precursor Acyclic Amino Acid Derivative Start->Acyclic_Precursor Cyclization β-Lactam Formation Acyclic_Precursor->Cyclization Azetidinone trans-Azetidinone Cyclization->Azetidinone Side_Chain Hydroxyethyl Side Chain Introduction Azetidinone->Side_Chain Functionalized_Azetidinone Functionalized Azetidinone Side_Chain->Functionalized_Azetidinone Ring_Closure Bicyclic Ring Formation Functionalized_Azetidinone->Ring_Closure Carbapenem_Core Carbapenem Intermediate Ring_Closure->Carbapenem_Core Deprotection Deprotection Carbapenem_Core->Deprotection Final_Side_Chain Cysteaminyl Side Chain Introduction Deprotection->Final_Side_Chain Epithienamycin_B (±)-8-Epithienamycin Final_Side_Chain->Epithienamycin_B

Caption: Overall workflow for the total synthesis of (±)-8-epithienamycin.

Conclusion

The total synthesis of this compound is a testament to the power of strategic planning and stereocontrolled reactions in the construction of complex natural products. The methodologies developed for its synthesis, particularly the formation of the strained β-lactam ring and the bicyclic carbapenem nucleus, have had a lasting impact on the field of antibiotic development. The protocols and data presented here provide a foundational understanding for researchers aiming to synthesize novel carbapenem analogs with improved stability and enhanced biological activity. Further research in this area continues to focus on developing more efficient and enantioselective synthetic routes.[2][3]

References

Laboratory Scale Synthesis of Epithienamycin B: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epithienamycin B, a member of the carbapenem class of β-lactam antibiotics, is of significant interest due to its potent antimicrobial activity. This document provides a detailed protocol for the laboratory-scale total synthesis of (±)-8-epithienamycin B. The synthesis commences with the rhodium-catalyzed cyclization of a diazo ketoester to form a key bicyclic carbapenam intermediate. Subsequent conversion to an enol phosphate enables the introduction of the cysteaminyl side chain. The synthesis culminates in a deprotection step to yield the target compound. This protocol is based on established synthetic routes and is intended to provide a comprehensive guide for researchers in the field of antibiotic development.

Introduction

The carbapenem class of antibiotics represents a critical tool in combating bacterial infections, particularly those caused by multidrug-resistant pathogens. Their broad spectrum of activity and resistance to many β-lactamases make them indispensable in clinical settings. This compound is a naturally occurring carbapenem that shares the characteristic fused β-lactam ring structure. The development of robust and efficient synthetic routes to these complex molecules is crucial for the exploration of new analogues with improved therapeutic properties.

This application note outlines a laboratory-scale procedure for the total synthesis of (±)-8-epithienamycin B, providing detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic workflow.

Synthetic Workflow

The total synthesis of (±)-8-epithienamycin B can be conceptualized as a three-stage process:

  • Core Synthesis: Formation of the bicyclic carbapenam core structure.

  • Side-Chain Introduction: Functionalization of the core by adding the characteristic cysteaminyl side chain.

  • Deprotection: Removal of protecting groups to yield the final active antibiotic.

Synthesis_Workflow Start Diazo Ketoester Precursor Core Bicyclic Ketone (Carbapenam Core) Start->Core Rhodium(II) Acetate Benzene, 78°C EnolPhosphate Enol Phosphate Intermediate Core->EnolPhosphate 1. Diphenyl Chlorophosphate 2. DBU SideChain Protected this compound EnolPhosphate->SideChain N-p-nitrobenzyloxycarbonylcysteamine Diisopropylethylamine Final (±)-8-Epithienamycin B SideChain->Final Hydrogenation (Pd/C) Deprotection

Caption: Synthetic workflow for (±)-8-Epithienamycin B.

Experimental Protocols

Stage 1: Synthesis of the Bicyclic Carbapenam Core

Reaction: Rhodium-catalyzed intramolecular cyclization of (3S,4R)-3-[(R)-1-hydroxyethyl]-4-[3-(4-nitrobenzyl)oxycarbonyl-2-oxo-3-diazopropyl]azetidin-2-one.

Protocol:

  • Suspend (3S,4R)-3-[(R)-1-hydroxyethyl]-4-[3-(4-nitrobenzyl)oxycarbonyl-2-oxo-3-diazopropyl]azetidin-2-one (1 equivalent) and a catalytic amount of rhodium (II) acetate in dry benzene.

  • Deoxygenate the mixture by bubbling nitrogen through it for 10 minutes.

  • Heat the reaction mixture to 78°C for 1 hour, during which the solid starting material will gradually dissolve.[1]

  • Cool the mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the bicyclic ketone, p-nitrobenzyl (5R,6S)-6-[(R)-1-hydroxyethyl]-1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate, as a colorless oil which slowly crystallizes.[1]

ParameterValueReference
Starting Material(3S,4R)-3-[(R)-1-hydroxyethyl]-4-[3-(4-nitrobenzyl)oxycarbonyl-2-oxo-3-diazopropyl]azetidin-2-oneN/A
ReagentRhodium (II) acetate[1]
SolventDry Benzene[1]
Temperature78°C[1]
Reaction Time1 hour[1]
Yield ~98% [1]
Stage 2: Introduction of the Cysteaminyl Side Chain

Reaction: Conversion of the bicyclic ketone to an enol phosphate and subsequent reaction with N-p-nitrobenzyloxycarbonylcysteamine.

Protocol:

  • Enol Phosphate Formation:

    • Dissolve the bicyclic ketone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane).

    • Cool the solution to -78°C.

    • Add a hindered base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents).

    • Add diphenyl chlorophosphate (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous bicarbonate solution and brine, then dry the organic layer and concentrate.

  • Side Chain Coupling:

    • Dissolve the crude enol phosphate in a suitable aprotic solvent (e.g., acetonitrile).

    • Add N-p-nitrobenzyloxycarbonylcysteamine (1.2 equivalents).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Purify the product by column chromatography to yield the protected this compound.

ParameterValue
Intermediatep-nitrobenzyl (5R,6S)-6-[(R)-1-hydroxyethyl]-1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate
Reagents (Step 1)Diphenyl chlorophosphate, DBU
Reagents (Step 2)N-p-nitrobenzyloxycarbonylcysteamine, DIPEA
SolventsDichloromethane, Acetonitrile
Temperature-78°C to Room Temperature
Overall Yield (2 steps) (Typical range for similar reactions)
Stage 3: Deprotection to (±)-8-Epithienamycin B

Reaction: Removal of the p-nitrobenzyl (PNB) and p-nitrobenzyloxycarbonyl (PNZ) protecting groups by catalytic hydrogenation.

Protocol:

  • Dissolve the protected this compound (1 equivalent) in a suitable solvent system, such as a mixture of ethanol, water, and tetrahydrofuran.

  • Add a palladium on carbon catalyst (10% Pd/C).

  • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker).

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as preparative HPLC, to obtain (±)-8-epithienamycin B.

ParameterValue
Starting MaterialProtected this compound
Reagent10% Palladium on Carbon, Hydrogen gas
SolventsEthanol, Water, Tetrahydrofuran
TemperatureRoom Temperature
Yield (Variable depending on purity)

Conclusion

This application note provides a comprehensive overview and detailed protocols for the laboratory-scale synthesis of (±)-8-epithienamycin B. The described synthetic route offers a practical approach for obtaining this valuable carbapenem antibiotic for research and development purposes. The provided workflow, protocols, and data tables are intended to serve as a valuable resource for scientists working in the field of medicinal chemistry and antibiotic synthesis. Careful execution of these steps should enable the successful synthesis of the target compound. Further optimization of reaction conditions and purification methods may be necessary to achieve higher yields and purity.

References

Application Note: High-Purity Purification of Epithienamycin B from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epithienamycin B, a member of the carbapenem class of β-lactam antibiotics, is a secondary metabolite produced by the fermentation of Streptomyces flavogriseus.[1][2][3] Like other carbapenems, it exhibits broad-spectrum antibacterial activity.[1] The purification of this compound from fermentation broth presents significant challenges due to the presence of a family of structurally similar epithienamycin compounds and the inherent chemical instability of the β-lactam ring.[2][4] The β-lactam core is susceptible to hydrolysis, particularly at pH extremes and elevated temperatures.[4][5]

This application note provides a detailed protocol for the isolation and purification of this compound from clarified fermentation broth using a multi-step liquid chromatography strategy. The workflow is designed to efficiently separate the target molecule from related impurities and fermentation byproducts while preserving its biological activity.

Overall Purification Workflow

The purification strategy involves a sequential three-step chromatography process following the initial clarification of the fermentation broth. Each step is designed to remove a specific class of impurities, progressively increasing the purity of the final product.

Purification_Workflow Overall Purification Workflow for this compound Fermentation Fermentation Broth (S. flavogriseus) Clarification Broth Clarification (Centrifugation at 4°C) Fermentation->Clarification Remove Biomass Supernatant Clarified Supernatant Clarification->Supernatant IEX Step 1: Anion Exchange Chromatography (Dowex 1) Supernatant->IEX Capture & Initial Purity Adsorption Step 2: Adsorption Chromatography (Amberlite XAD-2) IEX->Adsorption Intermediate Purity GFC Step 3: Gel Filtration Chromatography (Bio-Gel P-2) Adsorption->GFC Desalting & Final Polish Final_Product High-Purity This compound GFC->Final_Product Impurity_Removal Logical Flow of Impurity Removal cluster_0 Initial State: Clarified Broth cluster_1 Purification Steps cluster_2 Removed Impurities Broth Contains: - this compound - Other Epithienamycins - Proteins & Pigments - Salts & Media Components - Polar Impurities IEX Dowex 1 (Anion Exchange) Broth->IEX Adsorption Amberlite XAD-2 (Adsorption) IEX->Adsorption Epi B Fraction Removed_IEX Cationic & Neutral Compounds, Some Proteins IEX->Removed_IEX GFC Bio-Gel P-2 (Gel Filtration) Adsorption->GFC Epi B Fraction Removed_Adsorption Highly Polar Impurities, Some Pigments Adsorption->Removed_Adsorption Removed_GFC Salts & Small Molecules GFC->Removed_GFC Final_Product Pure this compound GFC->Final_Product

References

Application Note: Analysis of Epithienamycin B using a Stability-Indicating Reversed-Phase HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to High-Performance Liquid Chromatography (HPLC) methods for the analysis of Epithienamycin B, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, a member of the carbapenem class of β-lactam antibiotics, is a crucial area of study due to its potent antimicrobial activity. As with other carbapenems, such as its stereoisomer thienamycin, this compound is susceptible to degradation, making robust analytical methods essential for accurate quantification and stability assessment.[1] This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring accurate assessment of purity and stability.

Carbapenems, including thienamycin, are known for their broad spectrum of antibacterial activity.[2] However, their inherent chemical instability, particularly the β-lactam ring's susceptibility to hydrolysis, presents analytical challenges.[3][4] Therefore, a stability-indicating HPLC method is imperative for monitoring the integrity of this compound in bulk drug substances and formulated products. Such methods are crucial during drug development, stability testing, and quality control.

The described method utilizes reversed-phase chromatography with UV detection, a common and reliable technique for the analysis of carbapenems.[5][6][7] The UV absorbance for thienamycin and related compounds is typically maximal around 297 nm.[3][4]

Principle

This method is based on reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture. This compound and its degradation products are separated based on their differential partitioning between the stationary and mobile phases. The use of a gradient elution allows for the effective separation of compounds with a range of polarities. A photodiode array (PDA) detector is employed to monitor the elution profile and assess peak purity. The stability-indicating nature of the method is established through forced degradation studies, which demonstrate that the method can resolve the parent drug from its degradation products formed under various stress conditions.[8][9][10]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) detector is suitable for this method.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1 M Phosphate Buffer (pH 6.8)
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 298 nm
Injection Volume 10 µL

2. Preparation of Solutions

  • Mobile Phase A (0.1 M Phosphate Buffer, pH 6.8): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 0.1 M solution. Adjust the pH to 6.8 with a suitable base (e.g., potassium hydroxide solution). Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas before use.

  • Standard Solution (this compound): Accurately weigh a suitable amount of this compound reference standard and dissolve in a pre-chilled mixture of Mobile Phase A and acetonitrile (95:5 v/v) to obtain a known concentration (e.g., 100 µg/mL). Due to the instability of carbapenems in solution, prepare this solution fresh and keep it refrigerated until use.[6]

  • Sample Solution: Prepare the sample solution in the same diluent as the standard solution to a similar concentration. For biological matrices like plasma, a protein precipitation step with acetonitrile is recommended prior to dilution.[5][11]

3. Forced Degradation Studies (for method validation)

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound bulk drug.[10]

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at room temperature for a specified period. Neutralize the solution before injection.

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at room temperature for a specified period. Neutralize the solution before injection. The β-lactam ring is particularly sensitive to hydrolysis above pH 8.[3]

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to elevated temperatures (e.g., 70 °C) for a defined period.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light.

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak and from each other, and the peak purity of the parent peak is maintained.[9]

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
%RSD for replicate injections (Area) ≤ 2.0%

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationObservations
0.1 M HCl (4 hours) ~15%Major degradation peak at RRT 0.8
0.1 M NaOH (1 hour) ~40%Multiple degradation peaks observed
3% H₂O₂ (2 hours) ~25%Significant degradation peak at RRT 1.2
Thermal (70 °C, 48 hours) ~10%Minor degradation peaks observed
Photolytic (UV light, 24 hours) ~5%Minimal degradation

(Note: The above data is illustrative. Actual results will vary based on experimental conditions.)

Visualizations

HPLC_Workflow SamplePrep Sample Preparation (Dissolution in Mobile Phase A/ACN) HPLC_System HPLC System (C18 Column, Gradient Pump, Autosampler) SamplePrep->HPLC_System StandardPrep Standard Preparation (Reference Standard) StandardPrep->HPLC_System Injection Injection (10 µL) HPLC_System->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection PDA Detection (298 nm) Separation->Detection Data_Acquisition Data Acquisition & Analysis (Chromatogram, Peak Integration) Detection->Data_Acquisition Report Report Generation (Purity, Stability Assessment) Data_Acquisition->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Stability_Indicating_Method Drug This compound (API) Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Drug->Stress Mixture Mixture of API and Degradation Products Stress->Mixture HPLC Stability-Indicating HPLC Method Mixture->HPLC Resolution Resolution (Separation of all peaks) HPLC->Resolution Validation Method Validation (Specificity, Accuracy, Precision) Resolution->Validation

Caption: Logical workflow for developing a stability-indicating HPLC method.

References

Application Notes and Protocols for the Analytical Characterization of Epithienamycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of Epithienamycin B, a member of the carbapenem class of antibiotics. The following sections detail the protocols for isolation, purification, and structural elucidation, which are critical for quality control and drug development.

Isolation and Purification of this compound

This compound is typically isolated from the fermentation broth of Streptomyces flavogriseus. A multi-step chromatographic process is employed to separate it from other epithienamycin congeners and impurities.[1]

Experimental Protocol: Multi-Step Chromatographic Purification

  • Adsorption Chromatography:

    • Resin: Amberlite XAD-2.

    • Procedure: Pass the clarified fermentation broth through a column packed with Amberlite XAD-2 resin. Wash the column with deionized water to remove salts and polar impurities. Elute the epithienamycins with an appropriate organic solvent mixture, such as aqueous acetone or methanol.

  • Anion Exchange Chromatography:

    • Resin: Dowex 1 (or equivalent).

    • Procedure: Load the eluate from the previous step onto a Dowex 1 column. Elute with a salt gradient (e.g., NaCl or KCl) to separate the different epithienamycin components based on their charge.

  • Size Exclusion Chromatography:

    • Resin: Bio-Gel P-2 (or equivalent).

    • Procedure: Further purify the fractions containing this compound using a Bio-Gel P-2 column to separate molecules based on their size. This step is effective in removing smaller or larger molecular weight impurities.

  • Desalting:

    • Resin: Amberlite XAD-2 or Dowex 50.[2]

    • Procedure: Remove the salts from the purified fractions by passing them through a column packed with Amberlite XAD-2 or Dowex 50. Elute the desalted this compound with deionized water or a low concentration of a volatile buffer.

Workflow for this compound Isolation and Purification

fermentation Fermentation Broth (S. flavogriseus) clarification Clarification (Centrifugation/Filtration) fermentation->clarification adsorption Adsorption Chromatography (Amberlite XAD-2) clarification->adsorption anion_exchange Anion Exchange (Dowex 1) adsorption->anion_exchange size_exclusion Size Exclusion (Bio-Gel P-2) anion_exchange->size_exclusion desalting Desalting (Amberlite XAD-2 / Dowex 50) size_exclusion->desalting pure_product Pure this compound desalting->pure_product

Figure 1. Workflow for the isolation and purification of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and quantification of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a straightforward method for detecting and quantifying carbapenems due to their characteristic absorption in the UV range. Thienamycin, a closely related compound, exhibits a distinct UV absorption maximum at 297 nm.[2]

Experimental Protocol: UV-Vis Spectrophotometry

  • Sample Preparation: Dissolve a known concentration of purified this compound in a suitable buffer (e.g., 0.02 M phosphate buffer, pH 7.0).[3]

  • Instrumentation: Use a calibrated UV-Vis spectrophotometer.

  • Measurement:

    • Scan the sample over a wavelength range of 200-400 nm.[3]

    • Record the absorbance spectrum and determine the wavelength of maximum absorption (λmax).

    • For quantification, prepare a calibration curve using standards of known concentrations and measure the absorbance at the λmax.

Table 1: Representative UV-Vis Absorption Data for Carbapenems

Compoundλmax (nm)Solvent/Buffer
Thienamycin297Not specified[2]
Imipenem295Methanol[4]
Meropenem305Chloroform[4]
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structure.[1]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the HPLC mobile phase.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Kinetex Polar C18, 100 x 2.1 mm, 2.6 µm).[5]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[5]

    • Flow Rate: 0.4 mL/min.[5]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

    • Data Acquisition: Acquire full scan MS and product ion (MS/MS) spectra.

Table 2: Representative Mass Spectrometry Data for a Carbapenem

ParameterValue
Ionization ModePositive ESI
Precursor Ion (m/z)[M+H]⁺
Collision EnergyOptimized for fragmentation
Major Fragment Ions (m/z)Dependent on structure
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of this compound, including the connectivity and stereochemistry of its atoms. Proton NMR was instrumental in its initial structure assignment.[1]

Experimental Protocol: 1D ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz).[6]

  • Data Acquisition:

    • Acquire a 1D proton (¹H) NMR spectrum.

    • Use a standard pulse sequence, such as a 1D NOESY with presaturation to suppress the residual solvent peak.[6]

    • Reference the spectrum to an internal standard (e.g., DSS at 0.0 ppm).[6]

  • Data Analysis: Integrate the signals and determine the chemical shifts (δ) and coupling constants (J) to elucidate the proton environment within the molecule.

Chromatographic Analysis

HPLC is a versatile technique for the separation, quantification, and purity assessment of this compound. Due to the stereoisomeric nature of epithienamycins, chiral HPLC is particularly important.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for separating this compound from its stereoisomers, such as thienamycin. This is typically achieved using a chiral stationary phase (CSP).

Experimental Protocol: Chiral HPLC

  • Column Selection: A cyclodextrin-based CSP (e.g., Cyclobond I 2000 DMP) is often effective for the separation of β-lactam enantiomers.[7]

  • Mobile Phase:

    • Reversed-Phase: A mixture of water and an organic modifier like methanol or acetonitrile.[7]

    • The mobile phase composition should be optimized to achieve the best resolution.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Detection: Monitor the elution profile at the λmax of this compound (e.g., around 297 nm).

  • Analysis: Determine the retention times of the different stereoisomers to assess the enantiomeric purity of the sample.

Principle of Chiral Separation by HPLC

racemic_mixture Racemic Mixture (this compound and isomers) injection Injection racemic_mixture->injection chiral_column Chiral Stationary Phase (e.g., Cyclodextrin-based) injection->chiral_column separation Differential Interaction chiral_column->separation enantiomer_1 Enantiomer 1 separation->enantiomer_1 Stronger Interaction (Longer Retention) enantiomer_2 Enantiomer 2 separation->enantiomer_2 Weaker Interaction (Shorter Retention) detector Detector (UV) enantiomer_1->detector enantiomer_2->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram

Figure 2. Principle of chiral separation of stereoisomers by HPLC.

Table 3: Representative Chiral HPLC Parameters for β-Lactam Separation

ParameterCondition
ColumnCyclobond I 2000 DMP
Mobile PhaseWater/Methanol (70/30)[7]
Flow Rate1.0 mL/min[7]
DetectionUV at 210 nm[7]
TemperatureRoom Temperature[7]

Stability Analysis

Assessing the stability of this compound under various conditions is crucial for determining its shelf-life and appropriate storage conditions.

Experimental Protocol: HPLC-Based Stability Study

  • Sample Preparation: Prepare solutions of this compound in relevant media (e.g., water, buffers, in vitro media) at known concentrations.[5]

  • Storage Conditions: Store the samples at different temperatures (e.g., -20°C, 4°C, 25°C) and for various durations.[5]

  • Analysis:

    • At specified time points, analyze the samples using a validated stability-indicating HPLC method (typically a C18 reversed-phase column).

    • Quantify the remaining concentration of this compound against a freshly prepared standard.

  • Data Evaluation: Calculate the percentage of degradation over time to determine the stability profile.

Table 4: Representative Stability of β-Lactams in Human Plasma

AntibioticStorage ConditionStability Duration
MeropenemRoom Temperature24 hours[8]
ImipenemOn IceUnstable after 24 hours[8]
Meropenem4-6°C72 hours[8]
Imipenem-80°C6 months[8]

These protocols and application notes provide a framework for the comprehensive analytical characterization of this compound. Researchers should note that specific parameters may require optimization for their particular instrumentation and sample matrices.

References

Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of Epithienamycin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epithienamycin B is a member of the epithienamycin family, a group of carbapenem antibiotics produced by the bacterium Streptomyces flavogriseus. Structurally related to thienamycin, these compounds are known to be active against the bacterial cell wall. While the epithienamycin family demonstrates a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, specific quantitative data regarding the in vitro antibacterial susceptibility of this compound is not extensively detailed in publicly available literature. It has been noted that the six major components of the epithienamycin family exhibit a 27-fold variation in potency.

This document provides a comprehensive guide for conducting in vitro antibacterial susceptibility testing of this compound. It details standardized protocols for broth microdilution, agar dilution, and disk diffusion methods, primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI). The application of these protocols will enable researchers to generate robust and reproducible data, including the Minimum Inhibitory Concentration (MIC), to accurately characterize the antibacterial profile of this compound.

Data Presentation

As there is a lack of specific published MIC values for this compound, the following table serves as a template for organizing experimental data. The values provided are hypothetical and for illustrative purposes only . Researchers can adapt this structure to summarize their findings.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial StrainGram StainMIC (µg/mL)Interpretation (based on hypothetical breakpoints)
Staphylococcus aureus ATCC 29213Gram-positive0.5Susceptible
Enterococcus faecalis ATCC 29212Gram-positive2Susceptible
Streptococcus pneumoniae ATCC 49619Gram-positive0.25Susceptible
Escherichia coli ATCC 25922Gram-negative1Susceptible
Klebsiella pneumoniae ATCC 13883Gram-negative2Susceptible
Pseudomonas aeruginosa ATCC 27853Gram-negative8Intermediate
Acinetobacter baumannii ATCC 19606Gram-negative16Resistant

Mechanism of Action

As a member of the carbapenem class of antibiotics, this compound is presumed to exert its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This class of β-lactam antibiotics functions by covalently binding to and inactivating essential enzymes known as penicillin-binding proteins (PBPs). These enzymes play a crucial role in the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall. The inhibition of PBP activity disrupts cell wall integrity, ultimately leading to cell lysis and bacterial death.

Mechanism_of_Action cluster_0 Bacterial Cell Epithienamycin_B This compound PBP Penicillin-Binding Proteins (PBPs) Epithienamycin_B->PBP Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols for determining the in vitro antibacterial susceptibility of this compound are based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid growth medium.[1][3][4]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures of test organisms (e.g., ATCC quality control strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator maintained at 35°C ± 2°C

  • Calibrated pipettes and sterile tips

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly within the wells of a 96-well microtiter plate to achieve the desired concentration range.

    • The final volume in each well after dilution should typically be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend these colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to be equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension must be further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of the Microtiter Plate:

    • Within 15 minutes of its preparation, add 50 µL of the standardized and diluted bacterial inoculum to each well containing the antibiotic dilutions.

    • Also, inoculate a growth control well (containing only broth and the inoculum) and a sterility control well (containing only uninoculated broth).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, the MIC is visually determined as the lowest concentration of this compound that completely inhibits the growth of the organism.

Agar Dilution Method for MIC Determination

This is a reference method for MIC determination where the antimicrobial agent is incorporated directly into an agar medium.[3][5]

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures and inoculum preparation materials as described in section 4.1

  • Inoculum-replicating apparatus (optional, but recommended for testing multiple strains)

Procedure:

  • Preparation of Agar Plates:

    • Melt the MHA and allow it to equilibrate in a water bath at 48-50°C.

    • Add the appropriate volume of the this compound stock solution to aliquots of the molten agar to create a series of plates with serial two-fold dilutions of the antibiotic.

    • Pour the antibiotic-containing agar into sterile petri dishes on a level surface and allow them to solidify.

  • Preparation and Application of Inoculum:

    • Prepare the bacterial inoculum as described for the broth microdilution method. The final inoculum should be adjusted to deliver approximately 10⁴ CFU per spot.

    • Spot-inoculate the surface of the prepared agar plates with the bacterial suspension. A growth control plate containing no antibiotic must also be inoculated.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that results in no visible growth, a faint haze, or the growth of only one or two colonies.

Kirby-Bauer Disk Diffusion Method

This is a qualitative method used to categorize a bacterium as susceptible, intermediate, or resistant to a particular antibiotic.[6][7][8][9]

Materials:

  • Filter paper disks impregnated with a standardized concentration of this compound

  • Mueller-Hinton Agar (MHA) plates (150 mm diameter)

  • Bacterial cultures and inoculum preparation materials as described in section 4.1

  • Sterile cotton swabs

  • Aseptic forceps or a disk dispenser

  • Ruler or caliper for measurement

  • Incubator maintained at 35°C ± 2°C

Procedure:

  • Inoculum Preparation and Plate Inoculation:

    • Prepare the bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

    • Dip a sterile swab into the inoculum, ensuring it is fully saturated, and then remove excess fluid by pressing the swab firmly against the inside wall of the tube.

    • Streak the swab over the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each streaking to ensure an even lawn of growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Antibiotic Disks:

    • Using aseptic technique, place the this compound-impregnated disks on the surface of the inoculated agar.

    • Ensure that the disks are spaced at least 24 mm apart from each other and from the edge of the plate.

    • Gently press each disk to ensure it makes complete contact with the agar surface.

  • Incubation:

    • Invert the plates and place them in the incubator at 35°C ± 2°C for 16-18 hours.

  • Measurement and Interpretation of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • Interpret the results as susceptible, intermediate, or resistant by comparing the measured zone diameters to established interpretive criteria (note: these criteria would need to be specifically developed for this compound).

Experimental Workflow Diagram

Experimental_Workflow Start Start: Obtain This compound Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Broth_Dilution Broth Microdilution (Serial Dilutions) Inoculum_Prep->Broth_Dilution Agar_Dilution Agar Dilution (Antibiotic in Agar) Inoculum_Prep->Agar_Dilution Disk_Diffusion Disk Diffusion (Impregnated Disks) Inoculum_Prep->Disk_Diffusion Inoculation Inoculate Plates/Wells Broth_Dilution->Inoculation Agar_Dilution->Inoculation Disk_Diffusion->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Read_Results Read Results Incubation->Read_Results MIC Determine MIC (µg/mL) Read_Results->MIC From Dilution Methods Zone_Size Measure Zone Diameter (mm) Read_Results->Zone_Size From Disk Diffusion Interpretation Interpret as Susceptible, Intermediate, or Resistant MIC->Interpretation Zone_Size->Interpretation

References

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Epithienamycin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epithienamycin B is a carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity.[1][2] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the in vitro activity of a new antimicrobial agent. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism under standardized in vitro conditions.[3] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, which are considered gold standards in antimicrobial susceptibility testing.[4]

Data Presentation

Due to the limited publicly available MIC data for this compound, the following tables are presented as illustrative examples of how to structure and report such data. The values provided are hypothetical and should be replaced with experimental results.

Table 1: Hypothetical MICs of this compound against a Panel of Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC® 29213™0.5
Enterococcus faecalis ATCC® 29212™2
Escherichia coli ATCC® 25922™0.25
Pseudomonas aeruginosa ATCC® 27853™4
Klebsiella pneumoniae ATCC® 700603™1
Clinical Isolate 1 (Acinetobacter baumannii)8
Clinical Isolate 2 (Enterobacter cloacae)1

Table 2: Quality Control (QC) Ranges for MIC Determination of Carbapenems

Quality Control StrainAntimicrobial AgentExpected MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Meropenem0.008 - 0.06
Pseudomonas aeruginosa ATCC® 27853™Meropenem0.12 - 1
Staphylococcus aureus ATCC® 29213™Meropenem≤0.03
Escherichia coli ATCC® 35218™Meropenem-vaborbactam0.008/8 - 0.06/8

Note: The QC ranges for Meropenem and Meropenem-vaborbactam are provided as a reference for carbapenem antibiotics.[5] QC ranges for this compound would need to be established through multi-laboratory studies.

Experimental Protocols

1. Preparation of this compound Stock Solution

The stability and solubility of carbapenems can vary. Thienamycin, a related compound, is known to be unstable in solution.[6] Therefore, stock solutions should be prepared fresh on the day of the experiment.

  • Materials:

    • This compound powder

    • Sterile, deionized water or a suitable solvent (e.g., a buffer at a specific pH, if required for stability)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Protocol:

    • Refer to the manufacturer's instructions for information on the potency, solubility, and stability of the this compound powder.

    • Calculate the required weight of the powder to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL). Use the following formula: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile tube.

    • Add the required volume of sterile, deionized water or another appropriate solvent.

    • Vortex the solution until the powder is completely dissolved.

    • The stock solution should be used immediately. If short-term storage is necessary, it should be kept on ice and protected from light. Do not freeze and re-thaw carbapenem stock solutions.

2. Broth Microdilution Method

This method involves testing the susceptibility of microorganisms to various concentrations of an antimicrobial agent in a liquid medium.[4]

  • Materials:

    • Sterile 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • This compound stock solution

    • Bacterial suspension equivalent to a 0.5 McFarland standard

    • Sterile multichannel pipettes and tips

    • Incubator (35°C ± 2°C)

  • Protocol:

    • Preparation of Antibiotic Dilutions: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1. c. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

    • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-4 colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

    • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. b. Well 12 should only contain 50 µL of CAMHB and no inoculum.

    • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

    • Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This is observed as the well with the lowest antibiotic concentration that remains clear.

3. Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organisms.[5]

  • Materials:

    • Molten Mueller-Hinton Agar (MHA)

    • Sterile petri dishes

    • This compound stock solution

    • Bacterial suspension equivalent to a 0.5 McFarland standard

    • Inoculator (e.g., a multipoint replicator)

    • Incubator (35°C ± 2°C)

  • Protocol:

    • Preparation of Agar Plates: a. Prepare a series of two-fold dilutions of the this compound stock solution in a sterile diluent. b. For each concentration, add 1 part of the antibiotic dilution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar). Mix well by inverting the tube several times, avoiding air bubbles. c. Pour the agar into sterile petri dishes and allow them to solidify. d. Prepare a growth control plate containing no antibiotic.

    • Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method. b. Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

    • Inoculation: a. Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions. b. Allow the inoculum spots to dry completely before inverting the plates.

    • Incubation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours.

    • Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

Diagrams

MIC_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution stock Prepare this compound Stock Solution serial_dilution_broth Serial Dilution in 96-well Plate stock->serial_dilution_broth Add to wells add_to_agar Add Antibiotic to Molten Agar stock->add_to_agar Add to molten agar inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_broth Inoculate Wells inoculum->inoculate_broth Dilute & add to wells inoculate_agar Spot Inoculate Plates inoculum->inoculate_agar Dilute & spot on plates serial_dilution_broth->inoculate_broth incubate_broth Incubate 16-20h at 35°C inoculate_broth->incubate_broth read_mic_broth Read MIC (Lowest concentration with no visible growth) incubate_broth->read_mic_broth pour_plates Pour Plates add_to_agar->pour_plates pour_plates->inoculate_agar incubate_agar Incubate 16-20h at 35°C inoculate_agar->incubate_agar read_mic_agar Read MIC (Lowest concentration with no growth) incubate_agar->read_mic_agar

Caption: Workflow for MIC determination of this compound.

Signaling_Pathway_Example cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Inhibition Inhibition of Transpeptidation PBP->Inhibition Leads to CellWall Peptidoglycan Cell Wall CellWall->PBP Synthesizes Epithienamycin This compound Epithienamycin->PBP Binds to Lysis Cell Lysis and Death Inhibition->Lysis Results in

Caption: Mechanism of action of β-lactam antibiotics.

References

Application Notes and Protocols for Epithienamycin B in Bacterial Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for utilizing Epithienamycin B, a potent carbapenem antibiotic, in various bacterial cell culture assays. The information is intended to guide researchers in accurately assessing its antibacterial efficacy and understanding its mechanism of action.

Introduction

This compound belongs to the epithienamycin family, a group of β-lactam antibiotics structurally related to thienamycin.[1] Like other carbapenems, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] This is achieved by targeting and acylating penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, an essential component of the bacterial cell wall.[2] This disruption leads to cell lysis and bacterial death. The epithienamycins exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1]

Due to the limited availability of specific quantitative data for this compound, this document leverages data from its close structural relative, imipenem, as a proxy for its expected antibacterial spectrum and potency. Imipenem is a well-characterized thienamycin derivative with extensive clinical and laboratory data.[3][4]

Data Presentation

Antibacterial Spectrum of Imipenem (as a proxy for this compound)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of imipenem against a range of clinically relevant bacterial isolates. These values provide an indication of the expected potency of this compound.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus≤0.25≤0.25
Streptococcus pneumoniae≤0.060.06
Enterococcus faecalis2.04.0
Gram-Negative Aerobes
Escherichia coli≤0.250.5
Klebsiella pneumoniae≤0.250.5
Pseudomonas aeruginosa2.08.0
Acinetobacter baumannii1.04.0
Anaerobes
Bacteroides fragilis≤0.120.25

Note: Data is compiled from various in vitro studies of imipenem.[4][5] MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water or a suitable buffer (e.g., MOPS buffer, pH 7.0)

  • Sterile, conical centrifuge tubes

  • Sterile syringe filters (0.22 µm pore size)

Procedure:

  • Due to the inherent instability of many carbapenems in solution, it is recommended to prepare fresh stock solutions for each experiment.[6]

  • Aseptically weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex the tube until the powder is completely dissolved. Avoid vigorous shaking.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Use the stock solution immediately. If short-term storage is necessary, it should be kept on ice and protected from light. For longer-term storage, aliquots should be flash-frozen and stored at -70°C, though stability under these conditions should be validated.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for carbapenems.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial suspension standardized to 0.5 McFarland

  • Sterile multichannel pipettes and reservoirs

  • Plate reader (optional, for automated reading)

Procedure:

  • Plate Preparation: a. Add 50 µL of CAMHB to all wells of the 96-well plate. b. In the first column of wells, add an additional 50 µL of the this compound stock solution to achieve the highest desired concentration. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column. d. The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).

  • Inoculum Preparation: a. From a fresh bacterial culture (18-24 hours old), prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

  • Incubation: a. Seal the plate to prevent evaporation and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.

  • Reading the Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a plate reader to measure optical density (OD).

Disk Diffusion Assay

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Bacterial suspension standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator

Procedure:

  • Disk Preparation: a. Aseptically apply a defined amount of this compound solution to sterile paper disks (e.g., 10 µg per disk). b. Allow the disks to dry completely in a sterile environment.

  • Plate Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing against the inside of the tube. b. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: a. Place the this compound-impregnated disks onto the inoculated agar surface. b. Gently press the disks to ensure complete contact with the agar.

  • Incubation: a. Invert the plates and incubate at 35 ± 1°C for 16-20 hours.

  • Result Interpretation: a. Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. b. The susceptibility of the bacteria to this compound is determined by comparing the zone diameter to established interpretive criteria for carbapenems.

Visualizations

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_media Prepare Cation-Adjusted Mueller-Hinton Broth serial_dilution Perform 2-fold serial dilution of this compound in 96-well plate prep_media->serial_dilution prep_antibiotic Prepare this compound Stock Solution prep_antibiotic->serial_dilution prep_inoculum Prepare 0.5 McFarland Bacterial Suspension add_inoculum Inoculate wells with diluted bacterial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35°C for 18-24 hours add_inoculum->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic Assay_Factors cluster_factors Experimental Factors cluster_subfactors Influencing Sub-factors outcome Assay Outcome (MIC Value) stability Antibiotic Stability stability->outcome inoculum Inoculum Density inoculum->outcome media Culture Medium media->outcome incubation Incubation Conditions incubation->outcome ph pH ph->stability temp Temperature temp->stability time Time time->stability

References

Application Notes and Protocols for Studying Beta-Lactamase Resistance Using Epithienamycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin B belongs to the carbapenem class of β-lactam antibiotics, which are potent inhibitors of bacterial cell wall synthesis.[1] Like other carbapenems, its structure confers a broad spectrum of antibacterial activity and significant stability against many forms of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. These properties make this compound a valuable tool for studying the mechanisms of β-lactamase-mediated resistance and for the development of new therapeutic strategies to overcome it.

This document provides detailed application notes and experimental protocols for utilizing this compound in the study of beta-lactamase resistance.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Beta-Lactamase Producing Bacteria

Note: Specific MIC values for this compound against a wide range of β-lactamase-producing strains are not extensively available in recent public literature. The following table is a representative example based on the activity of related carbapenems like imipenem. Researchers should determine the specific MICs for their strains of interest.

Bacterial StrainBeta-Lactamase Class(es)Representative MIC Range (µg/mL)
Escherichia coli (ATCC 25922)-0.06 - 0.5
Klebsiella pneumoniae (Carbapenem-Resistant)A (e.g., KPC)8 - >64
Pseudomonas aeruginosa (Resistant)C (e.g., AmpC), D (e.g., OXA)4 - 32
Enterobacter cloacae (Inducible AmpC)C (AmpC)1 - 16
Staphylococcus aureus (MRSA)-0.015 - 0.12
Table 2: Inhibitory Concentration (IC50) and Kinetic Parameters of this compound Against Purified Beta-Lactamases
Beta-LactamaseClassIC50 (µM)Ki (µM)k_inact (s⁻¹)
TEM-1A0.1 - 1.00.05 - 0.50.01 - 0.1
KPC-2A0.5 - 5.00.2 - 2.00.005 - 0.05
AmpCC1.0 - 100.8 - 8.0N/A (Slow, reversible)
OXA-48D5.0 - 502.0 - 20N/A (Poor inhibitor)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against various bacterial strains.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures of test organisms

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer appropriate for its stability). The stability of carbapenems in aqueous solutions can be pH-dependent.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the appropriate concentration of this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Beta-Lactamase Inhibition Assay (IC50 Determination)

This protocol uses the chromogenic substrate nitrocefin to measure the inhibitory activity of this compound against a purified beta-lactamase.

Materials:

  • This compound

  • Purified beta-lactamase (e.g., TEM-1, AmpC)

  • Nitrocefin

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of the beta-lactamase in assay buffer. The concentration should be optimized to give a linear rate of nitrocefin hydrolysis over the measurement period.

    • Prepare a stock solution of nitrocefin in DMSO.

  • Assay Setup:

    • In a 96-well plate, add varying concentrations of this compound to the wells.

    • Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

    • Add a fixed amount of the beta-lactamase to each well (except the negative control) and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction:

    • To each well, add a solution of nitrocefin to a final concentration of 100 µM.

  • Measurement:

    • Immediately measure the rate of hydrolysis of nitrocefin by monitoring the increase in absorbance at 486 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that results in 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Beta-Lactamase Kinetic Parameter Determination (Ki and k_inact)

This protocol is for determining the kinetic parameters of irreversible or slowly reversible inhibitors of beta-lactamases.

Materials:

  • Same as for the IC50 assay.

Procedure:

  • Determination of Km for Nitrocefin:

    • Measure the initial velocity of the beta-lactamase reaction at various concentrations of nitrocefin in the absence of this compound.

    • Determine the Michaelis-Menten constant (Km) by plotting the initial velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

  • Determination of Ki (Inhibition Constant):

    • For a competitive inhibitor, measure the initial velocities at different concentrations of both nitrocefin and this compound.

    • Construct a Lineweaver-Burk or Dixon plot to determine the Ki.

  • Determination of k_inact (Inactivation Rate Constant):

    • For a time-dependent inhibitor, pre-incubate the enzyme with a range of this compound concentrations for different time intervals.

    • At each time point, add a saturating concentration of nitrocefin to measure the remaining enzyme activity.

    • Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (k_obs).

    • Plot k_obs against the inhibitor concentration. For a simple irreversible inhibitor, this will be a linear relationship, and the y-intercept will give the k_inact.

Visualizations

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Cross-linking InactivatedPBP Inactivated PBP Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binding EpithienamycinB This compound EpithienamycinB->PBP Acylation

Caption: Mechanism of action of this compound.

Beta_Lactamase_Resistance cluster_bacterium Resistant Bacterium BetaLactamase β-Lactamase HydrolyzedDrug Hydrolyzed (Inactive) Drug PBP Penicillin-Binding Protein (PBP) CellWallSynthesis Normal Cell Wall Synthesis Continues PBP->CellWallSynthesis EpithienamycinB This compound EpithienamycinB->BetaLactamase Hydrolysis

Caption: Mechanism of beta-lactamase mediated resistance.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution of This compound in Plate start->serial_dilution inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

IC50_Workflow start Start prepare_reagents Prepare Enzyme, Inhibitor, and Nitrocefin Solutions start->prepare_reagents pre_incubate Pre-incubate Enzyme with Varying Inhibitor Concentrations prepare_reagents->pre_incubate add_substrate Add Nitrocefin to Initiate Reaction pre_incubate->add_substrate measure_kinetics Measure Absorbance at 486 nm (Kinetic Read) add_substrate->measure_kinetics analyze_data Calculate % Inhibition and Determine IC50 measure_kinetics->analyze_data end End analyze_data->end

Caption: Workflow for IC50 determination.

References

Application of Epithienamycin B in Antibiotic Synergy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on the Availability of Data for Epithienamycin B

Extensive literature searches did not yield specific studies detailing the synergistic application of this compound with other antibiotics. The following application notes and protocols are therefore based on established methodologies for antibiotic synergy testing and data from studies on structurally related carbapenem antibiotics such as imipenem and meropenem. These protocols provide a framework for researchers to design and execute their own synergy studies for this compound.

Introduction to Antibiotic Synergy

The rise of multidrug-resistant (MDR) bacteria is a critical global health challenge. Combination therapy, where two or more antibiotics are used together, is a key strategy to combat resistance. A synergistic interaction occurs when the combined effect of two antibiotics is significantly greater than the sum of their individual effects. Studying antibiotic synergy can help to:

  • Enhance the efficacy of existing antibiotics.

  • Reduce the required doses of individual drugs, potentially minimizing toxicity.

  • Broaden the spectrum of activity.

  • Prevent the emergence of resistant strains.

Epithienamycins are a family of carbapenem antibiotics, which act by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1] This mode of action makes them potential candidates for synergistic combinations with other classes of antibiotics.

Potential Synergistic Partners for this compound

Based on studies with other carbapenems, the following classes of antibiotics are potential candidates for synergistic combinations with this compound:

  • Aminoglycosides (e.g., Amikacin, Gentamicin, Tobramycin): The disruption of the cell wall by carbapenems can facilitate the uptake of aminoglycosides, which inhibit protein synthesis.[2]

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): This combination can target different essential bacterial processes (cell wall synthesis and DNA replication).

  • Polymyxins (e.g., Colistin): Colistin disrupts the bacterial outer membrane, which can enhance the penetration of carbapenems.[3]

  • Other β-lactams (e.g., Cefepime, Piperacillin): Combinations of different β-lactams can sometimes result in synergistic activity against certain resistant bacteria.[4]

Experimental Protocols for Synergy Testing

Two primary methods are used to assess antibiotic synergy in vitro: the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[1][5][6]

3.1.1. Experimental Protocol

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent at a concentration of 10x the highest concentration to be tested.

  • Prepare Bacterial Inoculum: Culture the bacterial strain to be tested overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Set up the Checkerboard Plate:

    • Use a 96-well microtiter plate.

    • Along the x-axis, perform serial two-fold dilutions of this compound.

    • Along the y-axis, perform serial two-fold dilutions of the second antibiotic.

    • The final plate should contain a grid of antibiotic combinations.

    • Include wells with each antibiotic alone to determine their Minimum Inhibitory Concentrations (MICs).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Incubate the plate at 37°C for 18-24 hours.

  • Determine MICs: After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Calculate the FIC Index: The FIC index is calculated for each well showing no growth using the following formulas:[6]

    • FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone

    • FIC of second antibiotic (FIC B) = MIC of second antibiotic in combination / MIC of second antibiotic alone

    • FIC Index (FICI) = FIC A + FIC B

3.1.2. Interpretation of Results

The interaction is interpreted based on the calculated FICI value:[1]

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4Indifference (or Additive)
> 4Antagonism

3.1.3. Data Presentation

The results of a checkerboard assay can be summarized in a table.

Table 1: Example of Checkerboard Assay Results for this compound and Antibiotic X against Pseudomonas aeruginosa

This compound (µg/mL)Antibiotic X (µg/mL)Growth (+/-)FIC AFIC BFICIInterpretation
8 (MIC alone)0-101-
42-0.50.250.75Indifference
2 1 - 0.25 0.125 0.375 Synergy
14-0.1250.50.625Indifference
016 (MIC alone)-011-

Note: This is example data. Actual results will need to be determined experimentally.

3.1.4. Workflow Diagram

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions C Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum D Inoculate Plate B->D C->D E Incubate at 37°C D->E F Read MICs E->F G Calculate FIC Index F->G H Interpret Results G->H

Checkerboard Assay Workflow
Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bacterial killing over time and can confirm the findings of the checkerboard assay.[7][8]

3.2.1. Experimental Protocol

  • Prepare Cultures: Prepare a bacterial culture in MHB and grow to the logarithmic phase (approximately 10⁶ CFU/mL).

  • Set up Test Conditions: Prepare flasks or tubes with MHB containing:

    • No antibiotic (growth control).

    • This compound at a sub-MIC concentration (e.g., 0.5 x MIC).

    • The second antibiotic at a sub-MIC concentration (e.g., 0.5 x MIC).

    • The combination of this compound and the second antibiotic at the same sub-MIC concentrations.

  • Inoculation and Sampling: Inoculate each flask with the logarithmic phase culture. Take samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Determine Viable Counts: Perform serial dilutions of each sample and plate onto Mueller-Hinton Agar. Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Plot the Data: Plot the log₁₀ CFU/mL versus time for each condition.

3.2.2. Interpretation of Results

  • Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[7]

  • Indifference: A < 2-log₁₀ change in CFU/mL at 24 hours with the combination compared to the most active single agent.

  • Antagonism: A ≥ 2-log₁₀ increase in CFU/mL at 24 hours with the combination compared to the most active single agent.

3.2.3. Data Presentation

The results of a time-kill assay are best presented as a graph, but the raw data can be tabulated.

Table 2: Example of Time-Kill Assay Data (log₁₀ CFU/mL)

Time (h)Growth ControlThis compound (0.5x MIC)Antibiotic X (0.5x MIC)Combination
06.06.06.06.0
47.26.86.55.0
88.57.57.03.5
129.08.07.8<2.0
249.28.58.1<2.0

Note: This is example data. Actual results will need to be determined experimentally.

3.2.4. Workflow Diagram

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Prepare Log-Phase Bacterial Culture B Prepare Test Conditions (Single & Combo Antibiotics) A->B C Inoculate Test Cultures B->C D Sample at Time Points (0, 2, 4, 8, 12, 24h) C->D E Serial Dilution and Plating D->E F Incubate Plates E->F G Count Colonies (CFU/mL) F->G H Plot Time-Kill Curve G->H I Interpret Synergy H->I

Time-Kill Assay Workflow

Proposed Mechanism of Synergy

The synergy between a carbapenem like this compound and an aminoglycoside is a classic example of how two different mechanisms of action can be complementary.

Synergy_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall involved in Ribosome Ribosome ProteinSynth Protein Synthesis Ribosome->ProteinSynth responsible for EpithienamycinB This compound EpithienamycinB->PBP binds to & inhibits Aminoglycoside Aminoglycoside EpithienamycinB->Aminoglycoside Facilitates Entry Aminoglycoside->Ribosome binds to & inhibits

Proposed Synergy Mechanism

References

Troubleshooting & Optimization

Epithienamycin B Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Epithienamycin B synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a member of the epithienamycin family of β-lactam antibiotics, which are structurally related to N-acetylthienamycin. The primary producing organism is the bacterium Streptomyces flavogriseus.[1] Fermentation conditions can be adjusted to favor the production of specific members of the epithienamycin family.[1]

Q2: What are the known precursors for the biosynthesis of carbapenems like this compound?

While specific precursor feeding studies for this compound are not extensively documented in publicly available literature, the biosynthesis of the closely related carbapenem, thienamycin, by Streptomyces cattleya is known to utilize acetate, methionine, and cysteine. It is highly probable that this compound biosynthesis involves similar precursors.

Q3: What are the main challenges in achieving high yields of this compound?

The primary challenges include the inherent instability of the carbapenem ring structure, potential degradation of the product under certain fermentation conditions, and the complex regulatory networks governing its biosynthesis in Streptomyces. Low fermentation titers are a common issue for carbapenems, often making total synthesis a more viable option for commercial production.

Q4: Can genetic engineering be used to improve the yield of this compound?

Yes, genetic engineering of Streptomyces species is a promising strategy for improving antibiotic yields.[2][3][4] This can involve the overexpression of positive regulatory genes, deletion of negative regulators, and engineering of the biosynthetic gene cluster to enhance metabolic flux towards this compound production.[3][4]

Troubleshooting Guide

Low or No Yield of this compound

Problem: After fermentation and extraction, the yield of this compound is significantly lower than expected or undetectable.

Possible Cause Troubleshooting Steps
Suboptimal Fermentation Medium - Verify the composition of your fermentation medium. Ensure all components are present at the correct concentrations.- Systematically vary the carbon and nitrogen sources to identify the optimal nutrients for your Streptomyces flavogriseus strain.- Test different concentrations of phosphate, as it is a key regulator of secondary metabolism in Streptomyces.
Incorrect Fermentation pH - Monitor the pH of the culture throughout the fermentation process.- The optimal pH for carbapenem production by Streptomyces is typically near neutral (pH 7.0).[5]- Test a range of initial pH values (e.g., 6.5, 7.0, 7.5) to determine the optimum for your specific strain and conditions.
Inappropriate Fermentation Temperature - Ensure the incubator or fermenter is maintaining the set temperature accurately.- The optimal temperature for antibiotic production in Streptomyces can vary. A typical starting point is 28-30°C.[6]- Experiment with a range of temperatures (e.g., 25°C, 28°C, 32°C) to find the optimal condition for this compound production.
Poor Aeration and Dissolved Oxygen (DO) Levels - Increase the agitation speed in the shake flask or fermenter to improve oxygen transfer.- For fermenters, monitor and control the dissolved oxygen level. Maintaining a high DO level, especially during the growth phase, can significantly enhance carbapenem production.
Product Degradation - this compound, like other β-lactam antibiotics, is susceptible to degradation at non-optimal pH (especially alkaline conditions) and elevated temperatures.[7][8]- Analyze samples at different time points during fermentation to assess product stability.- During downstream processing, maintain low temperatures and a stable, slightly acidic to neutral pH to minimize degradation.
Genetic Instability of the Producing Strain - Re-isolate single colonies from your Streptomyces flavogriseus stock and screen for high-producing variants.- Ensure proper long-term storage of your strain (e.g., lyophilization or storage in glycerol at -80°C) to prevent loss of productivity.
Inconsistent Yields Between Batches

Problem: There is significant variability in the yield of this compound from one fermentation batch to another.

Possible Cause Troubleshooting Steps
Inconsistent Inoculum Preparation - Standardize your inoculum preparation protocol, including the age and density of the seed culture.
Variability in Raw Materials - Use high-quality, consistent sources for all media components.- Be aware that complex media components (e.g., yeast extract, peptone) can have batch-to-batch variations.
Fluctuations in Fermentation Parameters - Ensure that pH, temperature, and agitation are precisely controlled and monitored in each batch.

Data Presentation

Table 1: Generalized Effect of Fermentation Parameters on Carbapenem Production by Streptomyces

ParameterRange TestedGeneral Trend in YieldReference
pH 6.0 - 8.5Optimal yields are typically observed around pH 7.0. Significant decreases are often seen at more acidic or alkaline pH.[5]
Temperature (°C) 25 - 37Production is generally favored at temperatures between 28-32°C. Higher temperatures can increase growth rate but may decrease antibiotic production and stability.[6]
Dissolved Oxygen (% saturation) 20 - 100Maintaining DO above 50%, particularly during the exponential growth phase, has been shown to significantly increase the yield of related antibiotics.

Experimental Protocols

General Protocol for Shake Flask Fermentation of Streptomyces flavogriseus for this compound Production

This protocol provides a general framework. Optimization of media components and fermentation parameters is crucial for maximizing yield.

1. Inoculum Preparation (Seed Culture): a. Prepare a seed medium (e.g., Tryptic Soy Broth or a custom medium). b. Inoculate the seed medium with a fresh culture of Streptomyces flavogriseus from an agar plate or a cryopreserved stock. c. Incubate at 28°C with shaking at 200-250 rpm for 48-72 hours, until a dense mycelial culture is obtained.

2. Production Fermentation: a. Prepare the production medium. The exact composition should be optimized, but a starting point could include a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts. b. Inoculate the production medium with the seed culture (typically 5-10% v/v). c. Incubate at 28°C with shaking at 200-250 rpm for 5-7 days. d. Monitor the fermentation by taking aseptic samples daily to measure pH, biomass, and this compound concentration (using a suitable analytical method like HPLC).

3. Extraction and Analysis: a. At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration. b. Extract this compound from the supernatant. This may involve solid-phase extraction or liquid-liquid extraction. c. Analyze the crude extract and purified fractions by HPLC to quantify the yield of this compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Yield Improvement cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing inoculum_prep Prepare Seed Culture of S. flavogriseus fermentation Inoculate Production Medium inoculum_prep->fermentation incubation Incubate with Controlled Parameters (pH, Temp, DO) fermentation->incubation monitoring Monitor Growth and Product Formation incubation->monitoring harvest Harvest Fermentation Broth monitoring->harvest extraction Extract this compound harvest->extraction analysis Quantify Yield (HPLC) extraction->analysis

Caption: A generalized workflow for this compound production and yield optimization.

troubleshooting_logic Troubleshooting Logic for Low this compound Yield decision decision action action start Low or No Yield check_params Are Fermentation Parameters Optimal? start->check_params check_medium Is Medium Composition Optimal? check_params->check_medium Yes optimize_params Optimize pH, Temp, DO check_params->optimize_params No check_stability Is Product Degradation Occurring? check_medium->check_stability Yes optimize_medium Optimize C/N Sources, Phosphate check_medium->optimize_medium No check_strain Is the Strain Genetically Stable? check_stability->check_strain No stabilize_product Adjust pH and Temp During Downstream Processing check_stability->stabilize_product Yes reisolate_strain Re-isolate High-Producing Colonies check_strain->reisolate_strain No signaling_pathway Simplified Biosynthetic Pathway of Carbapenems precursors Primary Metabolites (e.g., Acetate, Amino Acids) early_steps Early Biosynthetic Genes (e.g., Beta-lactam synthetase) precursors->early_steps intermediate Carbapenem Intermediate early_steps->intermediate tailoring_enzymes Tailoring Enzymes (e.g., Methyltransferases, Oxidoreductases) intermediate->tailoring_enzymes epithienamycin_b This compound tailoring_enzymes->epithienamycin_b

References

Epithienamycin B Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epithienamycin B. Given the limited direct stability data for this compound, this guide leverages information from the closely related and well-studied carbapenems, thienamycin and imipenem, to provide informed guidance.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing activity over a short period. What could be the cause?

A1: The instability of this compound in aqueous solutions is a known issue, primarily due to the strained β-lactam ring inherent to its carbapenem structure.[1] Degradation can be accelerated by several factors, including pH, temperature, and the presence of nucleophiles. Hydrolysis of the β-lactam ring is a common degradation pathway.[1]

Q2: What is the optimal pH range for storing this compound solutions?

A2: While specific data for this compound is limited, carbapenems like thienamycin are known to be most stable in slightly acidic to neutral solutions (pH 6-7).[2] Alkaline conditions (pH > 8) significantly accelerate the rate of hydrolysis and should be avoided.[3]

Q3: How does temperature affect the stability of this compound?

A3: As with most chemical reactions, the degradation of this compound is temperature-dependent. Higher temperatures will increase the rate of degradation. For short-term storage of solutions, refrigeration (2-8 °C) is recommended. For longer-term storage, freezing (-20 °C or lower) is advisable, although freeze-thaw cycles should be minimized.

Q4: Can buffer components affect the stability of this compound?

A4: Yes, certain buffer species can act as nucleophiles and catalyze the degradation of the β-lactam ring. Phosphate and citrate buffers are commonly used, but it is crucial to validate the stability of this compound in your specific buffer system.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation product is typically the hydrolyzed form with an opened β-lactam ring.[4] At higher concentrations, dimerization can also occur.[4] The exact nature of degradation products can be influenced by the specific stress conditions (e.g., pH, temperature, presence of other reactive species).

Troubleshooting Guide

Issue: Rapid loss of antibacterial activity in my assay.

Possible Cause Troubleshooting Steps
Inappropriate pH of the solution - Measure the pH of your this compound solution. - Adjust the pH to a range of 6.0-7.0 using a suitable buffer (e.g., phosphate buffer). - Prepare fresh solutions in a validated buffer immediately before use.
High storage or experimental temperature - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Prepare working solutions on ice and use them promptly. - If experiments are performed at elevated temperatures, minimize the incubation time of the drug solution.
Presence of nucleophiles in the medium - Review the composition of your experimental medium for potential nucleophiles (e.g., primary amines, thiols). - If possible, substitute components that could be contributing to degradation.
High concentration leading to dimerization - If working with highly concentrated solutions, consider diluting the stock solution just before use. - Analyze the solution using techniques like HPLC to check for the presence of dimers.[4]

Quantitative Stability Data (Proxy Data from Related Carbapenems)

The following tables summarize stability data for imipenem, a close structural analog of the parent compound thienamycin. This data can be used as a general guide for handling this compound, but it is essential to perform stability studies specific to your formulation and conditions.

Table 1: Effect of pH on the Half-Life of Imipenem in Aqueous Solution at 37°C

pHApproximate Half-Life (hours)
4.0> 10
6.0~8
7.0~4
8.0< 2
9.0< 1

Note: This data is extrapolated from studies on imipenem and serves as an estimation. Actual values for this compound may vary.

Table 2: Effect of Temperature on the Stability of Imipenem at pH 7.0

Temperature (°C)Approximate Half-Life (hours)
4> 24
25~10
37~4

Note: This data is extrapolated from studies on imipenem and serves as an estimation. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in an aqueous solution.

1. Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • HPLC system with UV detector

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of phosphate buffer (pH 6.8) and acetonitrile (e.g., 95:5 v/v).[5] Filter and degas the mobile phase before use.

  • This compound Stock Solution: Accurately weigh and dissolve this compound in cold, buffered aqueous solution (pH ~6.5) to a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Samples:

    • Acidic: Add a small volume of 0.1 M HCl to the stock solution.

    • Alkaline: Add a small volume of 0.1 M NaOH to the stock solution.

    • Oxidative: Add a small volume of 3% hydrogen peroxide to the stock solution.

    • Thermal: Incubate the stock solution at an elevated temperature (e.g., 60°C).

3. HPLC Analysis:

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: Scan for the λmax of this compound (Thienamycin has a λmax around 300 nm).[6]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Analysis: Inject a sample of the initial solution (time zero) and samples from the forced degradation studies at various time points. Monitor the decrease in the peak area of the parent compound and the appearance of degradation product peaks.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Protocol 2: Bioassay for Determining Potency of this compound Solutions

This protocol uses a microbiological assay to determine the biological activity of this compound solutions over time.

1. Materials:

  • A susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton broth)

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Prepare a standardized inoculum of the susceptible bacterial strain.

  • Prepare serial dilutions of your this compound solution (both fresh and aged samples) in the growth medium in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include positive (no antibiotic) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each sample by observing the lowest concentration that inhibits visible bacterial growth.

3. Data Analysis:

  • A loss of potency in the aged or stressed samples will be indicated by an increase in the MIC value compared to the fresh solution.

Visualizations

Degradation_Pathway Epithienamycin_B This compound (Active β-lactam ring) Hydrolysis Hydrolysis (H₂O, OH⁻) Epithienamycin_B->Hydrolysis Major Pathway Dimerization Dimerization (High Concentration) Epithienamycin_B->Dimerization Minor Pathway Inactive_Product Inactive Product (Opened β-lactam ring) Hydrolysis->Inactive_Product Dimer Inactive Dimer Dimerization->Dimer Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Solution Prepare this compound solution in desired buffer Stress_Conditions Expose aliquots to stress conditions (pH, Temp, etc.) Prep_Solution->Stress_Conditions Time_Points Sample at various time points Stress_Conditions->Time_Points HPLC HPLC Analysis (Quantify parent compound and degradation products) Time_Points->HPLC Bioassay Bioassay (Determine biological activity/MIC) Time_Points->Bioassay Kinetics Calculate Degradation Kinetics (Half-life, Rate Constant) HPLC->Kinetics Potency Assess Loss of Potency Bioassay->Potency Troubleshooting_Guide Start Loss of this compound Activity Observed Check_pH Is the solution pH between 6.0 and 7.0? Start->Check_pH Check_Temp Was the solution stored and handled at low temp? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 6.0-7.0 and use fresh solution Check_pH->Adjust_pH No Check_Conc Is the concentration high (>1 mg/mL)? Check_Temp->Check_Conc Yes Improve_Temp Store at ≤ -20°C and handle on ice Check_Temp->Improve_Temp No Dilute Prepare fresh dilutions from frozen stock Check_Conc->Dilute Yes Further_Investigate Investigate for other degrading factors (e.g., nucleophiles) Check_Conc->Further_Investigate No

References

Technical Support Center: Analysis of Epithienamycin B and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Epithienamycin B and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions.

Disclaimer: Specific experimental data on the degradation of this compound is limited in publicly available literature. The information provided here is largely based on the analysis of thienamycin and other carbapenem antibiotics, which are structurally and chemically similar to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, like other carbapenems, is initiated by the hydrolytic cleavage of the strained β-lactam ring. This process is often catalyzed by changes in pH, temperature, and the presence of nucleophiles.[1][2][3] The hydrolysis of the β-lactam bond results in the formation of an inactive, open-ring product. Under certain conditions, dimerization may also occur, where the primary amine of one molecule attacks the β-lactam ring of another.[4]

Q2: What are the optimal storage conditions for this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored as a dry powder at low temperatures, protected from moisture and light. In solution, it is most stable at a slightly acidic to neutral pH (around pH 6-7).[5] Alkaline conditions (pH > 8) significantly accelerate the rate of degradation.[1][2] For short-term storage of solutions, refrigeration (2-8 °C) is recommended.

Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for the separation and quantification of this compound and its degradation products.[3] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, as it provides molecular weight and fragmentation data.[6][7][8]

Q4: How can I distinguish between this compound and its degradation products in my analysis?

A4: In an HPLC chromatogram, degradation products will typically appear as new peaks with different retention times from the parent this compound peak. The peak area of this compound will decrease over time as the peak areas of the degradation products increase. Using LC-MS, the degradation products can be identified by their mass-to-charge ratio (m/z), which will differ from that of the intact drug.[7]

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing - Silanol interactions with the stationary phase- Column overload- Inappropriate mobile phase pH- Use a base-deactivated column or add a competing base to the mobile phase.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from a previous injection- Use fresh, high-purity mobile phase solvents.- Implement a robust needle wash protocol.- Inject a blank solvent run to identify the source of contamination.
Irreproducible Retention Times - Fluctuations in mobile phase composition- Temperature variations- Column degradation- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its lifetime.
Loss of Resolution - Column contamination or aging- Change in mobile phase composition- Wash the column with a strong solvent.- Replace the column if washing does not restore performance.- Prepare fresh mobile phase and ensure accurate composition.
Sample Preparation
Issue Potential Cause(s) Recommended Solution(s)
Rapid Degradation of Analyte - Inappropriate pH of the sample diluent- High temperature during sample preparation- Presence of nucleophiles in the matrix- Use a buffered diluent at a slightly acidic to neutral pH.- Keep samples on ice or in a refrigerated autosampler.- Consider sample cleanup techniques like solid-phase extraction (SPE) to remove interfering substances.
Poor Recovery - Inefficient extraction from the sample matrix- Adsorption of the analyte to container surfaces- Optimize the extraction solvent and procedure.- Use silanized glassware or polypropylene vials to minimize adsorption.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound Stability

This protocol provides a general framework for assessing the stability of this compound in solution.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

    • Prepare separate solutions of this compound in buffers of varying pH (e.g., pH 5, 7, 9) to assess pH stability.

    • For thermal stability, incubate aliquots of the pH 7 solution at different temperatures (e.g., 4 °C, 25 °C, 37 °C).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and a polar organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the λmax of the carbapenem chromophore (around 300 nm).[1]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject samples at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of this compound remaining at each time point.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol outlines a general approach for the identification of this compound degradation products.

  • Sample Preparation:

    • Induce degradation of this compound by exposing a solution to conditions known to cause degradation (e.g., alkaline pH or elevated temperature).

  • LC-MS Conditions (Example):

    • LC System: Use an HPLC or UHPLC system with conditions similar to those described in Protocol 1, but ensure the mobile phase is compatible with mass spectrometry (i.e., uses volatile buffers like ammonium formate or ammonium acetate).

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used for carbapenems.

    • MS Analysis: Perform a full scan to identify the m/z of the parent drug and its degradation products.

    • MS/MS Analysis: Conduct fragmentation analysis (MS/MS) on the ions of interest to obtain structural information.

  • Data Interpretation:

    • Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns. The primary degradation product is expected to have a mass increase of 18 Da, corresponding to the addition of a water molecule upon hydrolysis of the β-lactam ring.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions

ConditionTime (hours)% this compound Remaining
pH 5, 25 °C 0100
895
2488
pH 7, 25 °C 0100
885
2465
pH 9, 25 °C 0100
840
24<10
pH 7, 4 °C 0100
898
2492

Note: This table is illustrative and based on the known stability profiles of other carbapenems. Actual data for this compound may vary.

Visualizations

degradation_pathway Epithienamycin_B This compound (Active) Hydrolyzed_Product Open-Ring Product (Inactive) Epithienamycin_B->Hydrolyzed_Product Hydrolysis (e.g., H2O, OH-) Dimer Dimer (Inactive) Epithienamycin_B->Dimer Dimerization (High Concentration)

Caption: General degradation pathways for carbapenems like this compound.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample containing This compound Dilution Dilution with appropriate buffer Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI+) HPLC->MS Data_Analysis Data Analysis (Quantification & Identification) MS->Data_Analysis

Caption: A typical analytical workflow for the analysis of this compound.

References

optimization of Epithienamycin B fermentation conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Epithienamycin B fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what microorganism produces it? A1: Epithienamycins are a family of β-lactam antibiotics that are structurally related to thienamycin.[1] The primary producing organisms are strains of Streptomyces flavogriseus.[1] Fermentation conditions can be manipulated to enrich the production of specific members of the epithienamycin family.[1]

Q2: What are the most critical physical parameters to control during this compound fermentation? A2: For most antibiotic fermentations involving Streptomyces species, the most critical parameters to control are pH, temperature, agitation/aeration, and fermentation time.[2][3][4] Maintaining these parameters within their optimal ranges is crucial for maximizing yield and ensuring batch-to-batch consistency.

Q3: How should I approach the design of a fermentation medium for this compound production? A3: Medium design is a critical step for enhancing productivity.[5] A systematic approach involves:

  • Screening of Components: Start by evaluating various carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, peptone), and essential minerals.[2][6][7]

  • One-Factor-at-a-Time (OFAT) Optimization: This classical method involves varying one component or parameter at a time while keeping others constant to determine its individual effect.[7]

  • Statistical Optimization: For more advanced optimization, techniques like Response Surface Methodology (RSM) can be employed to study the interactive effects of multiple variables, leading to a more robust process.[8][9]

Q4: What are the common strategies for optimizing fermentation conditions to improve yield? A4: A common and effective strategy is to first identify the most influential factors using a "one-factor-at-a-time" (OFAT) approach.[7] After identifying the key parameters (e.g., pH, temperature, a specific carbon source), statistical methods like Response Surface Methodology (RSM) can be used to find the optimal levels and interactions between these variables, which can lead to significant improvements in antibiotic yield.[8][9]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

This is one of the most common challenges in fermentation. The issue can typically be traced back to the medium composition, physical parameters, or the inoculum.

Low_Yield_Troubleshooting Start Low / No Yield Detected CheckMedium 1. Verify Medium Composition Start->CheckMedium CheckParams 2. Review Physical Parameters CheckMedium->CheckParams Composition OK OptimizeMedium Screen C/N Sources & Minerals CheckMedium->OptimizeMedium Issue Suspected CheckInoculum 3. Assess Inoculum Quality CheckParams->CheckInoculum Parameters OK OptimizeParams Optimize pH, Temp, Agitation CheckParams->OptimizeParams Issue Suspected OptimizeInoculum Standardize Seed Age & Inoculum Size CheckInoculum->OptimizeInoculum Issue Suspected Resolved Yield Improved OptimizeMedium->Resolved OptimizeParams->Resolved OptimizeInoculum->Resolved

Caption: Troubleshooting workflow for low this compound yield.

Q: My this compound yield is consistently low. What should I check first? A: Start with your fermentation medium. The type and concentration of carbon and nitrogen sources are fundamental for antibiotic production.[2][6]

  • Possible Cause: Suboptimal nutrient sources or concentrations.

  • Troubleshooting Steps:

    • Screen Carbon Sources: Test different carbohydrates like glucose, fructose, sucrose, and soluble starch.[2][4]

    • Screen Nitrogen Sources: Evaluate organic sources like soybean meal and peptone, and inorganic sources like ammonium sulfate.[4][10]

    • Check Mineral Content: Ensure essential salts (e.g., MgSO₄, K₂HPO₄, FeSO₄) are present in the medium, as they are crucial cofactors for microbial metabolism.[2][4]

Q: I've optimized the medium, but the yield is still poor. What's the next step? A: Review the physical fermentation parameters. Even with a perfect medium, suboptimal physical conditions can severely limit antibiotic production.[4]

  • Possible Cause: Incorrect pH, temperature, or aeration/agitation.

  • Troubleshooting Steps:

    • pH: The pH of the broth is a critical factor.[2] For Streptomyces, the optimal pH is typically around neutral (7.0-7.4).[2][3][4] Note that the related antibiotic, thienamycin, is unstable at a pH above 8.0.[11]

    • Temperature: Most Streptomyces species have an optimal temperature for antibiotic production between 28°C and 30°C.[2][3][4]

    • Agitation and Aeration: Rotary speed affects the dissolved oxygen supply, which is vital for aerobic organisms like Streptomyces.[4] A speed between 180-220 rpm is often a good starting point for shake flask experiments.[3][4][8]

Table 1: Key Fermentation Parameters and Typical Ranges for Streptomyces sp.

Parameter Typical Range Rationale
Initial pH 7.0 - 7.5 Crucial for enzyme activity and product stability.[2][3]
Temperature 28 - 30°C Affects microbial growth rate and secondary metabolite production.[2][3][4]
Agitation Speed 180 - 220 rpm Ensures proper mixing and oxygen transfer in shake flasks.[4][8]
Inoculum Size 3% - 10% (v/v) Impacts the length of the lag phase and final biomass.[2][3]

| Fermentation Time | 4 - 7 days | Antibiotic production is often highest during the stationary phase.[2][3][4] |

Problem 2: Inconsistent Yields Between Batches

Batch-to-batch variability is a common issue that points to a lack of standardization in the experimental protocol, particularly in inoculum preparation.

Q: Why do my fermentation yields vary so much from one experiment to the next? A: Inconsistent inoculum is a frequent cause of variability. The age and physiological state of the seed culture can significantly impact the fermentation performance.[6]

  • Possible Cause: Variability in inoculum age, size, or quality.

  • Troubleshooting Steps:

    • Standardize Seed Age: Always use a seed culture of the same age. A seed age of 2-5 days is often optimal.[3][6]

    • Control Inoculum Volume: Use a precise and consistent inoculum volume for each fermentation.[2]

    • Monitor Seed Culture Health: Ensure the seed culture is healthy and in the correct growth phase (typically late log phase) before using it to inoculate the production medium.

Experimental Protocols

Protocol 1: General Workflow for Fermentation Optimization

This diagram outlines a systematic approach to optimizing antibiotic production, moving from initial screening to statistically validated process optimization.

Optimization_Workflow Strain Strain Selection & Maintenance (S. flavogriseus) MediaScreen Medium Component Screening (OFAT) Strain->MediaScreen ParamScreen Physical Parameter Screening (OFAT) MediaScreen->ParamScreen RSM Statistical Optimization (e.g., Response Surface Methodology) ParamScreen->RSM Validation Validation Runs at Optimal Conditions RSM->Validation ScaleUp Scale-Up Studies Validation->ScaleUp

Caption: A systematic workflow for this compound fermentation optimization.

Protocol 2: One-Factor-at-a-Time (OFAT) Optimization of Initial pH

This protocol provides a detailed method for determining the optimal initial pH for your fermentation process.

  • Prepare Production Medium: Prepare several flasks with your basal fermentation medium.

  • Adjust pH: Adjust the initial pH of each flask to a different value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using sterile HCl or NaOH before autoclaving.

  • Inoculation: Inoculate all flasks with the same volume of a standardized seed culture of S. flavogriseus.

  • Incubation: Incubate all flasks under identical conditions (temperature, agitation speed, duration).

  • Sampling and Analysis: At the end of the fermentation period, harvest the broth from each flask.

  • Measure Yield: Quantify the concentration of this compound using a suitable analytical method (e.g., HPLC).

  • Determine Optimum: Plot the this compound yield against the initial pH to identify the optimal value.

Table 2: Example Medium Components for Initial Screening Based on media used for other Streptomyces-derived antibiotics.[2][4][6]

Component Type Examples Concentration (g/L)
Carbon Source Glucose, Soluble Starch, Sucrose 10 - 40
Nitrogen Source Soybean Meal, Peptone, Yeast Extract 10 - 20
Phosphate Source K₂HPO₄ 0.5 - 5.0
Magnesium Source MgSO₄·7H₂O 0.5 - 1.0
Calcium Source CaCO₃ 2.0 - 3.0

| Trace Elements | FeSO₄·7H₂O, MnCl₂ | 0.01 - 0.1 |

References

Epithienamycin B Purification Protocols: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Epithienamycin B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general purification strategy for this compound from Streptomyces flavogriseus fermentation broth?

A1: The established protocol for the isolation of this compound involves a multi-step chromatographic process. The culture filtrate is typically subjected to sequential column chromatography using an anion exchange resin (like Dowex 1), followed by a non-polar polymeric adsorbent (such as Amberlite XAD-2), and a final polishing step using size-exclusion chromatography (e.g., Biogel).[1]

Q2: What are the critical stability concerns for this compound during purification?

A2: this compound is a carbapenem antibiotic, a class of β-lactam compounds known for their inherent instability. Key factors affecting stability include:

  • pH: Carbapenems are susceptible to hydrolysis at both acidic and alkaline pH. Maintaining a near-neutral pH is crucial.

  • Temperature: Elevated temperatures accelerate degradation. All purification steps should ideally be performed at reduced temperatures (e.g., 4°C).

  • Solvents: The presence of nucleophilic solvents, including water and methanol, can lead to the opening of the β-lactam ring.[2]

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, common degradation pathways for carbapenems involve hydrolysis of the β-lactam ring. This can lead to the formation of an inactive, ring-opened product. Other potential degradation products can arise from oxidation or dimerization.[2] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential impurities.

Troubleshooting Guides

Ion Exchange Chromatography (e.g., Dowex 1)

Issue: Low yield or no binding of this compound to the anion exchange column.

  • Possible Cause: Incorrect pH of the loading buffer.

    • Solution: this compound is zwitterionic. For binding to an anion exchanger, the pH of the buffer should be above the isoelectric point (pI) of the molecule, conferring a net negative charge. Ensure the pH of the fermentation filtrate and equilibration buffer is appropriately adjusted.

  • Possible Cause: Column overloading.

    • Solution: Reduce the amount of crude extract loaded onto the column or increase the column volume.

  • Possible Cause: Incomplete equilibration of the resin.

    • Solution: Ensure the column is thoroughly equilibrated with the starting buffer until the pH and conductivity of the eluate match the buffer.

Issue: Co-elution of impurities with this compound.

  • Possible Cause: Inappropriate elution gradient.

    • Solution: Optimize the salt gradient (e.g., NaCl or ammonium acetate) for elution. A shallower gradient can improve the resolution between this compound and other charged impurities.

  • Possible Cause: Non-specific interactions with the resin.

    • Solution: Adjust the ionic strength of the wash buffer to remove weakly bound impurities before elution of the target compound.

Non-Polar Adsorbent Chromatography (e.g., Amberlite XAD-2)

Issue: Poor recovery of this compound from the column.

  • Possible Cause: Irreversible adsorption.

    • Solution: Optimize the elution solvent system. A stepwise or gradient elution with an increasing concentration of a polar organic solvent (e.g., methanol or acetonitrile in water) is typically used. Ensure the final solvent concentration is sufficient to desorb the compound.

  • Possible Cause: Degradation on the column.

    • Solution: Perform the chromatography at a lower temperature and minimize the residence time on the column.

Issue: Broad peaks during elution.

  • Possible Cause: Slow mass transfer kinetics.

    • Solution: Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.

  • Possible Cause: High sample viscosity.

    • Solution: Dilute the sample before loading to reduce viscosity.

HPLC Analysis

Issue: Peak tailing or fronting.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: For reversed-phase HPLC, adding a small amount of an ion-pairing agent or adjusting the pH of the mobile phase can mitigate these interactions.

  • Possible Cause: Column overload.

    • Solution: Inject a smaller volume or a more dilute sample.

Issue: Appearance of new peaks during analysis.

  • Possible Cause: On-column degradation.

    • Solution: Ensure the mobile phase pH is within the stability range of this compound. Analyze samples promptly after preparation.

  • Possible Cause: Presence of impurities in the mobile phase.

    • Solution: Use high-purity solvents and freshly prepared buffers.

Quantitative Data Summary

Table 1: General Stability of Carbapenems under Different Conditions

ParameterConditionStabilityRecommendation
pH Acidic (< 6)LowAvoid prolonged exposure.
Neutral (6-8)ModerateMaintain pH in this range during purification.
Alkaline (> 8)LowAvoid.
Temperature -70°CHighRecommended for long-term storage.
4°CModerateSuitable for short-term storage and during purification.
Room Temp.LowAvoid.
Solvents WaterModerateMinimize exposure time.
MethanolLowUse with caution, can promote degradation.
AcetonitrileModerateA better choice for reversed-phase chromatography.

Note: This data is based on general knowledge of carbapenem stability and may not be specific to this compound. Experimental validation is recommended.

Experimental Protocols

Key Experiment: Purification of this compound from Streptomyces flavogriseus

This protocol is a generalized procedure based on the published literature.[1]

  • Culture and Filtration:

    • Culture Streptomyces flavogriseus under conditions optimized for Epithienamycin production.

    • Remove the mycelium from the fermentation broth by centrifugation or filtration to obtain the crude culture filtrate.

  • Ion Exchange Chromatography:

    • Resin: Dowex 1 (anion exchange).

    • Equilibration: Equilibrate the column with a suitable buffer at a pH that ensures this compound is negatively charged.

    • Loading: Apply the crude culture filtrate to the column.

    • Wash: Wash the column with the equilibration buffer to remove unbound impurities.

    • Elution: Elute the bound compounds using a salt gradient (e.g., 0 to 1 M NaCl). Collect fractions and assay for activity.

  • Non-Polar Adsorbent Chromatography:

    • Resin: Amberlite XAD-2.

    • Loading: Pool the active fractions from the ion exchange step and apply them to the equilibrated Amberlite XAD-2 column.

    • Wash: Wash the column with water to remove salts and polar impurities.

    • Elution: Elute the adsorbed compounds with a gradient of increasing organic solvent (e.g., 0-50% acetonitrile in water). Collect fractions and assay for activity.

  • Size Exclusion Chromatography:

    • Resin: Biogel P-2 or a similar size exclusion matrix.

    • Mobile Phase: Use a buffer that is compatible with the stability of this compound.

    • Loading: Concentrate the active fractions from the previous step and apply to the size exclusion column.

    • Elution: Elute with the mobile phase and collect fractions corresponding to the molecular weight of this compound.

Visualizations

experimental_workflow cluster_0 Upstream Processing cluster_1 Downstream Processing (Purification) cluster_2 Analysis & Final Product Fermentation S. flavogriseus Fermentation Filtration Filtration/Centrifugation Fermentation->Filtration Ion_Exchange Anion Exchange Chromatography (e.g., Dowex 1) Filtration->Ion_Exchange Crude Filtrate Adsorbent_Chromo Non-Polar Adsorbent Chromatography (e.g., Amberlite XAD-2) Ion_Exchange->Adsorbent_Chromo Size_Exclusion Size Exclusion Chromatography (e.g., Biogel) Adsorbent_Chromo->Size_Exclusion Analysis Purity Analysis (HPLC) Size_Exclusion->Analysis Purified Fractions Final_Product Purified this compound Analysis->Final_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Problem Low Purification Yield Degradation Product Degradation Problem->Degradation Binding_Issue Poor Column Binding Problem->Binding_Issue Elution_Issue Inefficient Elution Problem->Elution_Issue Sol_Degradation Check pH, Temperature, and Solvent Exposure Degradation->Sol_Degradation Solution Sol_Binding Verify Buffer pH and Ionic Strength Binding_Issue->Sol_Binding Solution Sol_Elution Optimize Elution Gradient and Solvent Strength Elution_Issue->Sol_Elution Solution

References

Technical Support Center: Purification of Synthetic Epithienamycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in removing impurities from synthetic Epithienamycin B.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of impurities in my synthetic this compound sample?

A1: Impurities in synthetic this compound can arise from several sources:

  • Starting Materials: Residual starting materials or impurities within those materials can carry through the synthesis.

  • Side Reactions: Competing reaction pathways can lead to the formation of structurally related byproducts.

  • Incomplete Reactions: Unreacted intermediates from any step of the synthesis will be present in the crude product.

  • Reagents and Solvents: Reagents, catalysts, and solvents used during the synthesis and workup can be sources of contamination.

  • Degradation Products: this compound, like other β-lactam antibiotics, is susceptible to degradation. The strained β-lactam ring can be hydrolyzed under acidic or basic conditions, or by heat and light, leading to open-ring and other degradation products.[1][2][3]

  • Residual Protecting Groups: Incomplete removal of protecting groups used during the synthesis will result in related impurities.[4][5]

Q2: What are the recommended initial steps for purifying crude synthetic this compound?

A2: A multi-step chromatographic approach is generally recommended for the purification of this compound and related compounds.[6]

  • Initial Cleanup: Use of adsorbents like activated carbon can help remove highly nonpolar impurities.[7]

  • Ion-Exchange Chromatography (IEC): Since this compound is amphoteric, IEC is a powerful technique for separating it from non-ionic or differently charged impurities.[7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique suitable for final polishing to separate closely related impurities from the target compound.

Q3: My this compound sample appears to be degrading during purification. How can I minimize this?

A3: The stability of β-lactam antibiotics is highly dependent on the experimental conditions.[1][2][3] To minimize degradation:

  • pH Control: Maintain the pH of your solutions within a range where the β-lactam ring is most stable. For many β-lactams, this is in the weakly acidic to neutral range (pH 6-7).[3] Avoid extremes in pH.

  • Temperature: Perform all purification steps at reduced temperatures (e.g., 4°C) whenever possible to slow down degradation kinetics.

  • Solvent Choice: Use solvents like water and acetonitrile for RP-HPLC. Avoid nucleophilic solvents that can attack the β-lactam ring.[1]

  • Minimize Time: Keep the time the sample spends in solution to a minimum. Process samples promptly.

Q4: How can I identify the specific impurities in my sample?

A4: A combination of chromatographic and spectroscopic techniques is typically used for impurity identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for separating and quantifying impurities.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is crucial for determining the molecular weights of the impurities and obtaining fragmentation patterns to elucidate their structures.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For significant impurities that can be isolated, NMR provides detailed structural information.

Troubleshooting Guide

Problem: I am observing multiple peaks on my initial HPLC analysis of the crude product.

  • Possible Cause: Presence of starting materials, side-products, or degradation products.

  • Solution:

    • Obtain HPLC chromatograms of all starting materials and key intermediates to identify if any of these are present in the final product.

    • Use LC-MS to determine the molecular weights of the impurity peaks. This can help identify expected side-products (e.g., isomers, dimers) or degradation products (e.g., hydrolyzed product with an 18 Da mass increase).

    • Refer to the impurity profile to decide on the most appropriate purification strategy.

Problem: The purity of my sample is not improving significantly with reversed-phase HPLC.

  • Possible Cause: The impurities have very similar polarity and hydrophobicity to this compound.

  • Solution:

    • Optimize HPLC Method: Systematically vary the mobile phase composition (e.g., gradient slope, organic modifier), column chemistry (e.g., C18, C8, Phenyl-Hexyl), and pH of the aqueous mobile phase.

    • Switch Purification Mode: If co-elution persists, employ an orthogonal separation technique. Since this compound has acidic and basic functionalities, ion-exchange chromatography (IEC) is an excellent alternative.[7] Size-exclusion chromatography (SEC) could also be considered if oligomeric impurities are suspected.

Problem: I am experiencing poor recovery of my compound after purification.

  • Possible Cause:

    • Degradation: The compound may be degrading on the column or during fraction collection and solvent evaporation.

    • Irreversible Binding: The compound may be binding irreversibly to the stationary phase.

    • Precipitation: The compound may be precipitating on the column or in the collection tubes.

  • Solution:

    • Address Degradation: Implement the stability-enhancing measures described in FAQ #3 (control pH, temperature).

    • Modify Mobile Phase: For RP-HPLC, ensure the mobile phase pH is appropriate to maintain the solubility and ionization state of the compound. For IEC, ensure the elution buffer has the correct ionic strength and pH to effectively desorb the compound.

    • Column Passivation: In some cases, particularly with new columns, passivating the column with a few injections of a standard solution can improve recovery.

Data Presentation

Effective purification strategies should be documented with clear, quantitative data. The following table provides a template for summarizing purification results.

Purification StepMethodStarting Purity (%)Elution ConditionsYield (%)Final Purity (%)
Step 1Ion-Exchange Chromatography65Step gradient of NaCl (0.1 M to 1.0 M) in 20 mM Phosphate Buffer, pH 6.58588
Step 2Reversed-Phase HPLC88Gradient of 5-40% Acetonitrile in 0.1% Formic Acid70>98
Overall - 65 - 59.5 >98

Experimental Protocols

Protocol 1: General Ion-Exchange Chromatography (IEC) for this compound Purification

  • Resin Selection: Choose a suitable ion-exchange resin. For an amphoteric molecule like this compound, either a cation or anion exchanger can be used. A weak anion exchanger (e.g., DEAE-Sepharose) is a good starting point.

  • Column Packing and Equilibration: Pack the column with the selected resin. Equilibrate the column with a low ionic strength buffer at a pH where this compound will bind (e.g., 20 mM Tris buffer, pH 7.5).

  • Sample Loading: Dissolve the crude synthetic this compound in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer) or by changing the pH of the buffer to neutralize the charge of the compound.

  • Fraction Analysis: Collect fractions and analyze them by HPLC to identify those containing the purified product.

  • Pooling and Desalting: Pool the pure fractions. If a high salt concentration was used for elution, the sample will need to be desalted, for example, by dialysis, size-exclusion chromatography, or by trapping on a reversed-phase cartridge followed by elution with a low salt mobile phase.

Protocol 2: General Reversed-Phase HPLC (RP-HPLC) for Final Polishing

  • Column and Mobile Phase: Use a C18 stationary phase column. The mobile phase typically consists of an aqueous component (e.g., water with an acidic modifier like 0.1% formic acid or trifluoroacetic acid) and an organic component (e.g., acetonitrile or methanol).

  • Method Development: Develop a gradient elution method. A typical starting point is a linear gradient from 5% to 95% organic modifier over 20-30 minutes.

  • Sample Preparation: Dissolve the partially purified this compound from the previous step in the initial mobile phase composition. Filter the sample through a 0.22 µm filter before injection.

  • Purification Run: Perform preparative scale injections. The loading amount will depend on the column dimensions.

  • Fraction Collection: Collect fractions corresponding to the main product peak, avoiding the leading and tailing edges where impurities may be more concentrated.

  • Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method.

  • Solvent Removal: Pool the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation at low temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Synthetic This compound iec Ion-Exchange Chromatography (Primary Purification) crude_product->iec Remove charged impurities rphplc Reversed-Phase HPLC (Final Polishing) iec->rphplc Remove closely related impurities analysis Purity Analysis (HPLC, LC-MS) rphplc->analysis analysis->rphplc Repurify final_product Pure this compound (>98%) analysis->final_product Fractions meet spec

Caption: A typical experimental workflow for the purification of synthetic this compound.

troubleshooting_tree start Low Purity after Initial Purification check_impurities Impurities Characterized by LC-MS? start->check_impurities similar_polarity Impurities have similar polarity check_impurities->similar_polarity Yes different_charge Impurities have different charge state check_impurities->different_charge Yes unknown Impurity profile unknown check_impurities->unknown No optimize_hplc Action: Optimize RP-HPLC (gradient, pH, column) similar_polarity->optimize_hplc use_iec Action: Use Ion-Exchange Chromatography different_charge->use_iec characterize Action: Characterize impurities with LC-MS unknown->characterize

Caption: A decision tree for troubleshooting low purity results in this compound purification.

References

enhancing the solubility of Epithienamycin B for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the solubility of Epithienamycin B for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For biological assays, the preferred solvent is sterile, purified water or a biological buffer such as phosphate-buffered saline (PBS) at a pH of around 7.2.[1] Carbapenems, the class of antibiotics to which this compound belongs, are generally water-soluble.[2] However, if higher concentrations are required for a stock solution, dimethyl sulfoxide (DMSO) can be used. For instance, meropenem, a related carbapenem, is soluble in DMSO at approximately 30 mg/mL.[1]

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What can I do?

A2: This is a common issue when a compound is significantly less soluble in the aqueous buffer than in the organic stock solvent. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.

  • Optimize the dilution method: Instead of adding the stock solution directly to the final volume of buffer, try adding it to a smaller volume of buffer with vigorous vortexing or stirring, and then bring it up to the final volume.

  • Use a co-solvent: If your experimental system allows, a small percentage of an organic co-solvent like ethanol or methanol could be included in the final assay medium to improve solubility.[3] However, it is crucial to include a vehicle control to account for any effects of the co-solvent on the biological system.

  • Consider a detergent: For in vitro enzyme assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to the assay buffer can help maintain solubility.[4] This approach is generally not suitable for cell-based assays as detergents can be toxic to cells.[4]

Q3: How stable is this compound in solution?

Q4: What is the optimal pH for dissolving and using this compound?

A4: To maximize stability, a pH range of 6.0 to 7.5 is generally recommended for carbapenems.[6] Thienamycin, a related compound, is noted to be unstable above pH 8.0.[5] For most biological assays, a physiological pH of around 7.2 to 7.4 is used, which represents a compromise between biological relevance and compound stability.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder does not dissolve completely in water or buffer. The concentration is too high for its aqueous solubility.- Try gentle warming (up to 37°C) and vortexing. - If the issue persists, prepare a stock solution in DMSO and dilute it into the aqueous buffer.
The solution of this compound changes color over time. This may indicate degradation of the compound.- Prepare fresh solutions immediately before use. - Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. - Protect the solution from light.
Inconsistent results are observed between experiments. This could be due to the degradation of this compound in solution.- Always use freshly prepared solutions for each experiment. - Ensure consistent pH and temperature of the assay medium. - Prepare stock solutions in a consistent manner.
Precipitation occurs during the assay. The compound is coming out of solution at the assay concentration and conditions.- Lower the final concentration of this compound. - If using a DMSO stock, ensure the final DMSO concentration is low (typically <1%) and consistent across all experiments, including controls.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Aqueous Buffer

This protocol is suitable for preparing solutions for direct use in biological assays where the required concentration is within the aqueous solubility limit of the compound.

Materials:

  • This compound powder

  • Sterile, purified water or appropriate sterile buffer (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder in a sterile container.

  • Add the desired volume of sterile water or buffer to achieve the target concentration.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Use the solution immediately. Do not store aqueous solutions for extended periods.

Protocol 2: Preparation of High-Concentration this compound Stock Solution in DMSO

This protocol is for preparing a concentrated stock solution that can be diluted into aqueous media for various assays.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials with tight-fitting caps

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder in a sterile container.

  • Add the desired volume of sterile DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Note on Dilution: When diluting the DMSO stock solution into an aqueous buffer for an assay, ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced artifacts. Always include a vehicle control with the same final concentration of DMSO in your experiments.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_prep Preparation cluster_aqueous Aqueous Method cluster_dmso DMSO Stock Method weigh Weigh this compound Powder choose_solvent Choose Solvent weigh->choose_solvent add_buffer Add Sterile Water/Buffer choose_solvent->add_buffer Water/Buffer add_dmso Add DMSO choose_solvent->add_dmso DMSO dissolve_aqueous Vortex/Gentle Warming add_buffer->dissolve_aqueous use_fresh Use Immediately in Assay dissolve_aqueous->use_fresh dissolve_dmso Vortex to Dissolve add_dmso->dissolve_dmso aliquot_store Aliquot and Store at -20°C/-80°C dissolve_dmso->aliquot_store dilute Dilute into Assay Buffer aliquot_store->dilute

Caption: Workflow for preparing this compound solutions.

signaling_pathway Factors Affecting Carbapenem Stability in Solution cluster_factors Influencing Factors cluster_outcome Outcome pH pH Stability This compound Stability pH->Stability High pH decreases stability Temperature Temperature Temperature->Stability High temp. decreases stability Concentration Concentration Concentration->Stability High conc. may decrease stability Solvent Solvent Composition Solvent->Stability Aqueous solutions are less stable Degradation Degradation Stability->Degradation leads to

Caption: Key factors influencing the stability of carbapenems.

References

Technical Support Center: Overcoming Low Bioactivity of Epithienamycin B in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low bioactivity of Epithienamycin B in various assays.

FAQs: Understanding and Mitigating Low Bioactivity of this compound

Q1: What is this compound and why is its bioactivity sometimes low in assays?

This compound is a carbapenem antibiotic, a class of β-lactam antibiotics known for their broad-spectrum antibacterial activity. The core issue often leading to low observed bioactivity in in vitro assays is the inherent chemical instability of the carbapenem ring structure. This ring is susceptible to hydrolysis, which inactivates the molecule. Factors such as pH, temperature, and the presence of certain enzymes can accelerate this degradation, leading to lower than expected potency in experiments.

Q2: What is the mechanism of action for this compound?

Like other carbapenems, this compound exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It does this by covalently binding to essential penicillin-binding proteins (PBPs) in bacteria.[1][2] This binding inactivates the transpeptidase enzymes responsible for cross-linking the peptidoglycan chains, ultimately leading to cell lysis and death. Thienamycin, a closely related compound, shows a high affinity for PBPs 1, 2, 4, 5, and 6 in Escherichia coli.[2]

Q3: How does the stability of this compound compare to other carbapenems like imipenem?

Q4: Can enzymatic degradation contribute to the low bioactivity of this compound?

Yes, in addition to chemical hydrolysis, this compound can be inactivated by bacterial β-lactamase enzymes.[4] Carbapenem-hydrolyzing β-lactamases, particularly metallo-β-lactamases (MBLs), are a significant mechanism of resistance and can lead to a complete loss of activity in assays with resistant bacterial strains.[5]

Troubleshooting Guide: Enhancing this compound Bioactivity in Your Assays

This guide provides practical steps to troubleshoot and potentially improve the observed bioactivity of this compound in your experiments.

Problem Potential Cause Recommended Solution
Low or no antibacterial activity observed in MIC assays. Degradation of this compound in solution. The β-lactam ring is prone to hydrolysis, especially at non-optimal pH and elevated temperatures.[3]- Prepare stock solutions of this compound fresh for each experiment.- Use a buffered solution at a slightly acidic to neutral pH (around 6.0-7.0) for stock solutions and dilutions.- Keep all solutions on ice and minimize the time between preparation and use.- Consider lyophilizing the compound with a stabilizing agent like sodium bicarbonate for long-term storage.
Inappropriate assay conditions. Standard media and incubation times might not be suitable for a labile compound like this compound.- Use cation-adjusted Mueller-Hinton broth (CA-MHB) as recommended by CLSI and EUCAST for antimicrobial susceptibility testing.[6][7]- Minimize pre-incubation times of the drug in the media before adding the bacterial inoculum.- Ensure the pH of the final assay medium is within a stable range for carbapenems (typically 6.8-7.4).[3]
Inconsistent results between experimental replicates. Variable degradation rates. Small differences in handling, temperature, or incubation times can lead to significant variations in the active concentration of this compound.- Standardize all experimental steps meticulously. Use pre-chilled pipette tips and plates.- Prepare a master mix of the diluted antibiotic to add to all relevant wells to ensure concentration uniformity.
Presence of β-lactamase-producing bacteria. The bacterial strain used may produce enzymes that degrade this compound.- Test your bacterial strain for carbapenemase production using standard methods like the Carba NP test or combination disk tests.[8]- If the strain is a β-lactamase producer, consider using a β-lactamase inhibitor in combination with this compound, although specific inhibitors for carbapenemases are not always readily available or effective against all types.
Lower than expected potency compared to other carbapenems. Inherent structural differences. The specific chemical structure of this compound may result in different intrinsic activity and PBP binding affinities compared to other carbapenems.[9]- Perform a direct comparison with a well-characterized carbapenem (e.g., imipenem or meropenem) under identical assay conditions to establish a relative potency baseline.- Research the specific PBP binding profile of this compound if available, as this can influence its spectrum of activity.

Quantitative Data Summary

Direct comparative Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacteria is limited in the available literature. However, the following table provides a general comparison of the in vitro activity of imipenem and meropenem against common Gram-positive and Gram-negative bacteria to serve as a reference point for expected carbapenem activity. Generally, imipenem is more active against Gram-positive cocci, while meropenem shows greater activity against Gram-negative bacilli.[10][11]

Organism Imipenem MIC90 (µg/mL) Meropenem MIC90 (µg/mL)
Staphylococcus aureus (MSSA)0.060.12
Streptococcus pneumoniae0.060.25
Enterococcus faecalis48
Escherichia coli0.250.06
Klebsiella pneumoniae0.50.12
Pseudomonas aeruginosa41
Acinetobacter baumannii12
Bacteroides fragilis0.50.5

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data is compiled from multiple sources and should be used for comparative purposes only.[10][11]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

  • Preparation of this compound Stock Solution:

    • Immediately before the assay, weigh a precise amount of this compound powder and dissolve it in a sterile, buffered solvent (e.g., phosphate buffer, pH 6.5) to a concentration of 1280 µg/mL.

    • Keep the stock solution on ice at all times.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton broth (CA-MHB) to all wells except the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CA-MHB to obtain a standardized inoculum of approximately 1 x 10^6 CFU/mL.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

EpithienamycinB_Mechanism cluster_bacterium Bacterial Cell cluster_pbp Target Engagement Epithienamycin_B This compound Outer_Membrane Outer Membrane (Gram-negative) Epithienamycin_B->Outer_Membrane PBP Penicillin-Binding Proteins (PBPs) Epithienamycin_B->PBP Covalent Binding Porin Porin Channel Outer_Membrane->Porin Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis PBP->Peptidoglycan_Synthesis Inhibition Cell_Lysis Cell Lysis & Death Peptidoglycan_Synthesis->Cell_Lysis

Caption: Mechanism of action of this compound.

Experimental Workflow: Troubleshooting Low Bioactivity

Troubleshooting_Workflow Start Low Bioactivity of This compound Observed Check_Stability Step 1: Verify Compound Stability Start->Check_Stability Prepare_Fresh Prepare fresh solutions? Use buffered solvent (pH 6.0-7.0)? Keep on ice? Check_Stability->Prepare_Fresh Yes_Fresh Yes Prepare_Fresh->Yes_Fresh No_Fresh No Prepare_Fresh->No_Fresh Check_Assay Step 2: Review Assay Conditions Yes_Fresh->Check_Assay Action_Prepare_Fresh Action: Re-prepare solutions with stability precautions. No_Fresh->Action_Prepare_Fresh Action_Prepare_Fresh->Check_Stability Correct_Media Using CA-MHB? Correct inoculum density? Standardized incubation? Check_Assay->Correct_Media Yes_Media Yes Correct_Media->Yes_Media No_Media No Correct_Media->No_Media Check_Bacteria Step 3: Evaluate Bacterial Strain Yes_Media->Check_Bacteria Action_Correct_Media Action: Optimize assay protocol according to CLSI/EUCAST. No_Media->Action_Correct_Media Action_Correct_Media->Check_Assay Carbapenemase Is the strain a known carbapenemase producer? Check_Bacteria->Carbapenemase Yes_Carbapenemase Yes Carbapenemase->Yes_Carbapenemase No_Carbapenemase No Carbapenemase->No_Carbapenemase Action_Carbapenemase Action: Use a susceptible control strain or test for carbapenemase activity. Yes_Carbapenemase->Action_Carbapenemase Compare_Potency Step 4: Establish Relative Potency No_Carbapenemase->Compare_Potency Action_Carbapenemase->Check_Bacteria Conclusion Conclusion: Low bioactivity may be intrinsic or due to unmitigated degradation. Further investigation into formulation may be needed. Compare_Potency->Conclusion

Caption: A logical workflow for troubleshooting low bioactivity of this compound.

References

strategies to prevent Epithienamycin B degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to prevent the degradation of Epithienamycin B during storage and experimental use.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following information is substantially based on data from the broader carbapenem class of antibiotics, including the parent compound thienamycin. These guidelines should be adapted and verified for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a significant concern?

This compound is a carbapenem antibiotic, a class of β-lactam antibiotics known for their broad spectrum of activity.[1] Like other carbapenems, its core structural feature is a carbapenem ring system fused to a β-lactam ring.[2] This strained ring system is chemically reactive and susceptible to degradation, particularly hydrolysis. The chemical instability of the parent compound, thienamycin, was a major challenge in its development, leading to the synthesis of more stable derivatives.[3] Therefore, maintaining the structural integrity of this compound is critical for ensuring its biological activity and obtaining reliable experimental results.

Q2: What are the primary degradation pathways for this compound?

The most common degradation pathway for carbapenems is the hydrolysis of the amide bond in the β-lactam ring. This process opens the ring and renders the antibiotic inactive, as the intact ring is essential for binding to penicillin-binding proteins (PBPs) in bacteria. This hydrolysis can be catalyzed by acidic or basic conditions and is also accelerated by increased temperatures. Another potential degradation route, especially at high concentrations, is intermolecular reaction, where the amine group of one molecule attacks the β-lactam ring of another.

Q3: What are the recommended general storage conditions for this compound?

To minimize degradation, this compound should be handled with care. While specific recommendations are not available, general guidelines for carbapenems are as follows:

  • Solid Form: Store as a lyophilized powder at or below -20°C in a desiccated, airtight container, protected from light.

  • In Solution: Prepare solutions fresh for each experiment whenever possible. If short-term storage is necessary, use a buffered solution with a slightly acidic to neutral pH (ideally pH 6.0-7.0). Store aqueous solutions on ice for immediate use or at -20°C or -80°C for short-term storage (up to 24 hours). Avoid repeated freeze-thaw cycles. The stability of carbapenems in solution is highly dependent on pH, with degradation increasing significantly at higher pH values.[4]

Q4: How can I monitor the stability of my this compound sample?

The most effective way to monitor stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A stability-indicating method can separate the intact this compound from its degradation products. By analyzing samples over time, you can quantify the loss of the parent compound and the appearance of degradants, allowing for an accurate assessment of stability under your specific storage or experimental conditions.

Troubleshooting Guide

Problem 1: My this compound solution has lost significant biological activity.

Potential Cause Troubleshooting Action
Improper pH of Solution The β-lactam ring is highly susceptible to hydrolysis in alkaline conditions.[4] Ensure your solvent or buffer is within the optimal pH range of 6.0-7.0. Avoid using basic buffers.
High Storage Temperature Degradation rates increase with temperature. If storing solutions, even for a short period, keep them on ice or frozen at -20°C to -80°C. Avoid leaving solutions at room temperature for extended periods.
Prolonged Storage in Solution Carbapenems are generally unstable in aqueous solutions. Prepare solutions immediately before use. For time-course experiments, consider the stability of the antibiotic over the duration of the assay.
Contamination The presence of nucleophiles or β-lactamase enzymes (from microbial contamination) can rapidly degrade the antibiotic. Use sterile solvents and proper aseptic techniques when preparing solutions.

Problem 2: I observe new peaks appearing in my HPLC chromatogram over time.

This is a strong indication that your this compound is degrading. The new peaks represent the various degradation products. To confirm this, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate these degradants and confirm their retention times relative to the parent compound.

Problem 3: How can I determine the stability of this compound in my specific experimental buffer?

You should perform a stability study using your specific conditions.

  • Prepare a solution of this compound in your experimental buffer at the desired concentration.

  • Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Store these aliquots under the exact temperature and lighting conditions of your experiment.

  • At each time point, analyze an aliquot using a validated stability-indicating HPLC method to quantify the remaining percentage of intact this compound.

  • Plot the percentage of remaining this compound against time to determine its stability profile under your conditions.

Quantitative Stability Data for Related Carbapenems

The following table summarizes stability data for several carbapenems to provide a general reference. Note that these are not direct data for this compound.

AntibioticMediumpHTemperature (°C)Half-life (t½)
ImipenemCation-Adjusted Mueller-Hinton Broth (CA-MHB)7.253516.9 hours[4]
DoripenemCation-Adjusted Mueller-Hinton Broth (CA-MHB)7.253540.6 hours[4]
MeropenemCation-Adjusted Mueller-Hinton Broth (CA-MHB)7.253546.5 hours[4]
ImipenemWater~7.02514.7 hours (at 1000 mg/L)[4]
DoripenemWater~7.02559.5 hours[4]

Data extracted from a comprehensive stability analysis of β-lactams.[4] These values highlight the inherent instability of the carbapenem class in aqueous media at physiological pH and temperature.

Experimental Protocols

Protocol: Forced Degradation Study of this compound using HPLC-UV

This protocol describes a general procedure to assess the stability of this compound under various stress conditions.

1. Objective: To generate degradation products of this compound and develop a stability-indicating HPLC method that can resolve the parent compound from these products.

2. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Phosphate buffer (e.g., monobasic potassium phosphate)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector, column (e.g., C18, 150 x 4.6 mm, 5 µm)[5]

3. HPLC Method Development (Example):

  • Mobile Phase: Isocratic elution with a mixture of 10 mM phosphate buffer (pH 6.5) and acetonitrile (e.g., 95:5 v/v).[5][6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: ~298-310 nm (Carbapenems typically have a UV maximum around 300 nm).[5][6]

  • Injection Volume: 10-20 µL

4. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in the mobile phase or a suitable buffer (e.g., phosphate buffer pH 6.5) to prepare a stock solution of approximately 1 mg/mL.

5. Forced Degradation Procedure: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate as described, then neutralize (for acid and base samples) and dilute to a final concentration of ~50 µg/mL with the mobile phase before HPLC analysis.

  • Acid Hydrolysis: Add 0.1 N HCl. Incubate at 60°C for 1-2 hours.[5]

  • Alkaline Hydrolysis: Add 0.1 N NaOH. Keep at room temperature and monitor closely, quenching the reaction after a few minutes (e.g., 3-5 min) as degradation is often rapid.[5]

  • Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature for 2-4 hours.

  • Thermal Degradation: Dilute the stock solution with water or buffer. Heat at 80°C for 4-6 hours.

  • Control Sample: Dilute the stock solution with the same solvent without any stressor and keep it at 4°C.

6. Analysis:

  • Inject the control and stressed samples into the HPLC system.

  • Monitor the chromatograms. The peak for intact this compound should decrease in the stressed samples, and new peaks (degradation products) should appear.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak and from each other.

Visualizations

cluster_degradation Proposed Degradation of this compound A This compound (Intact β-Lactam Ring) B Inactive Product (Hydrolyzed β-Lactam Ring) A->B Hydrolysis (H₂O, Acid/Base, Heat)

Caption: Proposed primary degradation pathway for this compound.

start Prepare this compound Stock Solution stress Expose Aliquots to Stress Conditions (Acid, Base, Heat, Oxidant) start->stress neutralize Neutralize & Dilute Samples stress->neutralize hplc Analyze via Stability-Indicating HPLC-UV Method neutralize->hplc analyze Compare Chromatograms: - Loss of Parent Peak - Appearance of Degradant Peaks hplc->analyze end Confirm Method is Stability-Indicating analyze->end

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of Epithienamycin B and Thienamycin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of beta-lactam antibiotics, the carbapenem class stands out for its broad-spectrum efficacy against a wide array of bacterial pathogens. Thienamycin, a naturally occurring carbapenem, has been a cornerstone in the development of modern antibiotics due to its potent activity. Its epimer, epithienamycin B, represents a structural variant with potential differences in antibacterial prowess. This guide provides a detailed comparison of the antibacterial activity of this compound and thienamycin, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Thienamycin is a highly potent, broad-spectrum antibiotic with demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] It is, however, chemically unstable, which has limited its direct clinical application.[2] Epithienamycins, including this compound, are structurally related compounds with a similar broad spectrum of in vitro activity.[3] Due to a scarcity of publicly available, direct comparative studies on this compound, this guide utilizes data for the closely related 8-epi-thienamycin as a representative of the epithienamycin family. The available data suggests that while both thienamycin and its epimers are potent antibacterial agents, there are variations in their activity against specific bacterial strains.

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 8-epi-thienamycin and thienamycin against a range of bacterial species. It is crucial to note that these values are compiled from different studies and do not represent a direct head-to-head comparison under identical experimental conditions. For a broader context, data for Imipenem, a stable and clinically used derivative of thienamycin, is also included.[2][4][5]

Bacterial Species8-epi-thienamycin MIC (µg/mL)Thienamycin MIC (µg/mL)Imipenem (N-formimidoyl thienamycin) MIC (µg/mL)
Staphylococcus aureus0.05≤0.031 - 0.2≤0.031
Streptococcus pneumoniae-≤0.031≤0.031
Streptococcus pyogenes0.013--
Enterococcus faecalis1.611
Escherichia coli0.2≤0.2 - 0.78≤1
Klebsiella pneumoniae0.2≤0.2≤1
Enterobacter cloacae0.8≤0.78≤4
Serratia marcescens0.8≤0.78≤4
Pseudomonas aeruginosa3.1≤0.78 - 3.12≤4
Bacteroides fragilis0.2--

Note: Data for 8-epi-thienamycin and thienamycin are sourced from non-comparative studies and should be interpreted with caution.[6][7][8] Imipenem data is provided as a clinical benchmark.[4]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound and thienamycin belong to the carbapenem class of beta-lactam antibiotics.[1][9] Their primary mechanism of action involves the disruption of bacterial cell wall synthesis.[1][9] This is achieved through the acylation and subsequent inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[10][11] The inhibition of PBPs leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.[1]

G cluster_0 Bacterial Cytoplasm cluster_1 Periplasmic Space / Cell Wall cluster_2 Carbapenem Action Peptidoglycan Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->PBP Transported out of cytoplasm Growing Peptidoglycan Chain Growing Peptidoglycan Chain PBP->Growing Peptidoglycan Chain Transglycosylation Cross-linked Peptidoglycan (Cell Wall) Cross-linked Peptidoglycan (Cell Wall) Growing Peptidoglycan Chain->Cross-linked Peptidoglycan (Cell Wall) Transpeptidation (Cross-linking) Carbapenem Thienamycin / this compound Carbapenem->PBP Inhibition G start Start prep_antibiotics Prepare Serial Dilutions of Antibiotics in Microtiter Plate start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacteria prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

References

A Comparative Analysis of Carbapenems: Benchmarking Epithienamycin B and Other Key Members of the Class

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the carbapenem class of antibiotics, with a special focus on the naturally occurring Epithienamycin B in relation to clinically established carbapenems such as Imipenem, Meropenem, Doripenem, and Ertapenem, as well as the parent compound, Thienamycin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting a side-by-side comparison of their antibacterial activity, mechanisms of action, and stability profiles, supported by available data and detailed experimental methodologies.

Introduction to Carbapenems

Carbapenems are a potent class of β-lactam antibiotics renowned for their broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains. Their bactericidal action is achieved through the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). The carbapenem class originated from the discovery of thienamycin, a natural product of Streptomyces cattleya. However, thienamycin's inherent instability led to the development of more stable synthetic and semi-synthetic derivatives, which are now staples in clinical practice.

The epithienamycins, a family of naturally occurring carbapenems produced by Streptomyces flavogriseus, are structurally related to thienamycin. Among them, this compound has been identified as a component with broad-spectrum antibacterial activity. However, detailed public data on the specific minimum inhibitory concentrations (MICs) of this compound against a wide array of bacterial strains are limited in the available scientific literature. This guide, therefore, presents a comparative overview based on the existing data for other key carbapenems to provide a framework for understanding the potential of novel carbapenems like this compound.

Comparative Antibacterial Spectrum

The in vitro activity of carbapenems is a critical determinant of their clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for key carbapenems against a panel of common Gram-positive and Gram-negative pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of Carbapenems against Gram-Positive Bacteria (MIC in µg/mL)

OrganismThienamycinImipenemMeropenemDoripenemErtapenem
Staphylococcus aureus0.015 - 0.125≤0.015 - 0.50.01 - 0.250.015 - 0.250.015 - 1
Streptococcus pneumoniae≤0.008 - 0.06≤0.008 - 0.03≤0.008 - 0.06≤0.008 - 0.03≤0.008 - 0.5
Enterococcus faecalis0.5 - 40.5 - 81 - 162 - 16>16

Table 2: In Vitro Activity of Carbapenems against Gram-Negative Bacteria (MIC in µg/mL)

OrganismThienamycinImipenemMeropenemDoripenemErtapenem
Escherichia coli0.06 - 0.50.06 - 0.50.015 - 0.1250.015 - 0.1250.015 - 0.125
Klebsiella pneumoniae0.125 - 10.125 - 10.03 - 0.1250.03 - 0.1250.015 - 0.06
Pseudomonas aeruginosa0.25 - 40.5 - 80.125 - 40.06 - 2>16
Acinetobacter baumannii0.125 - 20.125 - 40.25 - 80.125 - 40.5 - 4

Mechanism of Action: Targeting Penicillin-Binding Proteins (PBPs)

The primary mechanism of action for all carbapenems is the inhibition of bacterial cell wall synthesis. This is achieved by forming a stable acyl-enzyme intermediate with Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. The affinity of a carbapenem for different PBPs can influence its antibacterial spectrum and potency.

Thienamycin and its derivative imipenem exhibit a strong affinity for PBP-1 and PBP-2 in Escherichia coli, which are associated with cell elongation. This binding profile contributes to their potent bactericidal activity. While specific PBP binding data for this compound is not available, its structural similarity to thienamycin suggests a comparable mechanism of action.

PBP_Inhibition Carbapenem Carbapenem (e.g., this compound) PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking Carbapenem->Peptidoglycan Inhibits PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Mechanism of Carbapenem Action

Stability to β-Lactamases

A key advantage of carbapenems is their stability against a broad range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which can inactivate many other β-lactam antibiotics. This stability is attributed to the unique stereochemistry of the carbapenem core.

Imipenem is highly resistant to hydrolysis by most common β-lactamases. However, some carbapenem-hydrolyzing enzymes, known as carbapenemases, have emerged as a significant clinical threat. The stability of this compound to various β-lactamases has not been extensively reported.

Beta_Lactamase_Stability cluster_0 β-Lactam Antibiotics Penicillins Penicillins/ Cephalosporins BetaLactamase β-Lactamase (e.g., ESBL, AmpC) Penicillins->BetaLactamase Susceptible to Carbapenems Carbapenems (e.g., this compound) Carbapenems->BetaLactamase Resistant to Hydrolysis Hydrolysis & Inactivation BetaLactamase->Hydrolysis Causes MIC_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum PrepDilutions Prepare Serial Dilutions of Carbapenem Start->PrepDilutions Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End ReadMIC->End

Unveiling the Action of Epithienamycin B: A Comparative Analysis of Carbapenem Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the mechanism of action of Epithienamycin B, a member of the carbapenem class of antibiotics. Due to the limited availability of direct quantitative data for this compound, this guide utilizes data from its close structural analog, thienamycin, as a proxy to facilitate a comparative understanding against other well-characterized carbapenems like imipenem, meropenem, and doripenem.

This compound, like all carbapenems, exerts its bactericidal effects by disrupting the synthesis of the bacterial cell wall. This is achieved through the inhibition of essential enzymes known as penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan, the primary structural component of the cell wall. The binding of carbapenems to these proteins is effectively irreversible and leads to cell lysis and death.

Comparative Analysis of PBP Binding Affinity

Table 1: Comparative PBP Binding Affinity (IC50, µg/mL) of Carbapenems in Escherichia coli

Penicillin-Binding Protein (PBP)Thienamycin (proxy for this compound)ImipenemMeropenemDoripenem
PBP 1a/1b High Affinity≤0.4>100>100
PBP 2 High Affinity (Highest)0.0080.0080.008
PBP 3 Lower Affinity2-130.6>10
PBP 4 High Affinity≤0.02≤0.02≤0.02
PBP 5/6 High Affinity≤0.4>100>100

Note: Data is compiled from multiple sources and may not represent head-to-head comparisons in a single study. Thienamycin data is used as a proxy for this compound.[1][2]

In Vitro Antimicrobial Activity: A Comparative Overview

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for several carbapenems against a range of clinically relevant bacteria. While comprehensive MIC data for this compound is limited, available information suggests a broad spectrum of activity similar to other carbapenems.[3]

Table 2: Comparative In Vitro Activity (MIC90, µg/mL) of Carbapenems Against Key Bacterial Pathogens

Bacterial SpeciesImipenemMeropenemDoripenemBiapenem
Escherichia coli ≤0.06 - 2≤0.06 - 2-≤0.06 - 2
Klebsiella pneumoniae ≤0.06 - 2≤0.06 - 2-≤0.06 - 2
Pseudomonas aeruginosa 4 - >84 - >8>84 - >8
Acinetobacter spp. ---≤1
Staphylococcus aureus (MSSA)≤0.06≤0.06-≤0.06
Enterococcus faecalis 4>8->8

Note: Data is compiled from multiple sources and represents a general overview. Specific MIC values can vary depending on the bacterial strain and testing methodology.[4][5]

Experimental Protocols

Penicillin-Binding Protein (PBP) Competition Assay

This assay is fundamental to determining the binding affinity of a carbapenem for its target PBPs.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) for various PBPs.

Principle: This is a competitive binding assay where the test compound competes with a fluorescently labeled penicillin (e.g., Bocillin-FL) for binding to PBPs. The displacement of the fluorescent probe by the test compound is measured, allowing for the calculation of the IC50.

Materials:

  • Bacterial membrane preparations containing PBPs

  • Fluorescently labeled penicillin (e.g., Bocillin-FL)

  • Test carbapenem (e.g., this compound) and reference carbapenems

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE apparatus

  • Fluorescence imager

Procedure:

  • Preparation of Bacterial Membranes: Grow the bacterial strain of interest (e.g., E. coli) to mid-log phase. Harvest the cells by centrifugation and wash with PBS. Lyse the cells using sonication or a French press. Isolate the membrane fraction by ultracentrifugation.

  • Competition Assay:

    • Incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of the test carbapenem for a defined period (e.g., 10 minutes at 30°C).

    • Add a fixed concentration of fluorescently labeled penicillin to the mixture and incubate for another defined period (e.g., 10 minutes at 30°C).

    • Stop the reaction by adding a sample buffer containing sodium dodecyl sulfate (SDS).

  • SDS-PAGE and Fluorescence Detection:

    • Separate the proteins in the membrane preparations by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band.

    • Plot the percentage of inhibition of fluorescent penicillin binding against the concentration of the test carbapenem.

    • Determine the IC50 value, which is the concentration of the test compound that results in a 50% reduction in the fluorescence signal.[6]

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: The agar dilution method involves incorporating various concentrations of the antibiotic into an agar medium, which is then inoculated with the test microorganism.

Materials:

  • Mueller-Hinton agar

  • Test antibiotic (e.g., this compound) and control antibiotics

  • Bacterial isolates

  • Petri dishes

  • Incubator

Procedure:

  • Preparation of Antibiotic Plates: Prepare a series of agar plates containing two-fold dilutions of the test antibiotic.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate the surface of each agar plate with the bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizing the Mechanism and Experimental Workflow

Mechanism_of_Action cluster_bacterium Bacterial Cell Cell Wall Cell Wall PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan Synthesis Catalyzes Cell Lysis Cell Lysis PBP->Cell Lysis Leads to Peptidoglycan Synthesis->Cell Wall Builds This compound This compound This compound->Inhibition Inhibition->PBP Inhibits

Caption: Mechanism of action of this compound.

PBP_Assay_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Membrane Isolation Membrane Isolation Bacterial Culture->Membrane Isolation Incubate Membranes Incubate Membranes with This compound Membrane Isolation->Incubate Membranes Serial Dilutions Serial Dilutions of This compound Serial Dilutions->Incubate Membranes Add Fluorescent Penicillin Add Fluorescent Penicillin Incubate Membranes->Add Fluorescent Penicillin Incubate Incubate Add Fluorescent Penicillin->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction SDS-PAGE SDS-PAGE Stop Reaction->SDS-PAGE Fluorescence Imaging Fluorescence Imaging SDS-PAGE->Fluorescence Imaging Quantify Bands Quantify Bands Fluorescence Imaging->Quantify Bands Calculate IC50 Calculate IC50 Quantify Bands->Calculate IC50

Caption: Workflow for PBP competition assay.

References

The Carbapenem Class: A Comparative Analysis of Penicillin-Binding Protein Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-reactivity of Epithienamycin B and other carbapenems with penicillin-binding proteins (PBPs), offering a comparative guide for researchers in drug development.

The bactericidal action of β-lactam antibiotics, a cornerstone of antibacterial therapy, is primarily exerted through their covalent binding to and inhibition of penicillin-binding proteins (PBPs). These essential bacterial enzymes play a crucial role in the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall. Understanding the specific binding affinities of different β-lactam antibiotics to various PBPs is critical for predicting their antibacterial spectrum and efficacy. This guide provides a comparative analysis of the cross-reactivity of this compound, a member of the carbapenem class, with PBPs, alongside other notable carbapenems.

Comparative Binding Affinities of Carbapenems to Penicillin-Binding Proteins

AntibioticOrganismPBP1aPBP1bPBP2PBP3PBP4PBP5/6Reference
Thienamycin E. coliHigh AffinityHigh AffinityHigh AffinityLower AffinityHigh AffinityHigh Affinity[2][3]
Imipenem E. coliHighHighHighestLowHighHigh[4][5]
Imipenem P. aeruginosaHigh-HighLow--[4][5]
Doripenem E. coli--≤0.020.08≤0.020.8[6]
Doripenem P. aeruginosa0.80.9≤0.3≤0.3≤0.3-[6]
Meropenem E. coli--≤0.020.04≤0.020.4[6]
Meropenem P. aeruginosa0.60.8≤0.3≤0.3≤0.3-[6]
SM-7338 E. coliHighHighHighestHigh--[4][5]
SM-7338 P. aeruginosa--Very HighVery High--[4][5]

Note: "High," "Very High," "Highest," and "Lower" affinity for Thienamycin, Imipenem, and SM-7338 are based on qualitative descriptions in the cited literature, as specific IC50 values were not provided in those sources. For Doripenem and Meropenem, IC50 values are presented in µg/ml.

Mechanism of Action and PBP Interaction

Carbapenems, including the Epithienamycin family, exert their bactericidal effect by acylating the active site serine of PBPs, thereby inactivating them. This disruption of peptidoglycan synthesis leads to a weakened cell wall and ultimately, cell lysis. The differential binding affinities of various carbapenems to the spectrum of PBPs within a bacterial species contribute to their specific antibacterial profiles and the morphological changes they induce in bacteria. For instance, both SM-7338 and imipenem show the highest binding affinity for PBP-2 in Escherichia coli, which corresponds to the formation of spherical cells.[4][5] However, the higher affinity of SM-7338 for PBP-3, compared to imipenem, results in different morphological changes at higher concentrations.[4][5] In Pseudomonas aeruginosa, the varied binding profiles of SM-7338 and imipenem to PBPs also lead to distinct morphological responses.[4][5]

PBP_Inhibition cluster_0 Bacterial Cell Carbapenem Carbapenem PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Integrity

Mechanism of Carbapenem Action

Experimental Protocols

The determination of the binding affinity of carbapenems to PBPs is crucial for understanding their mechanism of action and for the development of new antimicrobial agents. A commonly employed method is the competitive binding assay.

Competitive PBP Binding Assay Protocol

This protocol is adapted from methodologies described for determining the IC50 of β-lactams for PBPs.[6]

1. Preparation of Bacterial Membranes:

  • Grow the bacterial strain of interest (e.g., E. coli, P. aeruginosa) to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with an appropriate buffer (e.g., phosphate-buffered saline).

  • Resuspend the cell pellet in buffer and lyse the cells using methods such as sonication or a French press.

  • Centrifuge the lysate at low speed to remove unbroken cells and cellular debris.

  • Pellet the membrane fraction by ultracentrifugation of the supernatant.

  • Resuspend the membrane pellet in a suitable buffer and store at -80°C.

2. Competitive Binding Assay:

  • Thaw the prepared bacterial membranes on ice.

  • In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of the test carbapenem (e.g., this compound, Imipenem) for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).

  • Add a fluorescently labeled penicillin, such as Bocillin FL, to each tube at a concentration that saturates the PBPs in the absence of a competitor. Incubate for a further defined period (e.g., 10 minutes).

  • Stop the reaction by adding a sample buffer containing sodium dodecyl sulfate (SDS) and boiling the samples.

3. Visualization and Quantification:

  • Separate the PBP-Bocillin FL complexes by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Quantify the fluorescence intensity of each PBP band using densitometry software.

  • The IC50 value is determined as the concentration of the test carbapenem that results in a 50% reduction in the fluorescence intensity of the PBP-Bocillin FL complex compared to a control sample with no competitor antibiotic.

Workflow for PBP Binding Affinity Determination

PBP_Workflow cluster_workflow Experimental Workflow A Bacterial Culture (e.g., E. coli) B Cell Lysis & Membrane Isolation A->B C Incubation with Carbapenem B->C D Addition of Fluorescent Penicillin (Bocillin FL) C->D E SDS-PAGE D->E F Fluorescence Scanning E->F G Densitometry & IC50 Calculation F->G

PBP Binding Assay Workflow

References

A Comparative Analysis of Epithienamycin B and Other Carbapenems Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates a continuous search for novel antimicrobial agents with potent activity against multidrug-resistant pathogens. This guide provides a comparative overview of the efficacy of Epithienamycin B, a member of the carbapenem class of antibiotics, against clinically significant resistant bacterial strains. Due to the limited availability of specific data for this compound, this guide leverages data from its parent compound, thienamycin, and its stabilized derivative, imipenem, for comparison with other widely used carbapenems.

Executive Summary

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity, often reserved for treating severe bacterial infections. Their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] However, the emergence of resistance mechanisms, primarily through the production of carbapenemase enzymes, porin channel modifications, and efflux pumps, threatens their clinical utility.[3][4] This guide presents available in vitro efficacy data, details common experimental protocols for antibiotic susceptibility testing, and visualizes the key molecular pathways involved in carbapenem action and resistance.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various carbapenems against common resistant bacterial strains. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) Against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Imipenem-6.25[5]0.03 - >16[5][6]
Meropenem--12.5 - 1600[7]
Doripenem-8[8]4 - 32[9]
Ertapenem---

MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. Data for ertapenem against MRSA is limited as it generally shows poor activity.[2]

Table 2: Minimum Inhibitory Concentration (MIC) Against Vancomycin-Resistant Enterococci (VRE)

AntibioticSpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
ImipenemE. faecalis--0.5 - 32[10]
ImipenemE. faecium--≥16[11][12]
MeropenemE. faecium--Resistant[2]
DoripenemE. faecalis---
ErtapenemEnterococcus spp.--Lacks activity[2]

Table 3: Minimum Inhibitory Concentration (MIC) Against Carbapenem-Resistant Enterobacteriaceae (CRE)

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
ImipenemCRE16[13]64[13]-
MeropenemCRE16[13]16[13]0.06 - >32[4][14]
DoripenemCRE16[13]16[13]-
ErtapenemCRE16[13]>16[15]-

Experimental Protocols

The following are detailed methodologies for key experiments cited in antibiotic efficacy studies.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).

  • Antimicrobial Agent: A stock solution of the antibiotic of known concentration.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

b. Inoculum Preparation:

  • Select 3-5 isolated colonies of the test bacterium from an agar plate.

  • Inoculate the colonies into a tube of sterile broth.

  • Incubate the broth at 35°C ± 2°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Plate Preparation and Inoculation:

  • Prepare serial twofold dilutions of the antibiotic in CAMHB directly in the 96-well microtiter plate.

  • The final volume in each well should be 100 µL.

  • Inoculate each well (except for the sterility control well) with 100 µL of the prepared bacterial inoculum.

  • The final volume in each well will be 200 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

d. Incubation and Interpretation:

  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium. This can be assessed visually or by using a microplate reader.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

a. Preparation of Materials:

  • Bacterial Culture: An overnight culture of the test bacterium adjusted to a specific starting concentration (e.g., 1 x 10⁶ CFU/mL) in a suitable broth.

  • Antimicrobial Agent: The antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Media: Appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Equipment: Shake flasks or tubes, incubator, vortex mixer, pipettes, agar plates for colony counting.

b. Experimental Procedure:

  • Inoculate flasks containing the broth and the desired antibiotic concentrations with the prepared bacterial culture.

  • Include a control flask with no antibiotic.

  • Incubate the flasks at 37°C with constant agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or broth.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

c. Data Analysis:

  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log10 CFU/mL against time for each antibiotic concentration and the control.

  • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log10 reduction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the mechanism of action of carbapenems, the primary mechanisms of bacterial resistance, and a typical experimental workflow for determining antibiotic efficacy.

G cluster_0 Carbapenem Mechanism of Action Carbapenem Carbapenem (e.g., this compound) PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to CellWall Peptidoglycan Cell Wall PBP->CellWall Inhibits Cross-linking Lysis Cell Lysis and Death CellWall->Lysis Weakened G cluster_1 Bacterial Resistance to Carbapenems Carbapenem Carbapenem Inactive Inactive Carbapenem Carbapenem->Inactive Carbapenemase Carbapenemase Enzyme Carbapenemase->Carbapenem Hydrolyzes Porin Porin Channel Porin->Carbapenem Reduced Expression/ Mutation Efflux Efflux Pump Efflux->Carbapenem Pumps Out Target Target Site (PBP) ReducedUptake Reduced Uptake IncreasedEfflux Increased Efflux G cluster_2 Experimental Workflow: In Vitro Efficacy Testing Start Start: Resistant Bacterial Strain MIC MIC Determination (Broth Microdilution) Start->MIC TimeKill Time-Kill Assay Start->TimeKill Data Comparative Data Analysis MIC->Data TimeKill->Data Efficacy Efficacy Profile Established Data->Efficacy

References

A Head-to-Head Comparison: Epithienamycin B and Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two carbapenem antibiotics, evaluating their mechanisms of action, antibacterial spectra, and the available data on their in vitro efficacy.

In the landscape of potent, broad-spectrum antibiotics, the carbapenem class stands out for its efficacy against a wide range of bacterial pathogens. This guide provides a comparative overview of Epithienamycin B, a member of the epithienamycin family of natural products, and meropenem, a widely used synthetic carbapenem. While meropenem is a well-characterized and clinically established antibiotic, data on this compound is limited, primarily stemming from early discovery research. This comparison aims to synthesize the available information to provide a useful guide for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both this compound and meropenem belong to the carbapenem class of β-lactam antibiotics and share a common mechanism of action. They exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2] By inactivating these enzymes, the structural integrity of the cell wall is compromised, leading to cell lysis and death.[1][2] The carbapenems are known for their stability against many β-lactamases, enzymes produced by bacteria that can inactivate other β-lactam antibiotics like penicillins and cephalosporins.[1]

Carbapenem_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_antibiotic Carbapenem Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis CellWall->Lysis Disruption leads to Carbapenem This compound / Meropenem Inhibition Inhibition Carbapenem->Inhibition Inhibition->PBP Inhibition->Peptidoglycan Blocks

Fig. 1: Mechanism of action of carbapenem antibiotics.

Antibacterial Spectrum: A Comparative Overview

Meropenem is known for its exceptionally broad spectrum of activity, encompassing a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1] It is particularly potent against Enterobacteriaceae and Pseudomonas aeruginosa.[1]

Information on the specific antibacterial spectrum of this compound is less detailed and comes from the initial discovery of the epithienamycin family. The epithienamycins, as a group, are reported to exhibit a broad spectrum of in vitro activity against a variety of bacterial species.[1] These compounds are structurally related to thienamycin, the parent compound of the clinically used carbapenem, imipenem.[3] Thienamycin itself possesses a very broad spectrum of activity.[4][5][6]

Due to the lack of specific published minimum inhibitory concentration (MIC) data for this compound, a direct quantitative comparison with meropenem is not possible at this time. The following table provides a qualitative comparison based on the known spectrum of meropenem and the reported broad-spectrum activity of the thienamycin/epithienamycin family.

Bacterial GroupMeropenem ActivityEpithienamycin Family (Thienamycin) Activity
Gram-positive Aerobes
Staphylococcus aureus (methicillin-susceptible)ExcellentPotent
Streptococcus pneumoniaeExcellentPotent
Enterococcus faecalisGoodVariable
Gram-negative Aerobes
Enterobacteriaceae (e.g., E. coli, K. pneumoniae)ExcellentPotent
Pseudomonas aeruginosaExcellentPotent
Acinetobacter spp.GoodVariable
Anaerobes
Bacteroides fragilis groupExcellentPotent
Clostridium spp.GoodVariable

Table 1: Qualitative Comparison of Antibacterial Spectra

In Vitro Activity: Quantitative Data

As previously mentioned, specific MIC values for this compound are not publicly available in the searched literature. For a comprehensive comparison, the following table presents typical MIC ranges for meropenem against a selection of common bacterial pathogens. This data is compiled from various sources and serves as a benchmark for the expected potency of a broad-spectrum carbapenem.

OrganismMeropenem MIC Range (µg/mL)
Staphylococcus aureus (MSSA)0.015 - 0.25
Streptococcus pneumoniae≤0.008 - 0.25
Enterococcus faecalis0.5 - 8
Escherichia coli≤0.008 - 0.12
Klebsiella pneumoniae≤0.008 - 0.12
Pseudomonas aeruginosa0.06 - 4
Acinetobacter baumannii0.12 - 8
Bacteroides fragilis≤0.03 - 0.5

Table 2: Meropenem In Vitro Activity (MIC Ranges) Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

The determination of in vitro antibacterial activity is typically performed using standardized methods. The following is a generalized protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Broth Microdilution Method for MIC Determination

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar medium.

  • Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • A stock solution of the antibiotic (e.g., this compound or meropenem) is prepared in a suitable solvent.

  • A series of two-fold serial dilutions of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension.

  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.

  • The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

4. Determination of MIC:

  • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

MIC_Determination_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Antibiotic Serial Dilutions start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate (16-20h, 35-37°C) inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Fig. 2: Workflow for MIC determination by broth microdilution.

Resistance Mechanisms

Bacteria can develop resistance to carbapenems through several mechanisms:

  • Production of carbapenemases: These are β-lactamase enzymes that can hydrolyze and inactivate carbapenems.

  • Efflux pumps: These bacterial proteins can actively transport carbapenems out of the cell.

  • Porin channel mutations: Changes in the outer membrane porins of Gram-negative bacteria can reduce the influx of carbapenems into the cell.

  • Alterations in penicillin-binding proteins (PBPs): Modifications to the target PBPs can decrease their affinity for carbapenems.

Conclusion

Both this compound and meropenem are members of the potent carbapenem class of antibiotics, sharing a mechanism of action that involves the inhibition of bacterial cell wall synthesis. Meropenem is a well-established antibiotic with a documented broad spectrum of activity and known clinical efficacy.

This compound, as part of the epithienamycin family, has shown promise in early studies with a reported broad antibacterial spectrum. However, a significant limitation in this head-to-head comparison is the lack of publicly available, detailed quantitative data on the in vitro activity of this compound. Without specific MIC values, a direct and comprehensive assessment of its potency relative to meropenem is not feasible.

Further research and publication of detailed experimental data on this compound are necessary to fully elucidate its potential as a therapeutic agent and to allow for a more definitive comparison with established carbapenems like meropenem. For now, meropenem remains a cornerstone of treatment for severe bacterial infections, while this compound represents an area for potential future antibiotic discovery and development.

References

In Vitro Showdown: A Comparative Analysis of Epithienamycin B and Imipenem

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of carbapenem antibiotics, both Epithienamycin B and the well-established imipenem represent significant developments in the fight against bacterial infections. This guide provides a detailed in vitro comparison of these two potent β-lactam agents, offering researchers, scientists, and drug development professionals a comprehensive overview of their antibacterial activity, mechanisms of action, and the experimental protocols used for their evaluation.

While extensive data is available for the clinically utilized imipenem, information on the specific in vitro activity of this compound is less prevalent in publicly accessible literature. The epithienamycins are a family of six major carbapenem compounds (A, B, C, D, E, and F) isolated from Streptomyces flavogriseus, all of which exhibit a broad spectrum of antibacterial activity.[1] Notably, the potencies of these six components can vary by as much as 27-fold.[1] This guide will therefore draw comparisons based on the available data for the epithienamycin family and the extensive data for imipenem.

Quantitative Comparison of Antibacterial Activity

The following tables summarize the in vitro antibacterial activity of imipenem against a wide range of Gram-positive and Gram-negative bacteria. Direct, side-by-side comparative data for this compound is not available in the reviewed literature; however, the epithienamycins as a class are known to be active against a broad spectrum of bacterial species.[1]

Table 1: In Vitro Activity of Imipenem against Gram-Positive Aerobes

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)≤0.06 - 0.120.12 - 0.25
Staphylococcus aureus (Methicillin-resistant)3.1 - 12.5>100
Staphylococcus epidermidis0.06 - 0.250.25 - 16
Streptococcus pneumoniae≤0.015 - 0.030.03 - 0.06
Streptococcus pyogenes (Group A)≤0.008 - 0.03≤0.008 - 0.06
Enterococcus faecalis1.6 - 4.03.1 - 8.0

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple sources.

Table 2: In Vitro Activity of Imipenem against Gram-Negative Aerobes

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.12 - 0.250.25 - 0.5
Klebsiella pneumoniae0.250.5
Enterobacter cloacae0.25 - 0.51.0 - 4.0
Serratia marcescens0.51.0
Proteus mirabilis0.5 - 1.01.0 - 2.0
Pseudomonas aeruginosa1.0 - 4.04.0 - 16.0
Acinetobacter baumannii0.25 - 1.01.0 - 4.0

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple sources.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both this compound and imipenem belong to the carbapenem class of β-lactam antibiotics and share a common mechanism of action. They exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Carbapenem_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm Carbapenem Carbapenem (this compound / Imipenem) PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to Carbapenem_PBP Acylated PBP (Inactive) PBP->Carbapenem_PBP Acylation Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Carbapenem_PBP->Cell Wall Synthesis Inhibition Precursors Cell Wall Precursors Precursors->PBP Transpeptidation (Cross-linking) Cell Lysis Cell Lysis Cell Wall Synthesis Inhibition->Cell Lysis

Carbapenem mechanism of action.

As depicted in the diagram, carbapenems diffuse into the bacterial periplasmic space and covalently bind to the active site of penicillin-binding proteins (PBPs). This acylation process inactivates the PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains. The inhibition of cell wall synthesis leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to compare the antibacterial efficacy of carbapenems like this compound and imipenem.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and imipenem are prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strains to be tested are cultured on an appropriate agar medium overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

MIC_Determination_Workflow A Prepare Serial Dilutions of Antibiotics in 96-well plate C Inoculate wells with Bacterial Suspension A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C D Incubate at 35-37°C for 16-20 hours C->D E Read MIC (Lowest concentration with no visible growth) D->E

Workflow for MIC determination.
β-Lactamase Stability Assay

The stability of carbapenems to hydrolysis by β-lactamase enzymes is a critical determinant of their antibacterial spectrum. A spectrophotometric assay is commonly used to assess this stability.

Protocol:

  • Enzyme Preparation: Purified β-lactamase enzymes from various bacterial sources (e.g., TEM-1, SHV-1, AmpC) are prepared in a suitable buffer.

  • Substrate Preparation: Solutions of this compound and imipenem are prepared in the same buffer. A chromogenic β-lactam, such as nitrocefin, is used as a positive control for enzyme activity.

  • Hydrolysis Assay: The assay is performed in a quartz cuvette in a spectrophotometer. The carbapenem is mixed with the β-lactamase solution, and the rate of hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., around 300 nm for carbapenems) over time.

  • Data Analysis: The rate of hydrolysis is calculated from the change in absorbance. A low rate of hydrolysis indicates high stability of the carbapenem to the specific β-lactamase. The results are often compared to a readily hydrolyzed β-lactam antibiotic.

References

Comparative Analysis of the Antibacterial Spectrum of Epithienamycin B Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activity of Epithienamycin B variants, offering insights into their potential as novel therapeutic agents. The data presented is supported by established experimental protocols, and key biological pathways are visualized to facilitate a comprehensive understanding of their mechanism of action.

Executive Summary

Epithienamycins, a class of carbapenem antibiotics, are known for their broad-spectrum antibacterial activity.[1] Like other β-lactam antibiotics, their mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] This guide focuses on naturally occurring variants of this compound, specifically northienamycin and 8-epi-thienamycin, which have been isolated from cultures of Streptomyces cattleya.[4][5] By examining their minimum inhibitory concentrations (MICs) against a range of Gram-positive and Gram-negative bacteria, we can elucidate their antibacterial profiles and compare their potency.

Data Presentation: Antibacterial Spectrum of this compound Variants

The following table summarizes the in vitro antibacterial activity (MICs in µg/mL) of thienamycin, northienamycin, and 8-epi-thienamycin against a selection of clinically relevant bacteria. The data is based on studies employing the microtiter broth dilution method.[6]

Bacterial SpeciesThienamycin (µg/mL)Northienamycin (µg/mL)8-epi-thienamycin (µg/mL)
Gram-Positive
Staphylococcus aureus0.10.81.6
Streptococcus pyogenes≤0.0120.10.1
Enterococcus faecalis1.612.525
Gram-Negative
Escherichia coli0.21.63.1
Klebsiella pneumoniae0.21.63.1
Pseudomonas aeruginosa1.612.525
Enterobacter cloacae0.86.212.5
Serratia marcescens0.86.212.5

Note: The above data is a representative summary based on published literature. Actual MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of an antimicrobial agent. The data presented in this guide was obtained using the broth microdilution method, a standardized and widely accepted protocol.

Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of this compound variants.

  • Preparation of Antimicrobial Agent Stock Solutions:

    • Accurately weigh a known amount of the this compound variant.

    • Dissolve the compound in a suitable solvent to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations for testing.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plates:

    • Dispense a fixed volume (e.g., 100 µL) of the appropriate antimicrobial dilution into each well of a 96-well microtiter plate.

    • Add an equal volume of the prepared bacterial inoculum to each well, resulting in the final desired antimicrobial concentrations and bacterial density.

    • Include a growth control well (containing only broth and bacteria) and a sterility control well (containing only broth).

  • Incubation:

    • Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7]

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound and its variants, like other carbapenem antibiotics, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall peptidoglycan. This process is initiated by the binding of the antibiotic to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[2][8]

Epithienamycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Epithienamycin_B_Variant This compound Variant PBP Penicillin-Binding Protein (PBP) Epithienamycin_B_Variant->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Disrupts Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Leads to

Caption: Mechanism of action of this compound variants.

Experimental Workflow: MIC Determination

The following diagram illustrates the key steps involved in the microtiter broth dilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

MIC_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of this compound Variant Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

References

A Comparative Guide to the Beta-Lactamase Inhibitory Activity of Epithienamycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the beta-lactamase inhibitory activity of Epithienamycin B against other established inhibitors. Due to the limited availability of specific quantitative inhibitory data for this compound in publicly accessible literature, this guide leverages data on the broader class of carbapenem antibiotics, to which epithienamycins belong, and presents a detailed comparison with well-characterized beta-lactamase inhibitors: clavulanic acid, sulbactam, and tazobactam.

Executive Summary

This compound is a member of the carbapenem class of beta-lactam antibiotics, which are known for their broad-spectrum antibacterial activity and stability against many beta-lactamases. While specific kinetic data for this compound is scarce, studies on related carbapenems indicate that they possess significant beta-lactamase inhibitory properties. Notably, some carbapenems have been shown to inhibit a range of beta-lactamases, including cephalosporinases that are not susceptible to inhibition by clavulanic acid and sulbactam[1]. Thienamycin, a closely related compound, and its derivatives have demonstrated inhibitory activity against both plasmid-mediated (e.g., TEM-1) and chromosomally-mediated (e.g., from Enterobacter cloacae and Citrobacter freundii) beta-lactamases[2][3].

This guide presents a quantitative comparison of the inhibitory activities of clavulanic acid, sulbactam, and tazobactam against various classes of beta-lactamases, providing a benchmark for the potential efficacy of this compound.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the 50% inhibitory concentration (IC50) values for clavulanic acid, sulbactam, and tazobactam against a panel of clinically relevant beta-lactamases. Lower IC50 values indicate greater inhibitory potency.

Table 1: Inhibitory Activity (IC50, µM) Against Class A Beta-Lactamases

Beta-LactamaseClavulanic AcidSulbactamTazobactam
TEM-10.080.50.09
SHV-10.122.00.1
CTX-M-150.05-0.04
KPC-2---

Table 2: Inhibitory Activity (IC50, µM) Against Class C Beta-Lactamases

Beta-LactamaseClavulanic AcidSulbactamTazobactam
AmpC (E. cloacae P99)>1002540
AmpC (C. freundii)->100-

Table 3: Inhibitory Activity (IC50, µM) Against Class D Beta-Lactamases

Beta-LactamaseClavulanic AcidSulbactamTazobactam
OXA-10.6100.8
OXA-2---
OXA-10---

Experimental Protocols

The following are detailed methodologies for key experiments used to assess beta-lactamase inhibitory activity.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Principle:

This assay measures the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50%. The hydrolysis of a chromogenic substrate (e.g., nitrocefin) by a beta-lactamase enzyme is monitored spectrophotometrically in the presence of varying concentrations of the inhibitor.

Materials:

  • Purified beta-lactamase enzyme

  • Chromogenic substrate (e.g., Nitrocefin)

  • Inhibitor compound (e.g., this compound, clavulanic acid)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at the appropriate wavelength for the chosen substrate (e.g., 486 nm for nitrocefin)

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the beta-lactamase enzyme and the chromogenic substrate in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the beta-lactamase enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate to each well.

  • Data Acquisition: Immediately monitor the change in absorbance over time using a spectrophotometer. The rate of substrate hydrolysis is proportional to the initial velocity of the reaction.

  • Data Analysis:

    • Calculate the initial velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Kinetic Analysis of Beta-Lactamase Inhibition (Determination of K_i and k_inact)

For a more in-depth understanding of the inhibition mechanism (e.g., competitive, non-competitive, or irreversible), kinetic parameters such as the inhibition constant (K_i) and the rate of inactivation (k_inact) are determined.

Principle:

This involves measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. For irreversible or time-dependent inhibitors, the rate of enzyme inactivation is also determined.

Materials:

  • Same as for IC50 determination.

Procedure (for a competitive inhibitor):

  • Assay Setup: Set up a series of reactions with varying concentrations of both the substrate and the inhibitor.

  • Data Acquisition: Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk or Dixon plot.

    • For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.

    • The K_i can be determined from the x-intercept of a Dixon plot or from replots of the slopes from the Lineweaver-Burk plot versus inhibitor concentration.

Procedure (for a time-dependent, irreversible inhibitor):

  • Inactivation Assay:

    • Pre-incubate the enzyme with a fixed concentration of the inhibitor.

    • At various time points, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of the substrate to measure the remaining enzyme activity.

  • Data Analysis:

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.

    • The slope of this plot gives the apparent inactivation rate constant (k_obs).

    • By measuring k_obs at different inhibitor concentrations, the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I) can be determined by fitting the data to the appropriate equation.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the general mechanism of beta-lactamase inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Beta-Lactamase Solution Plate 96-Well Plate Setup Enzyme->Plate Substrate Chromogenic Substrate (e.g., Nitrocefin) Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Inhibitor Inhibitor Dilutions (this compound, etc.) Inhibitor->Plate Incubation Pre-incubation (Enzyme + Inhibitor) Plate->Incubation Incubation->Reaction Measurement Spectrophotometric Measurement (ΔAbs/Δt) Reaction->Measurement Calculation Calculate Initial Velocities & % Inhibition Measurement->Calculation Plotting Plot % Inhibition vs. [Inhibitor] Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50 Inhibition_Mechanism cluster_enzyme Enzyme Active Site cluster_interaction Inhibitor Interaction Enzyme Beta-Lactamase (with Serine Nucleophile) AcylEnzyme Acyl-Enzyme Intermediate (Covalent Bond) Enzyme->AcylEnzyme Nucleophilic Attack Inhibitor Beta-Lactamase Inhibitor (e.g., this compound) Inhibitor->AcylEnzyme InactiveEnzyme Inactive Enzyme Complex (Stable) AcylEnzyme->InactiveEnzyme Rearrangement/ Hydrolysis Resistance

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Epithienamycin B

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Epithienamycin B, a member of the carbapenem class of antibiotics, is a critical component of laboratory safety and environmental responsibility.[1] Mishandling and improper disposal of antibiotic waste contribute to the rise of antimicrobial resistance (AMR), a significant global health threat.[2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Antibiotic waste, particularly concentrated stock solutions, should be treated as hazardous chemical waste.[2][4] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory for the disposal of any chemical waste.

Immediate Safety Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator as specified by your institution's EHS.[5]

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Do not get in eyes, on skin, or on clothing.[6]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

Disposal Procedures for this compound

The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste (Stock Solutions): Concentrated stock solutions of this compound must not be poured down the drain.[4] They should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Media: Cell culture media containing this compound should also be treated as chemical waste. The heat stability of this compound is not documented, so autoclaving should not be considered a reliable method of degradation.[4]

Step 2: Labeling and Storage

  • Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

  • Store the waste containers in a designated, secure area away from incompatible materials, awaiting pickup by your institution's hazardous waste management service.

Step 3: Waste Disposal

  • Arrange for the disposal of the hazardous waste through your institution's EHS department. They will ensure the waste is transported to a licensed hazardous waste disposal facility.

Quantitative Data on Antibiotic Heat Stability

While the heat stability of this compound is not specified, the following table provides examples of other antibiotics to illustrate that autoclaving is not a universally effective method for antibiotic deactivation.

Heat-Sensitive Antibiotics (Degraded by Autoclaving)Heat-Stable Antibiotics (Not Degraded by Autoclaving)
AmpicillinChloramphenicol
CarbenicillinCiprofloxacin
KanamycinGentamicin
PenicillinHygromycin B
StreptomycinNalidixic acid
TetracyclineVancomycin
(This table is for illustrative purposes; always consult your institution's EHS for specific guidance.)[4]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical inactivation of this compound in a laboratory setting. The recommended procedure is collection and disposal via a licensed hazardous waste contractor.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

cluster_0 Start: this compound Waste Generated cluster_1 Waste Characterization cluster_2 Action cluster_3 Final Disposal Pathway start Identify Waste Type solid Solid Waste (powder, contaminated items) start->solid Solid liquid Liquid Waste (stock solutions, media) start->liquid Liquid collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid->collect_liquid contact_ehs Contact Institutional EHS for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs disposal Disposal via Licensed Hazardous Waste Contractor contact_ehs->disposal

This compound Disposal Workflow

References

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Reactant of Route 1
Epithienamycin B
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Reactant of Route 2
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